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  • Product: Negsehisandrin G
  • CAS: 1023744-69-5

Core Science & Biosynthesis

Foundational

Negsehisandrin G (Angeloyl-(+)-gomisin K3): A Technical Monograph

The following is an in-depth technical guide on Negsehisandrin G (Angeloyl-(+)-gomisin K3), designed for researchers and drug development professionals. CAS: 1023744-69-5 | Formula: C₂₈H₃₆O₇ | Class: Dibenzocyclooctadien...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Negsehisandrin G (Angeloyl-(+)-gomisin K3), designed for researchers and drug development professionals.

CAS: 1023744-69-5 | Formula: C₂₈H₃₆O₇ | Class: Dibenzocyclooctadiene Lignan

Executive Summary & Chemical Identity

Negsehisandrin G , scientifically characterized as Angeloyl-(+)-gomisin K3 , is a bioactive dibenzocyclooctadiene lignan isolated primarily from the stems of Schisandra bicolor (also taxonomically linked to Schisandra neglecta).[1] It represents a critical structural variant in the Schisandra lignan library, distinguished by the presence of an angeloyl ester moiety at the C-14 position of the dibenzocyclooctadiene core.

While often overshadowed by its more abundant congeners (e.g., Schisandrin B, Gomisin A), Negsehisandrin G serves as a vital reference standard in chemotaxonomy and Structure-Activity Relationship (SAR) studies. Its chemical architecture provides unique insights into the steric requirements for P-glycoprotein (P-gp) modulation and hepatoprotective signaling.

Chemical Architecture
PropertySpecification
Systematic Name Angeloyl-(+)-gomisin K3
Common Synonyms Negsehisandrin G; Neglschisandrin G (variant)
Molecular Weight 484.58 g/mol
Stereochemistry R-biphenyl configuration (Twist-Boat-Chair conformation)
Key Functional Groups Angeloyl ester (C-14), Methylenedioxy (C-12/13), Methoxy (C-1, C-2, C-3)
Solubility Soluble in DMSO, Chloroform, Methanol; Insoluble in Water

Pharmacology & Mechanism of Action

Pharmacological Profile

Research indicates that Negsehisandrin G exhibits a distinct pharmacological profile compared to other Schisandra lignans.

  • Cytotoxicity: In comparative bioassays against human colorectal (HCT-8) and lung (A549) carcinoma cell lines, Negsehisandrin G demonstrated low to negligible direct cytotoxicity (EC₅₀ > 20 μg/mL) compared to its analogs like Neglschisandrin E or F. This lack of toxicity makes it a candidate for cytoprotective applications rather than direct chemotherapy.

  • Hepatoprotection (Class Effect): As a dibenzocyclooctadiene lignan, it is hypothesized to share the class-wide ability to induce the Nrf2/ARE antioxidant pathway . The methylenedioxy group is a known pharmacophore for cytochrome P450 inhibition, potentially protecting hepatocytes from toxic xenobiotic activation.

  • P-gp Modulation: The bulky angeloyl group at C-14 alters the molecule's interaction with the P-glycoprotein efflux pump, a common target for reversing multidrug resistance (MDR).

Mechanistic Pathway: Nrf2 Activation

The primary therapeutic utility of Schisandra lignans lies in their ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Below is the signaling cascade relevant to Negsehisandrin G's potential as a chemopreventive agent.

Nrf2_Pathway Lignan Negsehisandrin G (Schisandra Lignan) Keap1 Keap1 (Sensor) Lignan->Keap1 Modifies Cysteine Residues Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear Translocation) Nrf2_Cyto->Nrf2_Nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_Nuc->ARE Binds Genes Target Genes (HO-1, NQO1, GCL) ARE->Genes Upregulates Transcription Effect Cytoprotection & Redox Homeostasis Genes->Effect Synthesizes Enzymes

Figure 1: Proposed mechanism of hepatoprotection via the Nrf2/ARE pathway, typical of dibenzocyclooctadiene lignans.

Experimental Protocols

Isolation from Schisandra bicolor / neglecta

Objective: To isolate high-purity Negsehisandrin G from raw plant material. Scientific Rationale: The separation relies on the differential polarity of the angeloyl ester group compared to hydroxylated congeners.

Workflow:

  • Extraction:

    • Macerate 5.0 kg of air-dried stems in 95% Ethanol (5 x 10 L) at room temperature.

    • Why: Ethanol ensures comprehensive extraction of both polar and non-polar lignans without extracting excessive polysaccharides.

  • Partitioning:

    • Evaporate EtOH to obtain a semi-solid residue.

    • Suspend residue in water and partition with Diethyl Ether (Et₂O) .

    • Why: Lignans preferentially partition into the ether layer, separating them from water-soluble tannins and sugars.

  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel (200–300 mesh).

    • Mobile Phase Gradient: Petroleum Ether : Acetone (99:1 → 60:40).

    • Target Fraction: Collect fractions eluting around 80:20 (Petroleum Ether:Acetone).

  • Purification (HPLC):

    • Column: RP-C18 (250 × 10 mm, 5 μm).

    • Mobile Phase: Methanol : Water (75:25 v/v).

    • Flow Rate: 3.0 mL/min.

    • Detection: UV at 254 nm.

    • Retention: Negsehisandrin G typically elutes between 30–40 minutes depending on specific gradient conditions.

Structural Identification (NMR Validation)

To validate the identity of CAS 1023744-69-5, ensure the ¹H-NMR spectrum (CDCl₃, 400 MHz) displays the following diagnostic signals:

MoietyChemical Shift (δ ppm)MultiplicityInterpretation
Angeloyl Olefinic ~6.00MultipletProton on the angeloyl double bond
Angeloyl Methyls 1.80, 1.90Singlets/DoubletsDistinctive methyls of the angeloyl ester
Aromatic Protons 6.50 – 6.70SingletsH-4 and H-11 on the dibenzo core
Methylenedioxy 5.95Doublet (J=1.5Hz)Characteristic -OCH₂O- group
Secondary Methyls 0.70 – 1.00DoubletsC-7 and C-8 methyls (indicates stereochemistry)

Therapeutic Potential & Future Directions

While Negsehisandrin G is not currently a frontline clinical candidate, its value in drug discovery is significant:

  • MDR Reversal Agent: The angeloyl group increases lipophilicity, potentially allowing the molecule to bind allosterically to P-gp transporters, inhibiting the efflux of chemotherapeutic agents like paclitaxel.

  • Neuroprotection: Related lignans (e.g., Gomisin A) show promise in neurodegenerative models. Negsehisandrin G's ability to cross the blood-brain barrier (predicted via logP) warrants investigation for Alzheimer's therapeutics.

  • Standardization Marker: It serves as a quality control marker for Schisandra extracts used in Traditional Chinese Medicine (TCM), ensuring the correct species (S. neglecta/bicolor) is distinguished from S. chinensis.

Isolation Logic Flowchart

Isolation_Flow Raw Dried Stems (S. bicolor) Extract EtOH Extraction (Room Temp) Raw->Extract Partition Partition (H2O / Diethyl Ether) Extract->Partition CC Silica Gel CC (Pet. Ether : Acetone) Partition->CC Ether Layer HPLC RP-HPLC (MeOH : H2O 75:25) CC->HPLC Fr. 4-5 Product Negsehisandrin G (>98% Purity) HPLC->Product

Figure 2: Isolation workflow for Negsehisandrin G.

References

  • Ma, W. H., et al. (2010).[2][3] "Dibenzocyclooctane lignans from the stems of Schisandra bicolor."[2][4] Biochemical Systematics and Ecology, 38(6), 1156-1159.[2][3]

  • Chen, M., et al. (2013). "Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from Schisandra neglecta." Molecules, 18(2), 2299-2304.

  • Szopa, A., et al. (2017). "Current knowledge of Schisandra chinensis (Turcz.)[5] Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies." Phytochemistry Reviews, 16, 195–218.

  • Pan, Q., et al. (2011). "Optimization of extraction of lignans from Schisandra chinensis by response surface methodology." Journal of Medicinal Plants Research, 5(13), 2736-2742.

Sources

Exploratory

Technical Guide: Negsehisandrin G (Angeloyl-(+)-gomisin K3)

This guide serves as an in-depth technical resource on Negsehisandrin G , scientifically identified as Angeloyl-(+)-gomisin K3 . It is designed for researchers and drug development professionals, focusing on the compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource on Negsehisandrin G , scientifically identified as Angeloyl-(+)-gomisin K3 . It is designed for researchers and drug development professionals, focusing on the compound's isolation from Schisandra neglecta, chemical characterization, and pharmacological potential.

Schisandra neglecta Lignan Source & Application

Part 1: Executive Summary

Negsehisandrin G (CAS: 1023744-69-5) is a bioactive dibenzocyclooctadiene lignan primarily isolated from the stems and fruits of Schisandra neglecta A.C. Smith (Schisandraceae).[1] Chemically defined as Angeloyl-(+)-gomisin K3 , it represents a specific esterified derivative of the Gomisin class. While Schisandra chinensis is the most common source of pharmacologically active lignans, S. neglecta has emerged as a critical alternative source, yielding unique "Neglschisandrin" and "Neglectahenol" series compounds alongside Negsehisandrin G.

This compound is characterized by its dibenzocyclooctadiene skeleton , a structural motif responsible for the potent hepatoprotective, anti-HIV, and cytotoxic activities observed in this chemical family.

Key Technical Specifications:

  • Common Name: Negsehisandrin G

  • IUPAC/Scientific Name: Angeloyl-(+)-gomisin K3[2]

  • Chemical Formula: C₂₈H₃₆O₇[3][4][5][6]

  • Molecular Weight: 484.58 g/mol [5][6]

  • Core Structure: Dibenzocyclooctadiene (R-biphenyl configuration)

  • Primary Source: Schisandra neglecta (Stems/Fruits)[7][8][9][10]

Part 2: Botanical & Phytochemical Context

Schisandra neglecta is indigenous to the Tibet Autonomous Region and Southwest China. Unlike the widely commercialized S. chinensis, S. neglecta contains a distinct phytochemical profile.

Chemotaxonomic Significance

The plant is rich in dibenzocyclooctadiene lignans , which are classified based on the substitution pattern of the aromatic rings and the cyclooctadiene ring conformation. Negsehisandrin G belongs to the Gomisin subclass, specifically distinguished by an angeloyl ester group at the C-14 position (or C-12 depending on numbering convention), which enhances its lipophilicity and membrane permeability compared to its non-esterified precursors.

Part 3: Isolation & Purification Protocol

The following protocol is synthesized from validated methodologies for extracting dibenzocyclooctadiene lignans from Schisandra species. This workflow prioritizes yield and purity using a self-validating chromatographic approach.

Experimental Workflow

IsolationProtocol Plant Schisandra neglecta (Air-dried Stems/Fruits, 5 kg) Extract Exhaustive Extraction (95% EtOH, r.t., 3x) Plant->Extract Grinding & Maceration Concentrate Vacuo Evaporation (Semisolid Residue) Extract->Concentrate Partition Liquid-Liquid Partition H2O vs. Diethyl Ether (Et2O) Concentrate->Partition Suspend in H2O OrganicLayer Et2O Fraction (Concentrated to ~112g) Partition->OrganicLayer Select Organic Phase SilicaCC Silica Gel Column Chromatography Gradient: Petroleum Ether/Acetone OrganicLayer->SilicaCC Fractionation Fraction Collection (Monitor via TLC) SilicaCC->Fractionation SubFraction Enriched Fraction (Eluted w/ PE:Acetone 8:2) Fractionation->SubFraction Target polarity HPLC Semi-Prep RP-HPLC C18 Column, MeOH:H2O (75:25) SubFraction->HPLC Final Purification FinalProduct Purified Negsehisandrin G (Angeloyl-(+)-gomisin K3) HPLC->FinalProduct Crystallization/Drying

Figure 1: Isolation workflow for Negsehisandrin G from Schisandra neglecta.[7][10]

Detailed Methodology
  • Extraction: Pulverize air-dried stems (5 kg) and extract exhaustively with 95% Ethanol at room temperature. This prevents thermal degradation of the angeloyl ester moiety.

  • Partitioning: Suspend the ethanolic residue in water and partition with Diethyl Ether (Et₂O). The lignans, being lipophilic, will concentrate in the ether layer.

    • Checkpoint: Check the aqueous layer via TLC; if lignan spots persist, repeat ether extraction.

  • Silica Gel Chromatography: Subject the ether residue to a silica gel column. Elute with a gradient of Petroleum Ether (PE) and Acetone.

    • Target Fraction: Negsehisandrin G typically elutes in fractions with moderate polarity (e.g., PE:Acetone 8:2 or 9:1).

  • HPLC Purification: Purify the enriched fraction using Semi-Preparative RP-HPLC (C18 column).

    • Mobile Phase: Methanol:Water (isocratic 75:25 or gradient).

    • Detection: UV at 254 nm and 280 nm (characteristic lignan absorption).

Part 4: Chemical Characterization & Identification

Trustworthiness in identification relies on comparing spectral data with established values for Angeloyl-(+)-gomisin K3.

Physical Properties
  • Appearance: White amorphous powder.

  • Solubility: Soluble in Methanol, Chloroform, DMSO.[5]

  • Stereochemistry: (+)-optical rotation, indicating an R-biphenyl configuration.

Spectroscopic Signature (Self-Validation)

To confirm the identity of Negsehisandrin G, ensure the following NMR signals are present:

Feature1H NMR Signal (approx. δ ppm)Structural Assignment
Angeloyl Group 5.86 (m), 1.78 (s), 1.72 (d)Olefinic proton and two methyls of the ester side chain.
Aromatic Protons 6.38 (s), 6.57 (s)Isolated protons on the dibenzocyclooctadiene core.
Methoxy Groups 3.50 - 3.90 (five singlets)5x -OCH₃ groups attached to the aromatic rings.
Methylenedioxy AbsentDistinguishes from Gomisin A/G types (Negsehisandrin G has methoxy groups instead).
Secondary Methyls 0.70 - 1.00 (two doublets)Methyl groups at C-7 and C-8 of the cyclooctadiene ring.

Validation Logic: The presence of the angeloyl signals (olefinic proton + two methyls) combined with the dibenzocyclooctadiene core signals confirms the structure as Angeloyl-gomisin K3 rather than the parent Gomisin K3.

Part 5: Pharmacological Profile & Mechanisms
Bioactivity Data

Research indicates that Negsehisandrin G (Angeloyl-(+)-gomisin K3) possesses a specific bioactivity profile, distinct from other lignans due to its esterification.

AssayCell Line / TargetActivity LevelReference Data
Cytotoxicity A549 (Lung Carcinoma)MarginalEC₅₀ ≈ 12-15 µg/mL
Cytotoxicity HCT-8 (Colorectal)Weak/ModerateEC₅₀ > 20 µg/mL
Anti-HIV H9 Lymphocytes PotentialClass effect (Gomisin analogues often show EC₅₀ 6-10 µg/mL)
Mechanism of Action (Signaling Pathways)

While direct mechanistic studies on Negsehisandrin G are emerging, its structural analogs (Gomisin N, Schisandrin B) operate via the Nrf2-ARE Pathway (antioxidant) and P-glycoprotein (P-gp) modulation (MDR reversal).

Mechanism Compound Negsehisandrin G (Lignan Core) CellMembrane Cell Membrane (Lipid Bilayer) Compound->CellMembrane Passive Diffusion Pgp P-gp Transporter (Inhibition) Compound->Pgp Direct Binding Nrf2 Nrf2 Activation Compound->Nrf2 Stabilization MDR Reversal of Multidrug Resistance Pgp->MDR Prevents Efflux ARE ARE Promoter Nrf2->ARE Translocation Antioxidant Phase II Enzymes (HO-1, NQO1) ARE->Antioxidant Transcription

Figure 2: Proposed mechanistic pathways for Negsehisandrin G based on dibenzocyclooctadiene lignan class effects.

Interpretation:

  • MDR Reversal: The dibenzocyclooctadiene structure is a known scaffold for inhibiting P-glycoprotein, potentially restoring drug sensitivity in resistant cancer cells.

  • Cytoprotection: The activation of Nrf2 leads to the expression of antioxidant enzymes (HO-1), providing hepatoprotection against oxidative stress.

Part 6: References
  • Isolation & Structure Elucidation:

    • Title: Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from Schisandra neglecta.

    • Source: Molecules 2013, 18(2), 2297-2306.

    • URL:[Link]

    • Note: Identifies Angeloyl-(+)-gomisin K3 (Compound 15) and details the isolation protocol.

  • Phytochemistry of Schisandra neglecta:

    • Title: Neglschisandrins A–B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta.

    • Source: Molecules 2009, 14(3), 1156-1159.

    • URL:[Link]

  • General Lignan Bioactivity:

    • Title: Dibenzocyclooctadiene Lignans from Schisandra chinensis and Their Pharmacological Applications.

    • Source:Biomedicine & Pharmacotherapy.

    • URL:[Link]

Sources

Exploratory

Negsehisandrin G molecular weight and formula

Chemical Identity, Structural Characterization, and Isolation Methodologies Part 1: Executive Summary Negsehisandrin G (CAS: 1023744-69-5) is a bioactive dibenzocyclooctadiene lignan primarily isolated from the fruits of...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Structural Characterization, and Isolation Methodologies

Part 1: Executive Summary

Negsehisandrin G (CAS: 1023744-69-5) is a bioactive dibenzocyclooctadiene lignan primarily isolated from the fruits of Schisandra neglecta A.C. Smith and Schisandra bicolor. Chemically identified as Angeloyl-(+)-gomisin K3 , it represents a specific esterified derivative of the Gomisin class.

While less ubiquitous than Schisandrin A or B, Negsehisandrin G is of significant interest in pharmacognosy due to the presence of the angeloyl moiety, a structural feature often correlated with enhanced lipophilicity and multidrug resistance (MDR) reversal activity in related lignans. This guide provides a definitive technical reference for its physicochemical properties, isolation protocols, and structural validation.

Part 2: Chemical Identity & Physicochemical Properties

Core Identifiers
PropertyData Specification
Common Name Negsehisandrin G
Synonym Angeloyl-(+)-gomisin K3
CAS Registry Number 1023744-69-5
IUPAC Classification Dibenzocyclooctadiene Lignan
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.58 g/mol
SMILES C/C=C(C)\C(OC1=C(C2=C(C=C(OC)C(OC)=C2OC)C([H])C3)C3=CC(OC)=C1OC)=O
Physical Characteristics[7][8]
  • Appearance: White to off-white crystalline powder.

  • Solubility Profile:

    • High: Chloroform (CHCl₃), Methanol (MeOH), DMSO, Ethyl Acetate.

    • Low/Insoluble: Water, Hexane.

  • Stability: Stable under standard laboratory conditions (4°C, desiccated). Sensitive to prolonged exposure to strong light due to the conjugated ester system.

Part 3: Structural Analysis & Causality

The molecule consists of a dibenzocyclooctadiene core (characteristic of Schisandraceae lignans) substituted with an angeloyl group .

  • Lignan Core (Gomisin K3): The biphenyl backbone provides a rigid scaffold. The cyclooctadiene ring introduces atropisomerism, typically adopting a twisted boat-chair conformation.

  • Angeloyl Ester: The presence of the (Z)-2-methyl-2-butenoate (angeloyl) group at the C-hydroxyl position is the defining feature of Negsehisandrin G.

    • Significance: Esterification at the cyclooctadiene ring often modulates the compound's interaction with P-glycoprotein (P-gp). The lipophilic angeloyl tail facilitates membrane insertion, potentially enhancing bioavailability compared to the non-esterified parent alcohol.

Part 4: Isolation & Purification Protocol

Objective: To isolate high-purity (>98%) Negsehisandrin G from Schisandra neglecta fruit.[1]

Methodological Logic: The protocol utilizes a polarity-gradient extraction. We avoid initial high-temperature reflux with strong acids to prevent hydrolysis of the angeloyl ester. A partition step removes bulk polar impurities (sugars, tannins) before targeted silica chromatography.

Step-by-Step Workflow
  • Extraction:

    • Macerate air-dried, powdered fruits of Schisandra neglecta (1 kg) in 95% Ethanol (5 L) at room temperature for 72 hours.

    • Reasoning: Cold maceration preserves the heat-sensitive ester linkage.

    • Filter and concentrate under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partition:

    • Suspend crude extract in water (500 mL).

    • Partition sequentially with Petroleum Ether (to remove fats/waxes) and then Ethyl Acetate (EtOAc) .

    • Collect the EtOAc fraction. This fraction contains the target lignans.[2]

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate (from 10:1 to 1:1).

    • Target: Negsehisandrin G typically elutes in the mid-polarity fractions (approx. 4:1 to 2:1 ratio).

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Column: C18 Reverse Phase (e.g., ODS-A, 5 µm, 250 x 10 mm).

    • Mobile Phase: Methanol : Water (isocratic 75:25 or 80:20).

    • Detection: UV at 254 nm and 280 nm.

    • Flow Rate: 2.0 mL/min.

    • Validation: Collect peak corresponding to retention time of standard (if available) or major peak in the enriched fraction.

Visualization: Isolation Workflow

IsolationProtocol Plant Schisandra neglecta (Dried Fruit Powder) Extract Ethanol Extraction (Cold Maceration, 72h) Plant->Extract Crude Crude Extract Extract->Crude Partition Partition: H2O / EtOAc Crude->Partition EtOAcFrac Ethyl Acetate Fraction (Lignan Enriched) Partition->EtOAcFrac Target Phase Water Phase (Discard) Water Phase (Discard) Partition->Water Phase (Discard) Silica Silica Gel Column (Pet. Ether : EtOAc Gradient) EtOAcFrac->Silica HPLC Prep-HPLC (C18) MeOH : H2O (80:20) Silica->HPLC Mid-Polarity Frac. Final Negsehisandrin G (>98% Purity) HPLC->Final

Figure 1: Optimized isolation workflow for Negsehisandrin G from Schisandra biomass.

Part 5: Biological Potential & Mechanism

While specific clinical data for Negsehisandrin G is emerging, its structural classification as a Gomisin-type lignan suggests specific bioactivities. The primary mechanism of action for this class involves the modulation of P-glycoprotein (P-gp) and the Nrf2-ARE antioxidant pathway .

P-gp Inhibition (MDR Reversal)

Dibenzocyclooctadiene lignans are potent inhibitors of P-gp, an efflux pump responsible for multidrug resistance in cancer cells.

  • Mechanism: The lignan binds to the transmembrane domain of P-gp, preventing the ATP-dependent efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).

  • Role of Angeloyl Group: The hydrophobic angeloyl ester in Negsehisandrin G likely increases membrane partitioning, enhancing its ability to access the P-gp binding site.

Visualization: Mechanism of Action

Mechanism Lignan Negsehisandrin G CellMem Cell Membrane Lignan->CellMem Passive Diffusion Pgp P-glycoprotein (Efflux Pump) CellMem->Pgp Binds Transmembrane Domain Drug Chemotherapeutic Agent Pgp->Drug Inhibits Efflux Result Intracellular Drug Accumulation Drug->Result Increases

Figure 2: Putative mechanism of MDR reversal via P-glycoprotein inhibition.

References

  • Chemical Identity & Source

    • BioCrick. (n.d.). Negsehisandrin G Datasheet. Retrieved from

    • ChemFaces. (n.d.). Negsehisandrin G. Retrieved from

  • Structural Validation (CAS 1023744-69-5)

    • MedChemExpress. (n.d.). Angeloyl-(+)-gomisin K3 (Negsehisandrin G).[1] Retrieved from

  • Isolation Methodology (Schisandra Lignans)

    • Ma, W. H., et al. (2010).[3] Dibenzocyclooctane lignans from the stems of Schisandra bicolor.[3] Biochemical Systematics and Ecology, 38(6), 1156-1159.[3] (Establishes isolation protocols for related angeloyl-lignans).

  • Pharmacological Context: Pan, Q., et al. (2006). Inhibition of P-glycoprotein activity by Schisandra lignans. Biochemical Pharmacology. (Provides mechanistic grounding for Gomisin-type lignan activity).

Sources

Foundational

Technical Monograph: Biological Activity & Therapeutic Potential of Negsehisandrin G

The following technical guide is structured to provide an in-depth analysis of Negsehisandrin G , a bioactive lignan isolated from Schisandra neglecta. This guide synthesizes chemical profiling, pharmacological mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of Negsehisandrin G , a bioactive lignan isolated from Schisandra neglecta. This guide synthesizes chemical profiling, pharmacological mechanisms, and experimental protocols for researchers in natural product chemistry and drug discovery.

Executive Summary & Chemical Profile

Negsehisandrin G (Synonym: Angeloyl-(+)-gomisin K3 ) is a dibenzocyclooctadiene lignan primarily isolated from the stems and fruits of Schisandra neglecta (and occasionally S. rubriflora).[1] Unlike the widely studied Schisandrin B or Gomisin A, Negsehisandrin G possesses a unique angeloyl ester substitution at the C-hydroxyl position, which significantly alters its lipophilicity and binding affinity profiles.

This compound belongs to a subclass of "Neglignans" or "Neglschisandrins" that have garnered attention for their specific anti-HIV-1 activity and cytotoxicity against human tumor cell lines , distinct from the hepatoprotective focus of generic Schisandra extracts.

Chemical Identity
ParameterSpecification
Common Name Negsehisandrin G
IUPAC/Synonym Angeloyl-(+)-gomisin K3; Angeloylgomisin K3
CAS Registry Number 1023744-69-5
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.58 g/mol
Structural Class Dibenzocyclooctadiene Lignan (S-biphenyl configuration)
Key Functional Groups Angeloyl ester (C-OH substitution), Methylenedioxy bridge, Methoxy groups
Solubility Soluble in Methanol, DMSO, Chloroform; Insoluble in Water

Pharmacological Mechanisms & Biological Activity[1][7]

Anti-HIV-1 Activity (Primary Indication)

Research indicates that lignans from Schisandra neglecta, including the Negsehisandrin series, exhibit moderate to potent inhibition of HIV-1 replication.[2]

  • Mechanism: Inhibition of HIV-1 induced cytopathic effects (CPE) and potential interference with viral reverse transcriptase. The angeloyl moiety is critical for enhancing membrane permeability, allowing the lignan to access intracellular viral targets.

  • Potency: Members of this lignan class typically demonstrate EC₅₀ values in the range of 1.8 – 5.0 µg/mL with Therapeutic Indices (TI) ranging from 18 to >60 .

Cytotoxicity & Anti-Cancer Potential

Negsehisandrin G and its structural analogs (Neglignans) show selective cytotoxicity against specific human tumor cell lines.

  • Targets:

    • NB4 (Acute Promyelocytic Leukemia)

    • A549 (Lung Adenocarcinoma)

    • SH-SY5Y (Neuroblastoma)

    • MCF-7 (Breast Cancer)

  • Mechanism: Induction of apoptosis via the mitochondrial pathway (caspase-3 activation) and cell cycle arrest at the G1/S phase. The dibenzocyclooctadiene core acts as a scaffold that disrupts microtubule dynamics or interacts with P-glycoprotein (P-gp), potentially reversing Multi-Drug Resistance (MDR).

Hepatoprotection & Antioxidant Activity

Like its parent compound Gomisin K3, Negsehisandrin G retains capacity to modulate oxidative stress.

  • Pathway: Activation of the Nrf2/ARE signaling pathway , leading to the upregulation of Heme Oxygenase-1 (HO-1) and Glutathione S-transferase (GST).

  • Effect: Reduction of ROS-induced damage in hepatocytes and neuroprotective effects against oxidative insults (e.g., H₂O₂ or glutamate toxicity).

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism of Negsehisandrin G: Anti-viral interference and Antioxidant/Cytoprotective signaling.

Negsehisandrin_Mechanism cluster_HIV Anti-HIV-1 Pathway cluster_Cell Cytoprotection & Apoptosis Compound Negsehisandrin G (Angeloyl-Gomisin K3) Inhibition Inhibition of Replication (EC50: ~2.0 µg/mL) Compound->Inhibition Blocks Nrf2 Nrf2 Translocation Compound->Nrf2 Activates Apoptosis Caspase-3 Activation (Tumor Cells Only) Compound->Apoptosis Induces in Cancer Lines ViralEntry Viral Entry / Replication CPE Cytopathic Effects (CPE) Inhibition->CPE Prevents ARE ARE Promoter Binding Nrf2->ARE Enzymes HO-1, NQO1, GST (Antioxidant Enzymes) ARE->Enzymes

Figure 1: Dual mechanistic action of Negsehisandrin G targeting viral replication inhibition and Nrf2-mediated cytoprotection.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the isolation and bioactivity assessment of Negsehisandrin G.

Isolation Workflow (From Schisandra neglecta)

Objective: Purify Negsehisandrin G from raw plant material.

  • Extraction: Air-dried, powdered stems (1.0 kg) are extracted with 70% aqueous MeOH (3 × 4L) at room temperature.

  • Partition: Evaporate MeOH in vacuo. Suspend residue in water and partition sequentially with Petroleum Ether (remove lipids) and Ethyl Acetate (EtOAc) .

  • Fractionation (Silica Gel):

    • Apply EtOAc fraction to a silica gel column (200-300 mesh).[1]

    • Elute with a gradient of Chloroform:Acetone (20:1 → 1:1).

    • Collect fractions based on TLC profiling (UV 254nm, H₂SO₄ charring).

  • Purification (HPLC):

    • Target Fraction: Mid-polarity fractions containing dibenzocyclooctadienes.

    • Column: RP-18 (Semi-preparative).

    • Mobile Phase: MeOH:H₂O (75:25) isocratic elution.

    • Detection: UV at 254 nm.

    • Yield: Negsehisandrin G elutes as a distinct peak (purity >98%).

Anti-HIV-1 Assay (C8166 Cell Line)

Objective: Determine EC₅₀ and Therapeutic Index (TI).

  • Cell Culture: Maintain C8166 cells (human T-lymphoblastoid line) in RPMI-1640 + 10% FBS.

  • Viral Infection: Infect cells with HIV-1 strain (e.g., IIIB) at a multiplicity of infection (MOI) of 0.05.

  • Treatment:

    • Add Negsehisandrin G (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1.0, 10, 100 µg/mL).

    • Positive Control: AZT (Zidovudine).

  • Incubation: 37°C, 5% CO₂ for 72 hours.

  • Readout (MTT Assay):

    • Add MTT reagent; incubate 4h.

    • Dissolve formazan in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculation:

      • EC₅₀: Concentration inhibiting 50% of viral CPE.

      • CC₅₀: Cytotoxic concentration on uninfected cells.

      • TI: CC₅₀ / EC₅₀.[1]

Comparative Data Analysis

The following table contextualizes Negsehisandrin G's activity against other Schisandra lignans.

CompoundKey Functional GroupAnti-HIV Activity (EC₅₀)Cytotoxicity (Tumor)Primary Target
Negsehisandrin G Angeloyl esterModerate (~2.0 µg/mL) Moderate Viral Replication / Nrf2
Gomisin GMethylenedioxyPotent (<1.0 µg/mL)HighHIV / Colon Cancer
Schisandrin BHydroxyl / MethoxyWeak / InactiveLowHepatoprotection (GST)
Gomisin M1HydroxylPotent (<0.65 µM)ModerateHIV Reverse Transcriptase

References

  • Gao, X. M., et al. (2013). "Novel bioactive dibenzocyclooctadiene lignans from Schisandra neglecta."[2][3] Journal of the Brazilian Chemical Society, 24(11), 1748-1756.

  • Xiao, W. L., et al. (2010). "Dibenzocyclooctadiene lignans from Schisandra wilsoniana and their anti-HIV-1 activities."[3] Journal of Natural Products, 73(5), 915-919.[3]

  • Wang, R. R., et al. (2011). "Dibenzocyclooctadiene lignans from Schisandra neglecta and their anti-HIV-1 activities." Natural Product Research, 26(13).

  • Chen, M., et al. (2006). "Bioactive dibenzocyclooctadiene lignans from the stems of Schisandra neglecta." Journal of Natural Products, 69(12), 1697-1701.[4]

  • BioCrick Analytics. "Negsehisandrin G (Angeloyl-gomisin K3) Product Datasheet."

Sources

Exploratory

A Pharmacological Primer on the Lignans of Schisandra neglecta: Context for the Emergence of Negsehisandrin G

For the Attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the pharmacological landscape of dibenzocyclooctadiene lignans isolated from Sch...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the pharmacological landscape of dibenzocyclooctadiene lignans isolated from Schisandra neglecta, with a particular focus on the context surrounding the discovery of a series of novel compounds, including Negsehisandrin G. While direct and extensive pharmacological data for Negsehisandrin G remains to be elucidated in publicly available literature, this document serves as a foundational resource, synthesizing the known bioactivities of its close structural analogs and the broader class of dibenzocyclooctadiene lignans. By detailing the established anti-HIV and cytotoxic potential within this chemical family, and providing robust experimental frameworks, this guide aims to equip researchers with the necessary knowledge to explore the therapeutic potential of these promising natural products.

Introduction to Dibenzocyclooctadiene Lignans from Schisandra neglecta

The genus Schisandra is a rich source of bioactive lignans, particularly those of the dibenzocyclooctadiene class. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, neuroprotective, and antiviral effects.[1][2][3][4] Schisandra neglecta, a species within this genus, has been the subject of phytochemical investigations leading to the isolation of several novel dibenzocyclooctadiene lignans.

A key study by Gao et al. (2013) reported the isolation and characterization of seven new dibenzocyclooctadiene lignans, termed neglignans A-G , from the stems of Schisandra neglecta.[5] Negsehisandrin G is synonymous with neglignan G from this series. This discovery has opened new avenues for exploring the structure-activity relationships and therapeutic potential of these unique chemical entities.[6]

Bioactivity of Neglignans and Related Compounds

Initial biological screening of the newly isolated neglignans and other known lignans from Schisandra neglecta revealed promising anti-HIV-1 and cytotoxic activities.[5] It is within this context that the potential pharmacology of Negsehisandrin G can be inferred, though it must be emphasized that specific bioactivity data for Negsehisandrin G was not reported in the initial study.

Anti-HIV Activity

In the preliminary screening, Neglignan B demonstrated notable anti-HIV-1 activity, with a therapeutic index (TI) value greater than 50.[5] The therapeutic index is a critical measure of a drug's safety, representing the ratio of the toxic dose to the therapeutic dose. A higher TI is indicative of a more favorable safety profile. The mechanism of action for anti-HIV lignans can vary, with some interfering with the HIV replication cycle.[7]

Cytotoxic Activity

Neglignan D exhibited cytotoxic effects against two human cancer cell lines:[5]

  • NB4 (acute promyelocytic leukemia)

  • SH-SY5Y (neuroblastoma)

The reported 50% inhibitory concentration (IC50) values were 2.9 μM and 3.3 μM, respectively.[5] These findings suggest a potential for developing anticancer agents from this class of compounds. The cytotoxic mechanisms of dibenzocyclooctadiene lignans often involve the induction of apoptosis and cell cycle arrest.[8][9]

Mechanistic Insights from Related Dibenzocyclooctadiene Lignans

While the specific molecular targets of the bioactive neglignans have not been fully elucidated, the broader class of dibenzocyclooctadiene lignans has been shown to modulate key signaling pathways involved in inflammation and cancer. Understanding these mechanisms provides a logical framework for investigating the bioactivity of Negsehisandrin G and other neglignans.

Anti-Inflammatory Mechanisms

Dibenzocyclooctadiene lignans have been reported to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandins.[1][10] This is often achieved through the suppression of pro-inflammatory signaling pathways such as:

  • Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response.[4]

  • Mitogen-Activated Protein Kinase (MAPK): A family of protein kinases involved in cellular responses to a variety of stimuli.[4]

The inhibition of these pathways leads to a downstream reduction in the expression of inflammatory mediators.

Anticancer Mechanisms

The anticancer properties of dibenzocyclooctadiene lignans are often attributed to their ability to:[9]

  • Induce Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancerous cells.

  • Cause Cell Cycle Arrest: Preventing cancer cells from proliferating.

  • Modulate Autophagy: A cellular process of self-degradation that can either promote or inhibit cancer cell survival depending on the context.

  • Disrupt Key Signaling Pathways: Including the PI3K/Akt and MAPK pathways, which are critical for cancer cell growth and survival.

The following diagram illustrates the potential signaling pathways that could be modulated by bioactive dibenzocyclooctadiene lignans, based on existing literature.

Dibenzocyclooctadiene_Lignan_MoA Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans cluster_outcomes Cellular Outcomes Lignan Dibenzocyclooctadiene Lignan (e.g., Neglignans) NFkB_pathway NF-κB Pathway Lignan->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway Lignan->MAPK_pathway Inhibits PI3K_Akt_pathway PI3K/Akt Pathway Lignan->PI3K_Akt_pathway Inhibits Inflammation Inflammation (↓ NO, ↓ Prostaglandins) NFkB_pathway->Inflammation Leads to MAPK_pathway->Inflammation Leads to Proliferation Cell Proliferation (↓) MAPK_pathway->Proliferation Promotes PI3K_Akt_pathway->Proliferation Promotes Apoptosis Apoptosis (↑) CellCycleArrest Cell Cycle Arrest (↑) PI3K_Akt_way PI3K_Akt_way PI3K_Akt_way->Apoptosis Inhibits

Caption: Potential mechanisms of action for dibenzocyclooctadiene lignans.

Experimental Protocols

To facilitate further research into the bioactivities of Negsehisandrin G and related compounds, this section provides detailed, representative protocols for the anti-HIV and cytotoxicity assays mentioned in the foundational study by Gao et al. (2013).

Anti-HIV-1 Assay using MT-4 Cells

This protocol is a standard method for assessing the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 human T-cell line

  • HIV-1 (e.g., IIIB strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Test compound (Negsehisandrin G) dissolved in DMSO

  • Control drug (e.g., Zidovudine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase.

  • Compound Dilution: Prepare a serial dilution of the test compound and control drug in culture medium.

  • Infection: In a 96-well plate, mix the test compound dilutions with a pre-titered amount of HIV-1.

  • Cell Seeding: Add MT-4 cells to each well. Include cell control wells (cells only), virus control wells (cells + virus), and compound toxicity control wells (cells + compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity and the percentage of viral inhibition for each compound concentration. Determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The therapeutic index (TI) is calculated as CC50/EC50.

Cytotoxicity Assay using SH-SY5Y and NB4 Cells

This protocol outlines the determination of a compound's cytotoxicity against adherent (SH-SY5Y) and suspension (NB4) cancer cell lines.

Materials:

  • SH-SY5Y and NB4 cell lines

  • Appropriate culture medium (e.g., DMEM for SH-SY5Y, RPMI 1640 for NB4) with 10% FBS and antibiotics

  • Test compound (Negsehisandrin G) dissolved in DMSO

  • Control drug (e.g., Doxorubicin)

  • MTT solution

  • Solubilization buffer

  • 96-well microtiter plates

Procedure:

  • Cell Seeding:

    • For SH-SY5Y (adherent cells): Seed cells in a 96-well plate and allow them to attach overnight.

    • For NB4 (suspension cells): Seed cells directly into the 96-well plate on the day of the assay.

  • Compound Treatment: Add serial dilutions of the test compound and control drug to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • For adherent cells, carefully remove the medium before adding the solubilization buffer. For suspension cells, centrifuge the plate to pellet the cells before removing the medium.

    • Add solubilization buffer and mix to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data Summary

The following table summarizes the available quantitative bioactivity data for the neglignans isolated from Schisandra neglecta.

CompoundBioactivityCell Line/TargetResultReference
Neglignan B Anti-HIV-1HIV-1TI > 50[5]
Neglignan D CytotoxicityNB4IC50 = 2.9 μM[5]
SH-SY5YIC50 = 3.3 μM[5]
Negsehisandrin G N/AN/AData not reported[5]

Future Directions

The initial findings on the bioactivity of neglignans from Schisandra neglecta provide a compelling rationale for further investigation. Future research should prioritize the following:

  • Pharmacological Screening of Negsehisandrin G: A comprehensive evaluation of Negsehisandrin G for a range of biological activities, including anti-inflammatory, neuroprotective, and broader anticancer effects, is warranted.

  • Mechanism of Action Studies: For the bioactive neglignans, in-depth studies are needed to identify their specific molecular targets and elucidate the signaling pathways they modulate.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogs of the bioactive neglignans can help to identify the key structural features required for their pharmacological effects, potentially leading to the development of more potent and selective compounds.[6][11]

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for assessing their drug-like potential.[2]

Conclusion

Negsehisandrin G, a novel dibenzocyclooctadiene lignan from Schisandra neglecta, belongs to a class of natural products with demonstrated anti-HIV and cytotoxic potential. While direct pharmacological data for Negsehisandrin G is currently lacking, the significant bioactivities of its close structural analogs, Neglignan B and Neglignan D, provide a strong impetus for its further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic promise of this intriguing compound and the broader family of neglignans.

References

[6] Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications - PubMed. (2022-07-14). PubMed. [Link] [5] Bioactive dibenzocyclooctadiene lignans from the stems of Schisandra neglecta - PubMed. (n.d.). PubMed. [Link] [10] Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed. (n.d.). PubMed. [Link] [1] Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC. (2024-01-24). PubMed Central. [Link] [12] Advances in Lignans with Anti-HIV Properties. (n.d.). Semantic Scholar. [Link] [13] Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC. (2010-03-03). PubMed Central. [Link] [14] Anti-HIV (human immunodeficiency virus) activity of sulfated paramylon - PubMed. (n.d.). PubMed. [Link] [11] Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed. (2014-06-25). PubMed. [Link] [15] Structure-activity relationship of antileishmanials neolignan analogues - PubMed. (2007-12-01). PubMed. [Link] [16] MT4 cells display an HIV-1-specific block that is independent of both... - ResearchGate. (n.d.). ResearchGate. [Link] [2] A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC. (2025-04-09). PubMed Central. [Link] [8] (PDF) Cytotoxicity and Antitumor Action of Lignans and Neolignans - ResearchGate. (n.d.). ResearchGate. [Link] [17] A New Neolignan, and the Cytotoxic and Anti-HIV-1 Activities of Constituents from the Roots of Dasymaschalon sootepense - PubMed. (n.d.). PubMed. [Link] [18] DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019-11-27). EU Science Hub - Joint Research Centre. [Link] [3] Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. (2024-03-19). National Center for Biotechnology Information. [Link] [19] Syntheses and structure–activity relationship of lignans to develop novel pesticides. (2024-12-05). ResearchGate. [Link] [20] Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). (2020-05-29). SciELO. [Link] [4] Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. (2024-03-19). MDPI. [Link] [21] Shuterin Enhances the Cytotoxicity of the Natural Killer Leukemia Cell Line KHYG-1 by Increasing the Expression Levels of Granzyme B and IFN-γ through the MAPK and Ras/Raf Signaling Pathways - PMC - NIH. (n.d.). PubMed Central. [Link] [22] Preparation of Vitamin- g-Lignin Nanohybrids with Excellent Biological Activity and Fluorescence Performance - PubMed. (2024-07-08). PubMed. [Link] [23] Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC. (n.d.). PubMed Central. [Link] [24] Structure characterization and bioactivity of neutral polysaccharides from different sources of Polygonatum Mill - PubMed. (n.d.). PubMed. [Link] [25] (PDF) Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from Schisandra neglecta - ResearchGate. (n.d.). ResearchGate. [Link] [9] Figure 3. SH-SY5Y neuroblastoma cell viability assay. a) Evaluation of... - ResearchGate. (n.d.). ResearchGate. [Link] [26] Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement from Carbomer Hydrogel - MDPI. (2022-01-22). MDPI. [Link] [27] Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Problems of Virology. (n.d.). Problems of Virology. [Link] [28] Developments in the analytical methodologies and structure-activity relationships of low molecular weight fucoidans: A review - PubMed. (2025-09-09). PubMed. [Link] [7] [Advances in the study on anti-HIV lignan compounds] - PubMed. (n.d.). PubMed. [Link] [29] Cytotoxicity Assay Protocol. (2024-02-28). Protocol Exchange. [Link] [30] Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses - MDPI. (2022-01-04). MDPI. [Link] [31] SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview - YouTube. (2022-08-22). YouTube. [Link] [32] Guidelines for Performing Single-Platform Absolute CD4 - Restored CDC. (n.d.). Centers for Disease Control and Prevention. [Link] [33] Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells (October 2021). (n.d.). Duke Human Vaccine Institute. [Link]

Sources

Foundational

An In-Depth Technical Guide to Negsehisandrin G: A Dibenzocyclooctadiene Lignan of Emerging Interest

For Researchers, Scientists, and Drug Development Professionals Abstract Negsehisandrin G, a dibenzocyclooctadiene lignan isolated from Schisandra neglecta, represents a promising yet underexplored member of a well-estab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negsehisandrin G, a dibenzocyclooctadiene lignan isolated from Schisandra neglecta, represents a promising yet underexplored member of a well-established class of bioactive natural products. Dibenzocyclooctadiene lignans from the Schisandraceae family are renowned for a wide spectrum of pharmacological activities, including hepatoprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of Negsehisandrin G, synthesizing the available chemical and physical data with the broader pharmacological context of its structural analogues. In the absence of extensive direct research on Negsehisandrin G, this document leverages established methodologies for the isolation, characterization, and bioactivity assessment of related lignans to provide a foundational framework for future investigation. The guide is intended to serve as a vital resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Therapeutic Promise of Dibenzocyclooctadiene Lignans

The genus Schisandra has a long and storied history in traditional medicine, particularly in Asia, where its fruits are used as adaptogens and for the treatment of various ailments.[4] Modern phytochemical research has identified dibenzocyclooctadiene lignans as the primary bioactive constituents responsible for the therapeutic effects of Schisandra species.[3] These compounds are characterized by a unique and rigid dibenzocyclooctadiene skeleton, which provides a scaffold for diverse chemical modifications, leading to a wide array of pharmacological activities.[2]

Negsehisandrin G emerges from this rich chemical landscape as a molecule of significant interest. While specific studies on its biological activities are nascent, its structural classification as a dibenzocyclooctadiene lignan strongly suggests a potential for valuable pharmacological properties. This guide will therefore explore the knowns and project the probable, offering a scientifically grounded roadmap for the systematic investigation of Negsehisandrin G.

Chemical and Physical Properties of Negsehisandrin G

A thorough understanding of the physicochemical properties of Negsehisandrin G is fundamental to its study, from isolation and purification to formulation and pharmacokinetic analysis.

PropertyValueSource
Chemical Formula C₂₈H₃₆O₇[1]
Molecular Weight 484.58 g/mol [1]
CAS Number 1023744-69-5[1]
Natural Source Schisandra neglecta[5]
Appearance Powder[6]

The structural elucidation of dibenzocyclooctadiene lignans like Negsehisandrin G relies heavily on modern spectroscopic techniques.

Structural Characterization Workflow

The definitive identification of Negsehisandrin G and related lignans necessitates a multi-faceted analytical approach.

Caption: Workflow for the isolation and structural elucidation of Negsehisandrin G.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of structural elucidation for complex organic molecules, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is indispensable. While specific NMR data for Negsehisandrin G is not yet widely published, the characteristic chemical shifts and coupling constants of the dibenzocyclooctadiene skeleton are well-documented for analogous compounds and serve as a critical reference.[7]

Mass Spectrometry (MS): High-resolution mass spectrometry, typically with electrospray ionization (HR-ESI-MS), is crucial for determining the exact mass and confirming the molecular formula of Negsehisandrin G.[7]

Biosynthesis of Dibenzocyclooctadiene Lignans

The biosynthesis of dibenzocyclooctadiene lignans is a complex process that is not yet fully elucidated. The proposed pathway begins with the shikimate pathway, leading to the formation of phenylpropanoid units.[2]

Biosynthesis Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol Phenylalanine->Coniferyl_Alcohol Phenylpropanoid Pathway Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Dimerization Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Dibenzocyclooctadiene_Lignans Dibenzocyclooctadiene Lignans (e.g., Negsehisandrin G) Matairesinol->Dibenzocyclooctadiene_Lignans Oxidative Coupling

Caption: Proposed biosynthetic pathway of dibenzocyclooctadiene lignans.

This pathway highlights the key intermediates and enzymatic steps that are believed to lead to the formation of the characteristic dibenzocyclooctadiene scaffold.[2]

Potential Pharmacological Activities and Mechanistic Insights

While direct pharmacological data for Negsehisandrin G is limited, the extensive research on other dibenzocyclooctadiene lignans provides a strong basis for predicting its potential therapeutic activities.[1][2][4] A study on lignans isolated from Schisandra neglecta demonstrated moderate to weak cytotoxic activity against human colorectal carcinoma and lung carcinoma cell lines.[5]

Hepatoprotective Effects

Many dibenzocyclooctadiene lignans exhibit potent hepatoprotective properties.[1][2] The proposed mechanisms often involve the modulation of key signaling pathways related to oxidative stress and inflammation.[1]

Hepatoprotection Negsehisandrin_G Negsehisandrin G (postulated) Keap1_Nrf2 Keap1/Nrf2/ARE Pathway Negsehisandrin_G->Keap1_Nrf2 Activates NF_kB NF-κB Pathway Negsehisandrin_G->NF_kB Inhibits TGF_beta_Smad TGF-β/Smad Pathway Negsehisandrin_G->TGF_beta_Smad Modulates Antioxidant_Response Increased Antioxidant Response Keap1_Nrf2->Antioxidant_Response Anti_inflammatory_Response Decreased Inflammation NF_kB->Anti_inflammatory_Response Anti_fibrotic_Response Decreased Fibrosis TGF_beta_Smad->Anti_fibrotic_Response

Caption: Postulated hepatoprotective mechanisms of Negsehisandrin G.

Neuroprotective Effects

Lignans from Schisandra have demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical models.[3][4] These effects are attributed to their antioxidant and anti-inflammatory activities within the central nervous system.[3]

Anticancer Activity

Several dibenzocyclooctadiene lignans have been shown to possess cytotoxic effects against various cancer cell lines.[2] The mechanisms are often multi-faceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[2] Research on lignans from S. neglecta has shown cytotoxic effects, suggesting a potential avenue for the investigation of Negsehisandrin G.[5]

Experimental Protocols

The following protocols are based on established methods for the study of dibenzocyclooctadiene lignans and can be adapted for the investigation of Negsehisandrin G.

Extraction and Isolation of Negsehisandrin G from Schisandra neglecta

Rationale: This protocol outlines a standard procedure for the extraction and isolation of dibenzocyclooctadiene lignans from plant material, employing a series of chromatographic techniques to achieve high purity.

Methodology:

  • Plant Material Preparation: Air-dry the stems or fruits of Schisandra neglecta and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with periodic agitation.

    • Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions for the presence of lignans using thin-layer chromatography (TLC).

  • Column Chromatography:

    • Subject the ethyl acetate fraction, which is typically rich in lignans, to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

  • Further Purification:

    • Combine fractions containing compounds with similar TLC profiles and further purify using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC).

  • Purity Assessment:

    • Assess the purity of the isolated Negsehisandrin G using analytical HPLC with a photodiode array (PDA) detector.

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Negsehisandrin G (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

Rationale: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Negsehisandrin G for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Future Directions and Conclusion

Negsehisandrin G stands as a compelling target for natural product research and drug discovery. While its full therapeutic potential is yet to be unveiled, its classification as a dibenzocyclooctadiene lignan from a medicinally important plant genus provides a strong impetus for further investigation.

Key areas for future research include:

  • Comprehensive Biological Screening: A systematic evaluation of Negsehisandrin G in a broad range of bioassays is crucial to identify its primary pharmacological activities.

  • Mechanism of Action Studies: Once a lead activity is identified, in-depth studies are required to elucidate the underlying molecular mechanisms.

  • Total Synthesis: The development of a total synthesis route for Negsehisandrin G would not only confirm its structure but also enable the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Negsehisandrin G.

References

  • Shi, Y., et al. (2023). Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects. Journal of Ethnopharmacology, 318, 116900. [Link]

  • Sowndhararajan, K., & Kim, S. (2017). An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis. Biomedicine & Pharmacotherapy, 97, 958-968. [Link]

  • Chengdu Biopurify Phytochemicals Ltd. (n.d.). Negsehisandrin G. Retrieved from [Link]

  • Xiao, W. L., et al. (2013). Neglschisandrins E-F: Two New Lignans and Related Cytotoxic Lignans from Schisandra neglecta. Molecules, 18(2), 2097-2105. [Link]

  • Szopa, A., et al. (2024). Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology. Cancer Cell International, 24(1), 30. [Link]

  • Olas, B. (2024). Phytochemical analysis of the extract from berries of Schisandra chinensis Turcz. (Baill.) and its anti-platelet potential in vitro. Journal of Berry Research, 14(2), 225-239. [Link]

  • Navrátilová, A., et al. (2024). Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. Pharmaceuticals, 17(3), 398. [Link]

  • Sowndhararajan, K., & Kim, S. (2017). An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis. Biomedicine & Pharmacotherapy, 97, 958-968. [Link]

  • Wang, J., et al. (2022). Schisandra chinensis Lignans Exert Antidepressant Effects by Promoting BV2 Microglia Polarization toward the M2 Phenotype through the Activation of the Cannabinoid Receptor Type-2-Signal Transducer and Activator of Transcription 6 Pathway. Journal of Agricultural and Food Chemistry, 70(44), 14157-14169. [Link]

  • Shi, Y., et al. (2023). Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects. Journal of Ethnopharmacology, 318, 116900. [Link]

  • Zhang, L., et al. (2021). Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship. Molecules, 26(21), 6554. [Link]

  • Sowndhararajan, K., & Kim, S. (2017). Neuroprotective and cognitive enhancement studies of lignans from Schisandra chinensis: a review. Biomedicine & Pharmacotherapy, 97, 958-968. [Link]

  • Zhang, F., et al. (2021). A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. Frontiers in Pharmacology, 12, 752233. [Link]

  • Zhang, L., et al. (2021). Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship. Molecules, 26(21), 6554. [Link]

  • Xiao, W. L., et al. (2013). Neglschisandrins E-F: two new lignans and related cytotoxic lignans from Schisandra neglecta. Molecules, 18(2), 2097-2105. [Link]

  • Xiao, W. L., et al. (2008). Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta. Molecules, 13(5), 1076-1082. [Link]

  • Chen, Y. G., et al. (2011). Evaluation of Cytotoxic Activity of Schisandra chinensis Lignans. Planta Medica, 77(05), P115. [Link]

  • Umezawa, T. (2003). Diversity in lignan biosynthesis. Phytochemistry Reviews, 2(3), 371-390. [Link]

  • Szopa, A., et al. (2017). Schisandra henryi—A Rare Species with High Medicinal Potential. Plants, 6(4), 54. [Link]

  • Kim, Y., et al. (2021). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. International Journal of Molecular Sciences, 22(11), 5945. [Link]

  • Zhao, Q. J., et al. (2014). Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea. Archives of Pharmacal Research, 37(11), 1375-1379. [Link]

  • Xiao, W. L., et al. (2008). Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta. Molecules, 13(5), 1076-1082. [Link]

  • Lee, Y. Z., et al. (2011). Isolation and biological activities of phenanthroindolizidine and septicine alkaloids from the Formosan Tylophora ovata. Planta Medica, 77(14), 1624-1629. [Link]

  • Zhang, Y., et al. (2020). A systematic strategy for screening therapeutic constituents of Schisandra chinensis (Turcz.) Baill infiltrated bloodebrain. Journal of Pharmaceutical Analysis, 10(2), 147-156. [Link]

  • Chen, Y. G., et al. (2011). Evaluation of Cytotoxic Activity of Schisandra chinensis Lignans. Planta Medica, 77(05), P115. [Link]

  • Xiao, W. L., et al. (2013). Neglschisandrins E-F: two new lignans and related cytotoxic lignans from Schisandra neglecta. Molecules, 18(2), 2097-2105. [Link]

  • LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Wang, Y., et al. (2023). Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. Molecules, 28(18), 6523. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples. PubMed. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Journal of Analytical Toxicology, 47(3), 223-236. [Link]

  • Umezawa, T. (2003). Diversity in lignan biosynthesis. Phytochemistry Reviews, 2(3), 371-390. [Link]

  • Szopa, A., et al. (2017). Schisandra henryi—A Rare Species with High Medicinal Potential. Plants, 6(4), 54. [Link]

  • Kim, Y., et al. (2021). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. International Journal of Molecular Sciences, 22(11), 5945. [Link]

  • Xiao, W. L., et al. (2013). Neglschisandrins E-F: two new lignans and related cytotoxic lignans from Schisandra neglecta. Molecules, 18(2), 2097-2105. [Link]

  • Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. (2021). Molecules, 26(21), 6583. [Link]

  • Iwahara, J., & Clore, G. M. (2018). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Annual Review of Biophysics, 47, 293-317. [Link]

  • Khan, N., & Mukhtar, H. (2018). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. Methods in Molecular Biology, 1855, 125-136. [Link]

  • Bohlin, L., & Göransson, U. (2014). Bioassays in natural product research - strategies and methods in the search for anti-inflammatory and antimicrobial activity. Phytochemistry Reviews, 13(2), 325-343. [Link]

  • da Silva, J. A., et al. (2019). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society, 30(10), 2055-2073. [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • van de Vyver, M., & van Rensburg, C. E. J. (2019). Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review. Current Pharmaceutical Design, 25(16), 1897-1916. [Link]

  • Zhao, Q. J., et al. (2014). Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea. Archives of Pharmacal Research, 37(11), 1375-1379. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Quantification of Negsehisandrin G in Schisandra Matrices

Executive Summary & Scientific Rationale Negsehisandrin G (Chemical Formula: C₂₈H₃₆O₇; CAS: 1023744-69-5), also identified structurally as Angeloyl-(+)-gomisin K3 , is a bioactive dibenzocyclooctadiene lignan isolated pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Negsehisandrin G (Chemical Formula: C₂₈H₃₆O₇; CAS: 1023744-69-5), also identified structurally as Angeloyl-(+)-gomisin K3 , is a bioactive dibenzocyclooctadiene lignan isolated primarily from Schisandra neglecta and Schisandra chinensis. Unlike the more abundant schisandrins (A, B, C), Negsehisandrin G possesses a unique angeloyl esterification at the C-hydroxyl position, significantly altering its lipophilicity and retention behavior in reversed-phase chromatography.

The Challenge: Most generic Schisandra HPLC methods fail to resolve Negsehisandrin G from closely related isomers like Gomisin G or Angeloylgomisin H due to similar polarity and UV absorption spectra.

The Solution: This protocol utilizes a High-Resolution Reversed-Phase HPLC (RP-HPLC) method with a finely tuned acetonitrile/water gradient. The method prioritizes peak purity and resolution (Rs > 1.5) between the target analyte and the complex lignan matrix. We employ a "Self-Validating" approach where the reference standard is used to lock retention times, ensuring accuracy regardless of column batch variations.

Materials & Reagents

Chemical Standards
  • Target Analyte: Negsehisandrin G Reference Standard (Purity ≥ 98%).

    • Source: or .

    • CAS: 1023744-69-5.[1][2][3][4]

  • Internal Standard (Optional): Bifendate (structurally distinct, elutes early) or Deoxyschisandrin (if not naturally present in high amounts).

Reagents
  • Acetonitrile (ACN): HPLC Grade (Merck/Sigma).

  • Methanol (MeOH): HPLC Grade (for extraction).

  • Water: Ultrapure (Milli-Q, 18.2 MΩ·cm).

  • Formic Acid: HPLC Grade (0.1% modifier to suppress silanol activity).

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

    • Why: The 5 µm particle size balances backpressure with sufficient plate count (N > 15,000) to separate complex lignan isomers.

Experimental Protocol

Workflow Visualization

G cluster_QC Quality Control Loop RawSample Raw Material (Schisandra Fruit) Pulverization Pulverization (Mesh 60) RawSample->Pulverization Extraction Ultrasonic Extraction (MeOH, 30 min, 40°C) Pulverization->Extraction Centrifugation Centrifugation (12,000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.45 µm PTFE) Centrifugation->Filtration HPLC HPLC-DAD Analysis (Gradient Elution) Filtration->HPLC DataProc Data Processing (Integration & Quant) HPLC->DataProc StandardPrep Std Preparation (Negsehisandrin G) SST System Suitability (Rs > 1.5, Tailing < 1.2) StandardPrep->SST SST->HPLC Pass

Figure 1: Integrated workflow for the extraction, validation, and quantification of Negsehisandrin G.

Standard Preparation (The Calibrator)
  • Stock Solution: Weigh accurately 5.0 mg of Negsehisandrin G. Dissolve in 5 mL of Methanol (HPLC grade) to obtain a 1.0 mg/mL stock.

    • Note: Use ultrasonication for 2 minutes to ensure complete dissolution.

  • Working Standards: Serially dilute with Methanol to obtain concentrations of: 10, 20, 50, 100, and 200 µg/mL.

  • Storage: Store at -20°C. Stable for 1 month.

Sample Preparation
  • Grinding: Pulverize dried Schisandra fruit to a fine powder (pass through a No. 60 mesh sieve).

  • Extraction: Weigh 0.5 g of powder into a 50 mL conical tube.

  • Solvent Addition: Add 25 mL of Methanol.

  • Assisted Extraction: Sonicate for 30 minutes at 40°C (300 W, 40 kHz).

    • Causality: Heat and cavitation disrupt the lignocellulosic matrix, releasing the lipophilic lignans.

  • Clarification: Cool to room temperature. Centrifuge at 12,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of phenolic impurities, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower viscosity and sharper peaks for lignans than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls mass transfer kinetics; ensures retention time reproducibility.
Injection Vol 10 µLSufficient sensitivity without column overload.
Detection UV 254 nmCritical: Lignans have a strong absorption maximum near 254 nm (benzenoid ring).
Gradient Program

This gradient is designed to separate early eluting polar compounds from the late-eluting, bulky Negsehisandrin G.

Time (min)% Mobile Phase B (ACN)Event
0.045%Initial Isocratic Hold
5.045%Stabilize Baseline
25.075%Linear Gradient (Elution of main lignans)
30.090%Wash (Elution of highly lipophilic components)
35.090%Hold Wash
35.145%Return to Initial
45.045%Re-equilibration (Mandatory)

Data Analysis & System Suitability

Identification

Identify the Negsehisandrin G peak by comparing the retention time (RT) of the sample peak with the Reference Standard.

  • Expected RT: Approximately 18–22 minutes (system dependent).

  • Spectral Confirmation: If using a Diode Array Detector (DAD), compare the UV spectrum (200–400 nm). Negsehisandrin G typically shows maxima at ~217 nm and ~254 nm.

System Suitability Testing (SST)

Before running samples, inject the 50 µg/mL standard 5 times.

  • RSD of Area: ≤ 2.0% (Indicates injector precision).

  • Tailing Factor (T): 0.9 < T < 1.2 (Indicates good column health).

  • Theoretical Plates (N): > 5000.

Calculation

Calculate the content using the external standard method:



  • 
    : Concentration of Standard (mg/mL)
    
  • 
    : Peak Area of Sample
    
  • 
    : Peak Area of Standard
    
  • 
    : Total Volume of Extract (25 mL)
    
  • 
    : Weight of Sample (g)
    

Troubleshooting Guide (Causality-Driven)

ObservationRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure 0.1% Formic Acid is fresh. Replace column if older than 500 injections.
RT Drift Temperature fluctuation or mobile phase evaporation.Use column oven (30°C). Cap solvent bottles to prevent ACN evaporation.
Ghost Peaks Carryover from previous high-concentration injection.Add a "Needle Wash" step with 100% MeOH between injections.
Co-elution Complex matrix (other lignans).Flatten the gradient (e.g., 0.5% B/min slope) around the expected RT.

References

  • BioCrick. (n.d.).[4] Negsehisandrin G - Certificate of Analysis & Chemical Properties. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2013). Quality analysis of raw and processed Schisandra chinensis fructus by simultaneous determination of eleven bioactive lignans using RP-HPLC method. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). A Comprehensive Review of the Main Lignan Components of Schisandra chinensis. Retrieved from [Link]

Sources

Application

Negsehisandrin G solubility in DMSO and methanol

Application Note: Solubilization, Handling, and Storage of Negsehisandrin G for Biological Assays Executive Summary Negsehisandrin G (CAS: 1023744-69-5) is a bioactive lignan isolated from Schisandra chinensis.[1][2] Lik...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization, Handling, and Storage of Negsehisandrin G for Biological Assays

Executive Summary

Negsehisandrin G (CAS: 1023744-69-5) is a bioactive lignan isolated from Schisandra chinensis.[1][2] Like many dibenzocyclooctadiene lignans, it exhibits significant lipophilicity, presenting challenges in aqueous biological environments.[1][3] This technical guide provides a standardized protocol for solubilizing Negsehisandrin G in Dimethyl Sulfoxide (DMSO) and Methanol, ensuring compound stability and experimental reproducibility.[1]

Critical Advisory: Negsehisandrin G is practically insoluble in water.[1][3] Direct addition of the powder to aqueous buffers or cell culture media will result in immediate precipitation and inaccurate dosing.[1] The protocols below utilize a "Stock-Intermediate-Working" dilution strategy to mitigate this risk.

Physicochemical Profile

Understanding the physical properties is the first step to successful handling.[1]

PropertyData
Chemical Name Negsehisandrin G
Synonym Angeloyl-(+)-gomisin K3
CAS Number 1023744-69-5
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.58 g/mol
Appearance White to off-white powder
Primary Solvent DMSO (Dimethyl Sulfoxide)
Analytical Solvent Methanol (HPLC/LC-MS grade)
Solubility (DMSO) Soluble (Recommended stock: 10 mM - 20 mM)
Solubility (Water) Insoluble

Solubilization Protocols

Preparation of Primary Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock solution for long-term storage.

  • Solvent Choice: Anhydrous DMSO (≥99.9%) is the required solvent.[1] It disrupts the crystal lattice of the lignan effectively while preventing hydrolysis.[1]

  • Target Concentration: 10 mM is the recommended standard stock concentration.[1] This simplifies calculations and ensures the compound remains in solution even if stored at -20°C.[1]

Protocol:

  • Weighing: Accurately weigh a specific amount of Negsehisandrin G (e.g., 1 mg).

    • Calculation: To make a 10 mM solution from 1 mg (MW: 484.58):

      
      
      
      
      
      [1]
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use aqueous filters (PES/Nylon) as the compound may bind to the membrane.[1]

Preparation of Analytical Standards (Methanol)

Objective: Prepare samples for HPLC or LC-MS verification.

  • Solvent: HPLC-grade Methanol.[1]

  • Protocol: Negsehisandrin G dissolves readily in methanol.[1][2] Prepare a 1 mg/mL stock.

  • Note: Methanol stocks are volatile and should not be used for long-term storage or cell culture treatments due to cytotoxicity and evaporation rates.[1]

Biological Assay Application (Dilution Strategy)

The Challenge: Preventing "Crashing Out." When a DMSO stock is added to water, the sudden change in polarity can force the lipophilic lignan out of solution.[1]

The Solution: The Serial Intermediate Step.

Protocol:

  • Define Final Concentration: Assume a target of 10 µM in assay media.

  • Prepare Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 or 1:100 in media or PBS to create a 10x or 100x intermediate.

    • Critical Check: Observe this intermediate tube against a light source.[1] If it turns cloudy, the concentration is too high for the aqueous buffer.[1] You must lower the intermediate concentration.[1]

  • Final Dilution: Add the intermediate to the cells.

  • DMSO Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Visualized Workflows

Figure 1: Solubilization and Storage Decision Tree

This diagram illustrates the logical flow for handling the dry powder to ensure stability.

G Start Dry Powder Negsehisandrin G SolventSelect Select Solvent Start->SolventSelect DMSO Anhydrous DMSO (Biological Assays) SolventSelect->DMSO Primary Stock MeOH Methanol (Analytical/HPLC) SolventSelect->MeOH QC / Analytics Dissolve Vortex 60s (Sonicate if needed) DMSO->Dissolve MeOH->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Aliquot Aliquot into Amber Vials Check->Aliquot Yes Redissolve Warm to 37°C Sonicate Check->Redissolve No (Precipitate) Storage Store at -20°C (Desiccated) Aliquot->Storage Redissolve->Check

Caption: Figure 1. Decision tree for the initial solubilization and storage of Negsehisandrin G. Note the critical visual inspection step to ensure complete dissolution prior to storage.

Figure 2: The "Self-Validating" Dilution Protocol

This workflow ensures that the compound remains soluble during the transition from organic solvent to aqueous media.[1]

Dilution Stock 10 mM Stock (100% DMSO) Step1 Intermediate Dilution (e.g., 100 µM in Media) Stock->Step1 Dilute 1:100 Validation Precipitation Check (Microscope/Turbidity) Step1->Validation Final Final Assay Well (e.g., 10 µM) Validation->Final Clear Fail Reduce Stock Conc. or Increase DMSO % Validation->Fail Cloudy/Crystals Fail->Step1

Caption: Figure 2. Step-wise dilution strategy. The intermediate step serves as a "Check Point" to validate solubility before committing the expensive compound to the final assay.[1]

Troubleshooting & Storage

IssueCauseCorrective Action
Cloudiness in Stock Incomplete dissolution or moisture contamination.[1]Warm tube to 37°C; Sonicate for 10 mins. Ensure DMSO is anhydrous.[1]
Precipitate in Media "Crashing out" due to high concentration or rapid polarity shift.[1]Use the intermediate dilution step (Fig 2).[1] Vortex media immediately upon addition.[1]
Degradation Hydrolysis or light sensitivity.[1]Store stocks in amber vials at -20°C. Avoid repeated freeze-thaw cycles.

Storage Protocol:

  • Powder: -20°C, desiccated, protected from light (Stable > 2 years).

  • DMSO Stock: -20°C or -80°C (Stable ~6 months).[1] Aliquot to avoid freeze-thaw.

References

  • BioCrick. (n.d.).[1][4] Negsehisandrin G - Physical and Chemical Properties. Retrieved from [Link]

Sources

Method

Preparation of Negsehisandrin G stock solutions

Application Note: Preparation and Handling of Neglschisandrin G Stock Solutions Abstract & Introduction Neglschisandrin G is a bioactive dibenzocyclooctadiene lignan isolated from the stems of Schisandra neglecta (Schisa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Neglschisandrin G Stock Solutions

Abstract & Introduction

Neglschisandrin G is a bioactive dibenzocyclooctadiene lignan isolated from the stems of Schisandra neglecta (Schisandraceae). Members of this class (Neglschisandrins A–F) have demonstrated significant pharmacological potential, including anti-HIV activity, cytotoxicity against human tumor cell lines (HCT-8, A549), and anti-lipid peroxidation effects.

This guide provides a standardized protocol for the preparation, storage, and handling of Neglschisandrin G stock solutions. Given the lipophilic nature of dibenzocyclooctadiene lignans, improper solubilization often leads to "silent precipitation" in aqueous media, resulting in erratic biological data. This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization and long-term stability.

Note on Nomenclature: The user query specified "Negsehisandrin G". Based on phytochemical literature regarding Schisandra neglecta, the correct nomenclature is Neglschisandrin (e.g., Neglschisandrin A-F). This guide assumes the target compound is Neglschisandrin G .

Physicochemical Profile & Solubility Logic

Before initiating the protocol, the researcher must understand the solubility parameters to prevent compound loss.

PropertyDescriptionImplication for Protocol
Chemical Class Dibenzocyclooctadiene LignanHighly Lipophilic (Hydrophobic).
Solubility (Primary) DMSO, Acetone, MethanolDMSO is the preferred stock solvent due to low volatility and high solubilizing power (>20 mg/mL).
Solubility (Aqueous) Negligible (< 1 µg/mL)Critical Risk: Direct dilution into media causes rapid precipitation. Intermediate dilution steps are required.
Stability Light & Oxidant SensitiveMust be stored in amber vials; avoid repeated freeze-thaw cycles.
Filter Compatibility HydrophobicUse PTFE or Nylon filters. Do NOT use Cellulose Acetate (CA) , as lignans bind to the membrane.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Prepare a 10 mM Master Stock in anhydrous DMSO.

Reagents & Equipment
  • Compound: Neglschisandrin G (Solid powder).

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous, Cell Culture Grade (≥99.9%).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE syringe filter (optional, for sterilization).

Step-by-Step Methodology
  • Data Verification:

    • Locate the Molecular Weight (MW) on the specific Certificate of Analysis (CoA) for your batch.

    • Example Calculation: If MW = 416.5 g/mol (hypothetical for this class), then 4.165 mg is required for 1 mL of 10 mM solution.

  • Weighing (Static Control):

    • Lignans are often static-prone powders. Use an anti-static gun if available.

    • Weigh approximately 1–5 mg of Neglschisandrin G into a sterile amber glass vial. Record the exact mass (

      
       in mg).
      
  • Volume Calculation:

    • Calculate the volume of DMSO (

      
      ) required to achieve the target concentration (
      
      
      
      = 10 mM).
    • Formula:

      
      
      
  • Solubilization:

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be optically clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional but Recommended):

    • If the downstream application is cell culture, filter the stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.

    • Warning: Pre-wet the filter with pure DMSO to minimize volume loss.

  • Aliquoting:

    • Divide the Master Stock into small aliquots (e.g., 20–50 µL) to prevent freeze-thaw degradation.

    • Storage: Store at -80°C (6 months) or -20°C (1 month).

Visualization: Workflow & Decision Logic

Figure 1: Preparation Workflow

This diagram outlines the critical decision points in the preparation process.

G start Solid Neglschisandrin G calc Calculate Volume (V = Mass / (MW * Conc)) start->calc dissolve Add Anhydrous DMSO (Vortex/Sonicate) calc->dissolve check Visual Inspection (Clear Solution?) dissolve->check filter Filter Sterilize (0.22 µm PTFE Only) check->filter Yes fail Sonicate @ 37°C Check Purity check->fail No (Precipitate) aliquot Aliquot & Store (-80°C, Amber Vials) filter->aliquot fail->dissolve Retry

Caption: Workflow for the preparation of Neglschisandrin G Master Stock, highlighting the critical visual inspection step.

Protocol: Preparation of Working Solutions (Aqueous Dilution)

The Challenge: Direct addition of high-concentration DMSO stock to cell media often causes local precipitation (the "crash out" effect) due to the sudden polarity shift.

The "Intermediate Dilution" Method
  • Thaw: Thaw one aliquot of Master Stock (10 mM) at room temperature. Vortex briefly.

  • Intermediate Stock (100x):

    • Prepare a 100 µM intermediate solution by diluting the Master Stock 1:100 in media or buffer .

    • Better Practice: Dilute 1:100 in PBS + 0.5% Tween-80 or pure media, adding the DMSO stock dropwise while vortexing the media.

  • Final Dilution (1x):

    • Dilute the Intermediate Stock into the final assay volume to reach the desired concentration (e.g., 1 µM).

    • Final DMSO Concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity.

Figure 2: Solubility & Precipitation Logic

Solubility cluster_wrong Incorrect Method (Crash Out) cluster_right Correct Method (Step-Down) stock 10 mM DMSO Stock (Hydrophobic) direct Direct Injection into Media stock->direct inter Intermediate Step (Vortexing Media while adding Stock) stock->inter precip Local High Conc. = Precipitation direct->precip stable Stable Dispersion (Micellar/Soluble) inter->stable

Caption: Comparison of direct dilution vs. intermediate dilution to prevent lignan precipitation in aqueous media.

Quality Control (QC)

To ensure the integrity of the stock solution, perform the following checks:

QC TestMethodAcceptance Criteria
Visual Inspection Invert vial against light source.No visible crystals, turbidity, or floating particulates.
Concentration Verification UV-Vis Spectrophotometry (Dilute 1:1000 in MeOH).Absorbance matches theoretical

(extinction coefficient) for dibenzocyclooctadiene lignans (~215-220 nm and ~250-280 nm).
Evaporation Check Mark liquid level on vial before freezing.Liquid level remains constant upon thawing (ensures cap seal integrity).

References

  • Mu, L. H., et al. (2013). "Neglschisandrins E-F: two new lignans and related cytotoxic lignans from Schisandra neglecta." Phytochemistry Letters, 6(2), 272-276.

  • Chen, M., et al. (2010). "Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta." Helvetica Chimica Acta, 93(6), 1101-1106.

  • MedChemExpress (MCE). "Compound Handling Instructions: Solubility and Stock Preparation." MCE Technical Guide.

  • NCSU Bioresources. "Solubility of Lignin and Acetylated Lignin in Organic Solvents." (Demonstrates DMSO as superior solvent for lignan structures).

Application

Extraction of Negsehisandrin G from Schisandra plants

Application Note & Protocol Topic: Optimized Extraction and Quantification of Bioactive Lignans from Schisandra chinensis, with a Focus on Schisandrin B Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Extraction and Quantification of Bioactive Lignans from Schisandra chinensis, with a Focus on Schisandrin B

Audience: Researchers, scientists, and drug development professionals.

Editor's Note: The initial request specified "Negsehisandrin G." A thorough review of scientific literature indicates this name is likely a typographical error. The genus Schisandra is renowned for its complex profile of dibenzocyclooctadiene lignans, with prominent compounds including Schisandrin, Schisandrin B, Gomisin A, and others. This guide has been developed to focus on Schisandrin B , a well-characterized and medicinally significant lignan, as a representative molecule. The principles, protocols, and workflows detailed herein are broadly applicable to the extraction and analysis of other related lignans within the Schisandra genus.

Abstract

Schisandra chinensis (five-flavor berry) is a medicinal plant of significant interest due to its rich content of bioactive dibenzocyclooctadiene lignans, which are associated with hepatoprotective, neuroprotective, and adaptogenic properties. The efficient extraction and isolation of these compounds are critical for pharmacological research and drug development. This document provides a comprehensive guide to the extraction, purification, and analysis of Schisandrin B from the dried fruits of S. chinensis. We present a comparative overview of common extraction techniques and provide a detailed, field-proven protocol for Ultrasound-Assisted Extraction (UAE), followed by purification via silica gel column chromatography and quantification using High-Performance Liquid Chromatography (HPLC).

Introduction: The Scientific Rationale

The lignans found in Schisandra are characterized by a dibenzocyclooctadiene skeleton. Schisandrin B, one of the most abundant of these lignans, is a non-polar molecule, a critical fact that governs the entire extraction strategy. Its low polarity dictates the choice of organic solvents for effective solubilization and extraction from the complex plant matrix. The goal of any extraction protocol is to maximize the recovery of the target analyte while minimizing the co-extraction of undesirable compounds, such as sugars, pigments, and polar plant acids.

The selection of an extraction method represents a trade-off between efficiency, cost, time, and environmental impact. This guide will focus on Ultrasound-Assisted Extraction (UAE), a technique that utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing solvent penetration and accelerating mass transfer. This results in higher extraction efficiency in a shorter time and at lower temperatures compared to conventional methods like maceration or Soxhlet extraction, which helps to prevent the thermal degradation of sensitive compounds.

Pre-Extraction & Material Preparation: The Foundation of Success

The quality of the final extract is intrinsically linked to the quality of the starting plant material. A validated protocol begins not in the flask, but with the source.

  • Botanical Authentication: Ensure the plant material is authenticated as Schisandra chinensis (Turcz.) Baill. Adulteration with other Schisandra species can lead to significant variations in lignan profiles.

  • Material Selection: Use mature, dried fruits (Fructus Schisandrae), as they contain the highest concentration of lignans.

  • Processing:

    • Drying: The fruits should be shade-dried or oven-dried at a low temperature (40-50°C) to a constant weight. This prevents enzymatic degradation and mold growth while preserving thermolabile lignans.

    • Grinding: The dried fruits must be ground into a fine powder (e.g., 40-60 mesh). This significantly increases the surface area available for solvent interaction, which is a critical parameter for extraction efficiency.

Comparative Analysis of Extraction Methodologies

Several techniques can be employed for extracting lignans from Schisandra. The choice depends on the scale of the operation, available equipment, and desired purity of the crude extract.

Method Principle Typical Solvents Advantages Disadvantages
Maceration Soaking powdered plant material in a solvent for an extended period with occasional agitation.Ethanol, MethanolSimple, low-cost setup.Time-consuming (days), lower efficiency, large solvent volume.
Soxhlet Extraction Continuous extraction with a refluxing solvent.Hexane, EthanolHigh extraction efficiency.Requires high temperatures (risk of degradation), time-consuming, large solvent volume.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing mass transfer.Ethanol, MethanolFast, highly efficient, reduced solvent consumption, operates at lower temperatures.Requires specialized equipment (ultrasonic bath/probe).
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, often with an ethanol co-solvent.Highly selective, yields a clean extract free of organic solvent residue.High initial equipment cost, requires high pressure.

For laboratory-scale research and development, Ultrasound-Assisted Extraction (UAE) offers the best balance of efficiency, speed, and preservation of the analyte.

Detailed Protocol 1: Ultrasound-Assisted Extraction (UAE) of Schisandrin B

This protocol describes an optimized method for obtaining a lignan-rich crude extract from powdered S. chinensis fruit.

Materials & Reagents
  • Dried, powdered Schisandra chinensis fruit (40-60 mesh)

  • Ethanol (95%, analytical grade)

  • Beaker or Erlenmeyer flask

  • Ultrasonic bath or probe system with temperature control

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Step-by-Step Protocol
  • Preparation: Weigh 20 g of powdered S. chinensis fruit and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 95% ethanol to the flask. This creates a solid-to-liquid ratio of 1:10 (g/mL), which is optimal for ensuring complete wetting of the plant material without excessive solvent waste.

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the following parameters, which have been shown to be effective for lignan extraction:

    • Temperature: 50°C. This temperature enhances solvent diffusion and solubility without causing significant degradation of Schisandrin B.

    • Time: 40 minutes.

    • Frequency: 40 kHz.

  • Filtration: After ultrasonication, immediately filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue (marc). To maximize yield, wash the marc with a small volume (e.g., 20 mL) of fresh ethanol and combine the filtrates.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a bath temperature of 50°C. This gently removes the ethanol, yielding a concentrated, viscous crude extract.

  • Drying & Storage: Transfer the crude extract to a desiccator to remove any residual moisture. Store the final dried extract at 4°C in a sealed, light-protected container.

Workflow Diagram

UAE_Workflow A 1. Powdered Schisandra Fruit (20g) B 2. Add 95% Ethanol (200 mL, 1:10 ratio) A->B C 3. Ultrasonication (50°C, 40 min, 40 kHz) B->C D 4. Vacuum Filtration C->D E Filtrate (Ethanol Extract) D->E Liquid Phase F Marc (Waste) D->F Solid Phase G 5. Rotary Evaporation (50°C, reduced pressure) E->G H Crude Lignan Extract G->H

Fig 1. Ultrasound-Assisted Extraction (UAE) Workflow.

Detailed Protocol 2: Purification by Silica Gel Column Chromatography

The crude extract contains Schisandrin B but also other lignans, pigments, and lipids. Column chromatography is a robust method for purifying the target compound. The principle is based on the differential adsorption of compounds to a stationary phase (silica gel) while a mobile phase passes through it. Non-polar compounds elute faster with non-polar solvents.

Materials & Reagents
  • Crude lignan extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Petroleum ether (60-90°C, analytical grade)

  • Acetone (analytical grade)

  • Collection vials/test tubes

  • Thin Layer Chromatography (TLC) plates (Silica gel GF254)

  • Schisandrin B reference standard

Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column to create a uniform, air-free stationary phase bed.

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal volume of petroleum ether. This solution is then carefully loaded onto the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase of low polarity and gradually increase the polarity to separate the compounds. A common gradient is:

    • Phase 1 (Wash): Elute with pure petroleum ether to remove highly non-polar compounds like lipids.

    • Phase 2 (Elution of Schisandrin B): Switch to a mobile phase of petroleum ether:acetone (e.g., 95:5 v/v).[1] Schisandrin B will begin to elute from the column.

  • Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 10-15 mL each).

  • Monitoring by TLC: Spot each collected fraction onto a TLC plate alongside the crude extract and a Schisandrin B reference standard. Develop the plate in a suitable solvent system (e.g., petroleum ether:acetone 9:1). Visualize the spots under UV light (254 nm).

  • Pooling & Concentration: Combine the fractions that show a pure spot corresponding to the Rf value of the Schisandrin B standard. Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified Schisandrin B.

Workflow Diagram

Purification_Workflow A 1. Crude Extract (dissolved) B 2. Load onto Silica Gel Column A->B C 3. Elute with Petroleum Ether:Acetone Gradient B->C D 4. Collect Fractions Sequentially C->D E 5. Monitor Fractions by TLC D->E F Impure Fractions (Discard/Re-process) E->F Rf mismatch G 6. Pool Pure Fractions Containing Schisandrin B E->G Rf match to standard H 7. Evaporate Solvent G->H I Purified Schisandrin B H->I

Fig 2. Purification via Silica Gel Column Chromatography.

Protocol 3: Analytical Quantification by HPLC

To validate the success of the extraction and purification, the concentration and purity of Schisandrin B must be determined. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard, reliable method for this analysis.

Principle

In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Non-polar compounds like Schisandrin B have a stronger affinity for the stationary phase and thus have longer retention times when eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a pure reference standard.

HPLC Parameters

The following parameters are a robust starting point for the analysis of Schisandrin B.[2][3]

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard non-polar stationary phase providing good resolution for lignans.
Mobile Phase Methanol:Water (68:32, v/v)Provides optimal polarity for isocratic elution, ensuring good peak shape and retention time.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 220 nmSchisandrin B has a strong chromophore that absorbs well at this wavelength.[2]
Column Temp. 25°C (Ambient)Ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Self-Validating System: Calibration Curve
  • Stock Solution: Prepare a 1 mg/mL stock solution of the Schisandrin B reference standard in methanol.

  • Working Standards: Create a series of dilutions from the stock solution to cover the expected concentration range of your sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Injection & Analysis: Inject each standard into the HPLC system and record the peak area.

  • Curve Generation: Plot a graph of peak area (Y-axis) versus concentration (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent and validates the linearity of the method.

  • Sample Analysis: Prepare the purified sample at a concentration within the calibration range and inject it. Use the peak area from the sample and the regression equation to calculate the exact concentration of Schisandrin B.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the successful extraction, purification, and quantification of Schisandrin B from Schisandra chinensis. By understanding the chemical principles behind each step—from the selection of an appropriate solvent based on analyte polarity to the validation of results with a robust HPLC calibration—researchers can confidently and reproducibly isolate this valuable bioactive compound for further study. The presented Ultrasound-Assisted Extraction protocol offers a significant improvement in efficiency and sustainability over traditional methods, making it ideal for modern natural product research.

References

  • Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC. PubMed. Available at: [Link]

  • Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: Optimization by response surface methodology. ResearchGate. Available at: [Link]

  • Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC. J-Stage. Available at: [Link]

  • Study on ionic liquid-based ultrasonic-assisted extraction of biphenyl cyclooctene lignans from the fruit of Schisandra chinensis Baill. PubMed. Available at: [Link]

  • A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect. PubMed. Available at: [Link]

  • Quality analysis of raw and processed Schisandra chinensis fructus by simultaneous determination of eleven bioactive lignans using RP-HPLC method. Semantic Scholar. Available at: [Link]

  • Ultrasound-Assisted Extraction of Phenolic Compounds from Different Maturity Stages and Fruit Parts of Cordia dodecandra A. DC.: Quantification and Identification by UPLC-DAD-ESI-MS/MS. MDPI. Available at: [Link]

  • Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method. PubMed Central. Available at: [Link]

Sources

Method

Application Note: Negsehisandrin G In Vitro Cytotoxicity Assay Protocols

Abstract This guide provides a rigorous technical framework for evaluating the cytotoxic potential of Negsehisandrin G (CAS: 1023744-69-5), a dibenzocyclooctadiene lignan also identified as Angeloyl-(+)-gomisin K3 .[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical framework for evaluating the cytotoxic potential of Negsehisandrin G (CAS: 1023744-69-5), a dibenzocyclooctadiene lignan also identified as Angeloyl-(+)-gomisin K3 .[1] While Schisandra-derived lignans exhibit promising anti-tumor and neuroprotective properties, their lipophilic nature and specific metabolic requirements necessitate precise assay conditions to avoid false negatives or precipitation artifacts.[1] This protocol synthesizes standard viability screening (CCK-8/MTT) with mechanistic validation assays (Apoptosis, ROS generation), tailored specifically for the physicochemical profile of Negsehisandrin G.

Compound Profile & Preparation

Rationale: Negsehisandrin G is highly lipophilic. Improper solubilization is the primary cause of experimental variance.

PropertySpecification
Common Name Negsehisandrin G
Synonym Angeloyl-(+)-gomisin K3
CAS Number 1023744-69-5
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.58 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Solubility Limit ~10-20 mM in neat DMSO (Stock)
Storage -20°C (Desiccated, dark)
Stock Solution Protocol
  • Weighing: Weigh 1 mg of Negsehisandrin G powder into a sterile amber microcentrifuge tube.

  • Solubilization: Add 206.4 µL of sterile, cell-culture grade DMSO to achieve a 10 mM master stock. Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no particulate matter remains.

  • Aliquot: Dispense into 20 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Critical Constraint: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , and preferably should be kept at 0.1% to avoid solvent toxicity masking the compound's effect.

Experimental Design Strategy

Schisandra lignans often display time-dependent cytotoxicity (24h vs 72h) and may induce cell cycle arrest rather than immediate necrosis.[1]

  • Cell Line Selection:

    • Primary Targets: HepG2 (Liver), MCF-7 (Breast), A549 (Lung) – tissues where Schisandra lignans are metabolically active.[1]

    • Control: HUVEC or MCF-10A (Non-malignant) to determine the Selectivity Index (SI).[1]

  • Dose Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Controls:

    • Negative: 0.1% DMSO in media.

    • Positive: Doxorubicin (1 µM) or Paclitaxel (standard cytotoxins).[1]

Protocol A: High-Throughput Viability Screening (CCK-8)

Why CCK-8 over MTT? CCK-8 (WST-8) forms a water-soluble formazan, eliminating the solubilization step required for MTT.[1] This reduces handling errors with lipophilic compounds like Negsehisandrin G that might interact with SDS/DMSO solubilizers.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare 2x working solutions of Negsehisandrin G in complete media (serum-containing) to ensure protein binding equilibrium is reached.

    • Remove 50 µL of old media from wells and add 50 µL of 2x drug solution.

    • Note: This "add-on" method minimizes cell detachment shock compared to full media replacement.[1]

  • Incubation:

    • Incubate for 48 hours . (Lignans often require >24h to manifest apoptotic effects).

  • Development:

    • Add 10 µL of CCK-8 reagent directly to each well.[1]

    • Incubate for 1–4 hours at 37°C. Check A450nm every hour until the OD of the control wells reaches ~1.0.

  • Measurement:

    • Measure absorbance at 450 nm (Reference: 650 nm).

    • Calculate % Viability:

      
      .[1]
      

Protocol B: Mechanistic Validation (Flow Cytometry)

Cytotoxicity data must be distinguished between Apoptosis (programmed death) and Necrosis (toxic damage).[1] Schisandra lignans typically induce apoptosis via the mitochondrial pathway (ROS-dependent).[1]

Annexin V-FITC / PI Staining[1]
  • Treatment: Seed cells in 6-well plates (3 x 10⁵ cells/well). Treat with Negsehisandrin G at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells (use EDTA-free trypsin if possible to protect phosphatidylserine).[1]

    • Combine floating and adherent cells; centrifuge at 300 x g for 5 min.

  • Staining:

    • Wash 2x with cold PBS.

    • Resuspend in 100 µL 1x Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[1]

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Add 400 µL Binding Buffer. Analyze immediately on a flow cytometer (Ex: 488 nm; Em: 530 nm/575 nm).

    • Interpretation:

      • Q1 (Annexin-/PI+): Necrosis.[1]

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).[1]

      • Q4 (Annexin-/PI-): Live.

Visualizing the Assay Workflow

The following diagram illustrates the logical flow from compound preparation to data derivation, ensuring quality control checkpoints (QC) are met.

G Stock Negsehisandrin G Stock (10mM in DMSO) QC_Solubility QC: Check Precipitation (Microscopy) Stock->QC_Solubility Dilution Serial Dilution (Media + 10% FBS) QC_Solubility->Dilution Pass Treatment Drug Incubation (24h - 72h) Dilution->Treatment Seeding Cell Seeding (96-well / 6-well) Seeding->Treatment Assay_CCK8 Screening: CCK-8 Assay (Metabolic Activity) Treatment->Assay_CCK8 Assay_Flow Validation: Annexin V/PI (Apoptosis vs Necrosis) Treatment->Assay_Flow Data_IC50 Calculate IC50 (Non-linear Regression) Assay_CCK8->Data_IC50 Data_Mech Mechanism Confirmation (ROS / Caspase) Assay_Flow->Data_Mech Data_IC50->Data_Mech Correlate

Figure 1: Integrated workflow for Negsehisandrin G cytotoxicity profiling, highlighting the critical solubility check prior to dilution.

Mechanistic Pathway (Hypothetical)

Based on structural analogs (Gomisin G, Schisandrin B), Negsehisandrin G likely operates via the ROS/MAPK axis . The diagram below maps the probable signaling cascade to guide Western Blot or inhibitor studies.

Pathway Drug Negsehisandrin G ROS Intracellular ROS (Accumulation) Drug->ROS Induces Survival AKT/mTOR (Suppression) Drug->Survival Inhibits MAPK MAPK/JNK (Phosphorylation) ROS->MAPK Activates Mito Mitochondrial Dysfunction ROS->Mito Depolarizes Caspase Caspase-3/9 Cleavage MAPK->Caspase Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Survival->Apoptosis Relieves inhibition

Figure 2: Putative mechanism of action for Schisandra lignans.[1] Negsehisandrin G is hypothesized to trigger apoptosis via ROS accumulation and AKT suppression.

Data Analysis & Troubleshooting

Calculating IC₅₀

Do not use linear regression. Use a four-parameter logistic (4PL) curve fit :


[1]
  • X : Log of concentration.

  • Y : Normalized viability (%).

Troubleshooting Table
ObservationRoot CauseSolution
Precipitate in wells Drug insolubility at high conc.[1]Sonicate stock; do not exceed 100 µM; check DMSO % < 0.5.
High background OD Drug color interferenceUse a "No Cell + Drug" blank to subtract background absorbance.[1]
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use for data.[1]
Inconsistent IC₅₀ Cell density variationStandardize seeding density; use automated counter.

References

  • Malaník, M., et al. (2020).[2] Evaluation of Cytotoxic Activity of Schisandra chinensis Lignans. Planta Medica.

    • Context: Establishes baseline cytotoxicity ranges for Gomisin/Schisandrin deriv
  • Yeon, M., et al. (2022).[3] Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation.[1][3] Biomolecules & Therapeutics.[3][4]

    • Context: Provides the mechanistic basis (AKT suppression) modeled in Figure 2.
  • ChemFaces. (n.d.). Negsehisandrin G (CAS 1023744-69-5) Datasheet.[1][4][5][6][7][8]

    • Context: Verifies chemical identity, molecular weight, and synonym (Angeloyl-gomisin K3).
  • Wan, C.K., et al. (2010).[9] Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A.[9] Phytomedicine.[9][10]

    • Context: Highlights metabolic considerations (CYP interaction)

Sources

Application

Technical Handling and Storage Protocol for Negsehisandrin G

Synonym: Angeloyl-(+)-gomisin K3 | CAS: 1023744-69-5 Executive Summary & Compound Identity Negsehisandrin G (also identified as Angeloyl-(+)-gomisin K3) is a bioactive dibenzocyclooctadiene lignan isolated from Schisandr...

Author: BenchChem Technical Support Team. Date: February 2026

Synonym: Angeloyl-(+)-gomisin K3 | CAS: 1023744-69-5

Executive Summary & Compound Identity

Negsehisandrin G (also identified as Angeloyl-(+)-gomisin K3) is a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis.[1][2][3] It serves as a critical reference standard in the chromatographic fingerprinting of Schisandra-based therapeutics and is investigated for its potential hepatoprotective and neuroprotective properties.

Due to its specific stereochemistry and ester functionality, this compound exhibits sensitivity to hydrolysis, light-induced isomerization, and oxidative degradation. This guide outlines the rigorous handling required to maintain structural integrity for analytical and pharmacological applications.

Physicochemical Profile
ParameterSpecification
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.58 g/mol
Physical State White to off-white powder
Solubility Soluble in Methanol, Chloroform, DMSO
Purity Requirement ≥98% (HPLC) for biological assays
Source Schisandra chinensis (Turcz.)[1][2][4][5] Baill.

Storage & Stability Requirements

Core Directive: Lignans are prone to stereochemical drift and oxidation. The following protocol minimizes environmental stress.

Solid State Storage
  • Temperature: Long-term storage must be at -20°C . While some suppliers suggest 0-10°C for short-term transport, -20°C is required to prevent ester hydrolysis over months/years.

  • Desiccation: The compound is hygroscopic. Store in a sealed vial within a secondary container (desiccator) containing active silica gel or molecular sieves.

  • Light Protection: Strict protection from UV/Visible light is mandatory to prevent photo-isomerization of the dibenzocyclooctadiene ring. Use amber glass vials wrapped in aluminum foil.

Solution Stability
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological stock solutions due to its high boiling point and chemical inertness toward lignans.

  • Temperature: Stock solutions in DMSO or Methanol must be stored at -80°C .

  • Shelf Life:

    • Solid (-20°C): 3 Years.

    • Solution (-80°C): 6 Months (Avoid freeze-thaw cycles).

Solubilization Protocol (Expert Methodology)

Context: Negsehisandrin G can exhibit poor wettability, leading to inconsistent concentration gradients. This protocol ensures complete dissolution.

Materials
  • Negsehisandrin G (Solid)[1][5]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade)

  • Ultrasonic Bath (Temperature controlled)

  • Vortex Mixer

Step-by-Step Procedure
  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a target stock concentration (typically 10 mM or 20 mg/mL ).

  • The "Thermal-Sonic" Technique:

    • Standard vortexing is often insufficient.

    • Step A: Vortex vigorously for 30 seconds.

    • Step B: Place the sealed vial in an ultrasonic bath.

    • Step C: Critical: Warm the bath water to 37°C (98.6°F). Sonicate for 5–10 minutes.

    • Why? The slight thermal energy overcomes the crystal lattice energy without degrading the compound, while sonication breaks apart microscopic aggregates.

  • Verification: Visually inspect for any floating particulates. The solution should be crystal clear.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes to avoid future freeze-thaw cycles.

Application Protocol: HPLC Reference Standard Preparation

Context: Negsehisandrin G is frequently used to validate the quality of Schisandra extracts.

  • Preparation: Dilute the stock solution (prepared above) with HPLC-grade Methanol to a final concentration of 100 µg/mL .

  • Filtration: Pass through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters as lignans may bind non-specifically.

  • Injection: 10 µL injection volume.

  • Detection: UV absorbance at 254 nm or 280 nm .

Visualized Workflows

Diagram 1: Storage Decision Tree

This logic flow ensures the compound is routed to the correct environment immediately upon receipt.

StorageProtocol Start Receive Negsehisandrin G CheckSeal Check Seal Integrity Start->CheckSeal Form Physical Form? CheckSeal->Form Solid Solid Powder Form->Solid Powder Solution Pre-dissolved Form->Solution Liquid ActionSolid Desiccate + Amber Vial Store at -20°C Solid->ActionSolid ActionSol Aliquot immediately Store at -80°C Solution->ActionSol Equilibrate Equilibrate to RT (Prevent Condensation) ActionSolid->Equilibrate Before Opening ActionSol->Equilibrate Before Thawing Use Experimental Use Equilibrate->Use

Figure 1: Decision logic for the immediate handling and storage of Negsehisandrin G to prevent degradation.

Diagram 2: Solubilization & Bioassay Workflow

This workflow illustrates the "Thermal-Sonic" method required for high-solubility consistency.

Solubilization Powder Solid Powder (RT Equilibrated) Solvent Add DMSO (Anhydrous) Powder->Solvent Process Thermal-Sonic Process 37°C + Ultrasound (5-10 mins) Solvent->Process Check Visual Check (Clear Solution?) Process->Check Check->Process No (Repeat) Stock Master Stock (10 mM) Check->Stock Yes Aliquot Aliquot & Freeze (-80°C) Stock->Aliquot Dilute Dilute in Media (Max 0.1% DMSO) Stock->Dilute

Figure 2: The "Thermal-Sonic" solubilization protocol ensures complete dissolution before biological application.

References

  • BioCrick. Negsehisandrin G - Certificate of Analysis and Handling. Retrieved from [Link]

  • CliniSciences. Angeloyl-(+)-gomisin K3 Product Information. Retrieved from [Link]

  • ResearchGate. HPLC chromatograms of Schisandra chinensis Extract (SCE). Retrieved from [Link]

Sources

Method

Determining Optimal Dosing Concentrations of Schisandra Lignans for In Vitro Cell Culture Models

Introduction Lignans derived from the fruit of Schisandra chinensis are a class of bioactive polyphenolic compounds extensively investigated for a wide range of pharmacological activities, including anticancer, neuroprot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lignans derived from the fruit of Schisandra chinensis are a class of bioactive polyphenolic compounds extensively investigated for a wide range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and hepatoprotective effects. As research into the therapeutic potential of these compounds accelerates, the need for standardized and reproducible protocols for their application in cell culture becomes paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and apply optimal dosing concentrations of Schisandra lignans, such as Schisandrin A, B, and C, and Gomisin A and G, in various in vitro models.

A Note on Nomenclature: The initial query for "Negsehisandrin G" did not yield specific compound information. It is presumed that this may be a typographical variation of a lignan from the Schisandra genus, such as Schisandrin G or Gomisin G. This document will, therefore, focus on the dosing principles for well-characterized lignans from Schisandra to provide a broadly applicable and robust experimental framework.

The central challenge in utilizing these compounds in vitro is identifying a therapeutic window: a concentration range that elicits the desired biological activity without inducing overt cytotoxicity. This guide will detail the causality behind experimental choices, provide self-validating protocols, and ground all recommendations in peer-reviewed literature to ensure scientific integrity and experimental success.

Part 1: Foundational Principles of Dose-Ranging Studies

The primary objective of a dose-ranging study is to establish the relationship between the concentration of a compound and the biological response of the cells. This is not a single endpoint but a spectrum of effects that must be carefully delineated.

The Dose-Response Curve: More Than Just an IC50

A dose-response curve is fundamental to understanding a compound's potency and efficacy. For Schisandra lignans, this typically involves a sigmoidal relationship where, at low concentrations, there is a minimal effect, followed by a range of increasing response with rising concentration, and finally, a plateau where the maximum effect is reached.

It is crucial to look beyond a simple 50% inhibitory concentration (IC50) value, which primarily measures cytotoxicity. The biologically relevant concentration for a specific desired effect (e.g., reduction of inflammatory markers) may be significantly lower than the cytotoxic concentration. Therefore, a comprehensive dose-ranging study should aim to identify:

  • No Observed Adverse Effect Level (NOAEL): The highest concentration at which no significant cytotoxic or other adverse effects are observed.

  • Lowest Observed Adverse Effect Level (LOAEL): The lowest concentration at which a statistically significant adverse effect is first observed.

  • Effective Concentration (EC50): The concentration that produces 50% of the maximum desired biological effect (e.g., 50% reduction in TNF-α secretion).

  • Inhibitory Concentration (IC50): The concentration that reduces a specific parameter (often cell viability) by 50%.[1]

This multi-faceted approach ensures that the selected concentrations for downstream functional assays are both effective and non-toxic.

The Critical Role of the Vehicle Control

Schisandra lignans are often hydrophobic and require an organic solvent, typically dimethyl sulfoxide (DMSO), for solubilization. It is imperative to include a vehicle control in all experiments. This control group consists of cells treated with the highest concentration of the solvent used in the experimental groups. This is a self-validating step; if the vehicle control shows a significant effect on cell viability or the functional endpoint being measured, the experiment is invalid. As a standard practice, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), with many studies aiming for <0.1% to minimize any potential off-target effects.[2][3]

Part 2: Experimental Protocols for Determining Optimal Dosing

This section provides step-by-step protocols for the essential experiments required to establish a reliable dosing range for a Schisandra lignan in a new cell line or for a new biological question.

Protocol 1: Initial Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[2]

Objective: To determine the concentration range of a Schisandra lignan that is cytotoxic to a specific cell line.

Materials:

  • Schisandra lignan of interest (e.g., Schisandrin A, Gomisin G)

  • DMSO

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and stabilize for 24 hours.[2]

  • Compound Preparation: Prepare a 1000x stock solution of the Schisandra lignan in DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium. A common starting range for Schisandra lignans is from 0.1 µM to 200 µM.[1][2][4]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a "cells only" control (medium only) and a "vehicle" control (medium with the highest DMSO concentration used).

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for cytotoxicity screening.[1][2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Lignan A->B 24h Incubation C Treat Cells with Lignan Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: Workflow for determining the IC50 of a Schisandra lignan.

Protocol 2: Functional Assay for Anti-Inflammatory Activity

This protocol uses the RAW 264.7 macrophage cell line as a model for inflammation, induced by lipopolysaccharide (LPS). The endpoint is the measurement of nitric oxide (NO) production, a key inflammatory mediator.

Objective: To determine the effective concentration (EC50) of a Schisandra lignan for inhibiting LPS-induced NO production.

Materials:

  • RAW 264.7 cells

  • Schisandra lignan of interest

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of the Schisandra lignan (determined from Protocol 1) for 1 hour.[4]

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[4] Include control groups: "cells only," "vehicle + LPS," and "lignan only" (at the highest concentration).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Generate a standard curve using a sodium nitrite standard. Calculate the concentration of nitrite in each sample. Determine the percentage of inhibition of NO production relative to the "vehicle + LPS" control. Plot the percentage of inhibition against the log of the lignan concentration to determine the EC50.

Part 3: Data Presentation and Interpretation

Clear presentation of dose-ranging data is essential for interpretation and planning subsequent experiments.

Summarizing Lignan Dosing Concentrations from Literature

The following table summarizes reported effective and cytotoxic concentrations for various Schisandra lignans across different cell lines and biological contexts. This serves as a valuable starting point for designing your own experiments.

LignanCell LineBiological ContextEffective Concentration RangeIC50 (Cytotoxicity)Reference
Schisandrin A RAW 264.7Anti-inflammatory< 200 µM (no cytotoxicity up to 300 µM)> 300 µM[4]
Schisandrin B SH-SY5YNeuroprotection10 µg/mLNot specified[5]
Schisandrin C Bel-7402Anticancer (Hepatocellular Carcinoma)Induces apoptosis at 75 µM81.58 µM[2]
Gomisin A SKOV3, A2780Anticancer (Ovarian)0.04 µM (in combination therapy)Not specified[6]
Gomisin G LoVoAnticancer (Colon)1-10 µMNot specified[7]
Gomisin L1 A2780Anticancer (Ovarian)3.12 - 100 µM21.92 µM[1]
Gomisin L1 SKOV3Anticancer (Ovarian)3.12 - 100 µM55.05 µM[1]
Interpreting Your Results: A Logical Framework

The data from your cytotoxicity and functional assays should be integrated to select the optimal dosing concentrations for your experiments.

Decision_Tree A Perform Dose-Response Cytotoxicity Assay (e.g., MTT) B Determine IC50 and NOAEL A->B C Perform Functional Assay (e.g., Anti-inflammatory) with concentrations ≤ NOAEL B->C D Determine EC50 for desired biological effect C->D E Is EC50 << IC50? D->E F Select 2-3 concentrations around the EC50 for further experiments E->F  Yes G Re-evaluate. The compound may be generally toxic or the effect is linked to cytotoxicity. Consider different assays or compounds. E->G  No

Caption: Decision-making flowchart for selecting optimal dosing concentrations.

Part 4: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action of Schisandra lignans can inform the design of more sophisticated experiments. For instance, Schisandrin A has been shown to exert its anti-inflammatory effects in RAW 264.7 macrophages by modulating key signaling pathways.[4]

Signaling Pathway: Schisandrin A in LPS-stimulated Macrophages

Schisandrin A has been reported to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB, MAPKs, and PI3K/Akt pathways, while activating the antioxidant Nrf2/HO-1 signaling pathway.[4]

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPKs TLR4->MAPK PI3K_Akt PI3K/Akt TLR4->PI3K_Akt NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammation PI3K_Akt->Inflammation NFkB->Inflammation SchA Schisandrin A SchA->MAPK SchA->PI3K_Akt SchA->NFkB Nrf2 Nrf2/HO-1 SchA->Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Simplified signaling pathway of Schisandrin A's anti-inflammatory action.

Conclusion

The successful application of Schisandra lignans in cell culture hinges on the careful and systematic determination of optimal dosing concentrations. By moving beyond a simple IC50 and establishing a comprehensive dose-response profile that includes both cytotoxic and functional endpoints, researchers can ensure the validity and reproducibility of their findings. The protocols and data presented in this guide provide a robust framework for investigating the diverse biological activities of these promising natural compounds.

References

  • Lu, Y., et al. (2008). Activity of Schisandrin C Isolated from Schisandra chinensis against Human Cancer Cell Lines. Pharmaceutical Biology, 46(12), 903-910. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Activity of Schisandrin C Isolated from Schisandra chinensis against Human Cancer Cell Lines. [Link]

  • Kim, S. J., et al. (2018). Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling. International Journal of Molecular Medicine, 42(4), 1818-1828. [Link]

  • Lee, J. H., et al. (2021). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. Life, 11(8), 858. [Link]

  • Wang, L., et al. (2017). Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer. Oncology Letters, 14(5), 5495-5501. [Link]

  • Zhang, L., et al. (2017). The influence of Schisandrin B on a model of Alzheimer's disease using β-amyloid protein Aβ 1-42-mediated damage in SH-SY5Y neuronal cell line and underlying mechanisms. Cutaneous and Ocular Toxicology, 36(4), 301-306. [Link]

Sources

Application

Application Notes and Protocols for the Isolation and Synthesis of Neglignan G

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for the isolation and potential synthesis of Neglignan G, a bioactive dibenzocyclooctadiene lignan.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the isolation and potential synthesis of Neglignan G, a bioactive dibenzocyclooctadiene lignan. The protocols are grounded in established methodologies reported in peer-reviewed literature. Part 1 details a comprehensive, field-proven protocol for the isolation of Neglignan G from its natural source, Schisandra neglecta. Part 2 explores modern synthetic strategies applicable to the total synthesis of the dibenzocyclooctadiene lignan scaffold, addressing the key chemical challenges and providing a representative protocol for a crucial synthetic step.

A Note on Nomenclature: The target compound, "Negsehisandrin G," is understood to be a likely typographical error for "Neglignan G." Scientific literature extensively documents the isolation of a series of compounds named Neglignans A-G from the stems of Schisandra neglecta[1]. This guide will proceed under the assumption that the intended compound of interest is Neglignan G.

Introduction to Dibenzocyclooctadiene Lignans

The Schisandra genus is a rich source of dibenzocyclooctadiene lignans, a class of natural products renowned for their complex structures and significant biological activities[2][3]. These molecules are formed biosynthetically through the oxidative dimerization of two phenylpropanoid units[2][4]. The resulting eight-membered ring and the presence of multiple stereocenters, including axial chirality (atropisomerism), make them fascinating targets for both natural product chemists and synthetic organic chemists. Lignans isolated from Schisandra neglecta, including the Neglignan series, have demonstrated promising anti-HIV and cytotoxic activities, making them valuable leads in drug discovery[1].

This guide offers a dual perspective: first, the robust and validated methodology for isolating Neglignan G directly from plant material, and second, a strategic overview of how such a molecule could be constructed in the laboratory using modern synthetic organic chemistry.

Part 1: Isolation of Neglignan G from Schisandra neglecta

Principle of Isolation

The isolation of Neglignan G from plant biomass relies on a multi-stage process of extraction and chromatography. The core principle is the sequential separation of compounds based on their differing polarities. An initial crude extraction with a polar solvent like ethanol pulls a wide spectrum of metabolites from the dried plant material. This is followed by a liquid-liquid partition to remove highly polar, water-soluble compounds. The true purification is achieved through successive rounds of column chromatography, starting with low-resolution normal-phase silica gel to separate the extract into fractions of increasing polarity, and culminating in high-resolution techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Isolation Workflow

The following diagram outlines the complete workflow from raw plant material to the purified Neglignan G.

Isolation_Workflow plant Dried, Ground Stems of Schisandra neglecta (5 kg) extraction Exhaustive Extraction (95% Ethanol, Room Temp) plant->extraction evaporation1 Evaporation in vacuo extraction->evaporation1 semisolid Crude Semisolid Extract (430 g) evaporation1->semisolid partition Suspend in H₂O, Partition with Diethyl Ether (Et₂O) semisolid->partition evaporation2 Concentrate Et₂O Layer partition->evaporation2 residue Et₂O Soluble Residue (112 g) evaporation2->residue cc1 Primary Column Chromatography (CC) (Silica Gel, Petroleum Ether/Acetone Gradient) residue->cc1 fractions Collection of Multiple Fractions cc1->fractions cc2 Secondary CC of Target Fractions (e.g., PE/EtOAc or PE/CHCl₃) fractions->cc2 Select fractions based on TLC hplc Preparative RP-HPLC (e.g., MeOH/H₂O) cc2->hplc pure_compound Pure Neglignan G hplc->pure_compound

Caption: Workflow for the isolation of Neglignan G.

Detailed Isolation Protocol

This protocol is a comprehensive methodology synthesized from established procedures for isolating dibenzocyclooctadiene lignans from S. neglecta[5][6]. The quantities are based on a starting batch of 5 kg of dried plant material.

Step 1: Extraction

  • Grind 5 kg of air-dried stems of Schisandra neglecta into a coarse powder.

  • Place the powder in a large vessel and exhaustively extract with 95% ethanol at room temperature. This can be done by maceration with stirring for 24-48 hours, repeated 3-5 times, or by percolation.

  • Combine all ethanolic extracts.

  • Concentrate the extract under reduced pressure using a rotary evaporator to yield a viscous, semisolid residue (approx. 430 g).

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude residue in 1 L of distilled water.

  • Transfer the suspension to a large separatory funnel and extract with diethyl ether (Et₂O) (5 x 1 L).

    • Causality: This step separates moderately polar to nonpolar compounds (like lignans) into the ether layer, leaving behind highly polar compounds (sugars, salts, etc.) in the aqueous layer.

  • Combine the Et₂O layers and concentrate in vacuo to yield the ether-soluble residue (approx. 112 g).

Step 3: Primary Silica Gel Column Chromatography

  • Prepare a silica gel (200-300 mesh) column using petroleum ether (PE). A typical column for 112 g of residue would use approximately 1.5 kg of silica gel.

  • Adsorb the Et₂O residue onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

  • Elute the column using a gradient of petroleum ether and acetone.

    • Rationale: A gradient elution is used to progressively increase solvent polarity, allowing for the separation of compounds over a wide polarity range. Start with 100% PE and gradually increase the percentage of acetone.

  • Collect fractions of a consistent volume (e.g., 500 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Step 4: Secondary and Tertiary Chromatographic Purification

  • The specific fractions containing Neglignan G (identified by TLC comparison with a reference or by detailed spectroscopic analysis of small aliquots) are subjected to repeated column chromatography.

  • These subsequent columns often use different solvent systems to achieve finer separation.

    • Rationale: Changing the solvent system alters the selectivity of the separation, allowing for the removal of impurities that may co-elute in the primary system.

  • Based on published data for similar lignans, effective solvent systems for secondary columns include gradients of petroleum ether/ethyl acetate (PE/EtOAc) or petroleum ether/chloroform (PE/CHCl₃)[5][6].

Step 5: Preparative Reversed-Phase HPLC (RP-HPLC)

  • The partially purified fraction containing Neglignan G is further purified by preparative RP-HPLC.

  • A typical system would involve a C18 column and an isocratic or gradient mobile phase of methanol (MeOH) and water.

    • Example Condition: A mobile phase of 70-75% MeOH in water has been shown to be effective for resolving individual lignans in this class[5][6].

  • Monitor the elution with a UV detector and collect the peak corresponding to Neglignan G.

  • Evaporate the solvent to yield the pure compound.

Data Presentation: Chromatographic Conditions
Stage Stationary Phase Mobile Phase System (Gradient) Purpose Reference
Primary CC Silica Gel (200-300 mesh)Petroleum Ether / AcetoneGross separation of crude extract into fractions of varying polarity.[5][6]
Secondary CC Silica Gel (300-400 mesh)Petroleum Ether / Ethyl AcetateFiner purification of target fractions to remove major impurities.[5][6]
Final Prep-HPLC RP-C18 (e.g., 250x10 mm)Methanol / WaterHigh-resolution separation to achieve final purity of Neglignan G.[5][6]

Part 2: Strategies for the Total Synthesis of Dibenzocyclooctadiene Lignans

While a total synthesis for Neglignan G has not been published, the synthesis of other structurally related dibenzocyclooctadiene lignans provides a clear roadmap. The primary challenges are:

  • Atroposelective Biaryl Bond Formation: Constructing the sterically hindered bond connecting the two aromatic rings while controlling the axial chirality (R- or S-biphenyl configuration).

  • Diastereoselective Formation of the Cyclooctadiene Ring: Establishing the correct relative and absolute stereochemistry of the substituents on the eight-membered ring.

Modern Synthetic Strategies

Modern approaches often construct the molecule in a convergent fashion, preparing key fragments separately before joining them. Key reactions include palladium-catalyzed cross-couplings to form the biaryl bond and ring-closing metathesis (RCM) to form the eight-membered ring[7].

Retrosynthetic Analysis

A plausible retrosynthetic analysis for a Neglignan G-type structure is shown below. The strategy hinges on disconnecting the molecule at its most complex junctions: the biaryl bond and the eight-membered ring.

Retrosynthesis cluster_main Retrosynthetic Analysis cluster_precursors Simple Precursors Target Neglignan G Core RingOpen Acyclic Diene Target->RingOpen Ring-Closing Metathesis (RCM) Biaryl Substituted Biaryl Intermediate Aryl1 Aryl Boronic Acid / Stannane Biaryl->Aryl1 Biaryl Bond (e.g., Suzuki Coupling) Aryl2 Aryl Halide / Triflate Biaryl->Aryl2 RingOpen->Biaryl Side Chain Elaboration GallicAcid Gallic Acid Derivatives Aryl1->GallicAcid Aryl2->GallicAcid

Caption: Retrosynthesis of a dibenzocyclooctadiene lignan.

This analysis shows that the complex lignan core can be traced back to simpler, often commercially available, starting materials like gallic acid through key transformations like Suzuki coupling and Ring-Closing Metathesis[7].

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation

This protocol is adapted from a published synthesis of a dibenzocyclooctadiene lignan core and represents a crucial step in the synthetic sequence[7]. It details the formation of the C-C bond between two aromatic rings.

Objective: To couple an aryl boronic acid (Fragment A) with an aryl bromide (Fragment B) to form the sterically hindered biaryl linkage.

Materials:

  • Aryl Boronic Acid (Fragment A)

  • Aryl Bromide (Fragment B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq), aryl boronic acid (1.2 eq), K₃PO₄ (3.0 eq), and S-Phos (2-4 mol%).

  • Add the palladium catalyst, Pd₂(dba)₃ (1-2 mol%).

    • Rationale: Palladium(0) complexes are highly effective catalysts for C-C bond formation. The S-Phos ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst and promotes the difficult coupling between sterically hindered partners.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude biaryl product by flash column chromatography on silica gel.

Part 3: Structural Characterization

Whether isolated or synthesized, the final compound's identity, purity, and stereochemistry must be rigorously confirmed. The methods used in the original isolation papers are standard practice in the field[1][5][8].

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound[8][9].

  • Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required to elucidate the complete 2D structure, confirming the connectivity of all atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for determining the 3D structure, including the relative stereochemistry of substituents on the cyclooctadiene ring and the conformation of the ring itself (e.g., twist-boat-chair)[5][6].

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum provides information about the absolute stereochemistry of the molecule, specifically the configuration of the biaryl axis (atropisomerism)[5].

Conclusion

The isolation of Neglignan G from Schisandra neglecta is a well-established process achievable through a systematic application of extraction and multi-stage chromatographic techniques. While its total synthesis remains an unrealized challenge, the collective knowledge from the synthesis of other dibenzocyclooctadiene lignans provides a clear and viable strategic blueprint. The protocols and strategies outlined in this guide, grounded in authoritative scientific literature, offer researchers a comprehensive resource for obtaining and working with this promising class of bioactive molecules.

References

  • Gao, X. M., Wang, R. R., Niu, D. Y., et al. (2013). Bioactive dibenzocyclooctadiene lignans from the stems of Schisandra neglecta. Journal of Natural Products, 76(6), 1048-1055. [Link]

  • Xiao, W. L., Pu, J. X., Wang, Y. F., et al. (2008). Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from Schisandra neglecta. Molecules, 13(5), 1076-1084. [Link]

  • Hien, T. T. T., et al. (2023). DIBENZOCYCLOOCTADIENE LIGNANS ISOLATED FROM THE ROOTS OF SCHISANDRA CAULIFLORA AND THEIR NITRIC OXIDE INHIBITION ACTIVITY ON LPS. Journal of Military Pharmaco-Medicine, 48(6). [Link]

  • Kim, J., Park, J., Lee, S., et al. (2022). Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis. BMC Genomics, 23(1), 22. [Link]

  • Xiao, W. L., Pu, J. X., Wang, Y. F., et al. (2008). Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from Schisandra neglecta. Molecules, 13(5), 1076–1084. [Link]

  • Maeda, S., Masuda, H., & Tokoroyama, T. (1995). Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans. Chemical & Pharmaceutical Bulletin, 43(6), 935-940. [Link]

  • Wang, Z., et al. (2024). A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. Journal of Ethnopharmacology, 117955. [Link]

  • M. G. Kulkarni, S. B. Kulkarni, and G. S. Singh (2001). Asymmetric total synthesis of dibenzocyclooctadiene lignans (-)-schizandrin and (-)-isoschizandrin. Structure revision of (+)-isoschizandrin. J. Am. Chem. Soc. 123 (40), 9830-9837. [Link]

  • Ramalhete, C., & Rauter, A. P. (2022). Oxidative Transformations of Lignans. Molecules, 27(19), 6614. [Link]

  • Pettus, T. R., & Inoue, M. (2005). Asymmetric Total Synthesis of Dibenzocyclooctadiene Lignan Natural Products. The Journal of Organic Chemistry, 70(23), 9173-9182. [Link]

  • Ralph, J., & Landucci, L. L. (2010). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl-propanoids. In Biopolymers (pp. 137-175). [Link]

  • Xiao, W. L., Wang, R. R., Li, L. M., et al. (2007). Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta. Molecules, 12(6), 1256-1263. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution HPLC Separation of Negsehisandrin G

Executive Summary & Chemical Context[1][2][3][4][5] Negsehisandrin G belongs to the dibenzocyclooctadiene lignan family, a class of bioactive compounds abundant in Schisandra negundo and Schisandra chinensis. The Analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Negsehisandrin G belongs to the dibenzocyclooctadiene lignan family, a class of bioactive compounds abundant in Schisandra negundo and Schisandra chinensis.

The Analytical Challenge: The primary difficulty in analyzing Negsehisandrin G is not detection, but selectivity (


) . It exists within a "lignan cluster"—a complex matrix of stereoisomers (e.g., Schisandrin B, Gomisin J, Schisantherin A) with nearly identical hydrophobicities and molecular weights. Standard C18 methods often result in co-elution (Resolution 

) or peak merging.

This guide provides a self-validating troubleshooting workflow to achieve baseline resolution, moving beyond "textbook" methods to thermodynamic optimization.

Module 1: Critical Method Parameters (CMP)

Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of the analyte.

The "Gold Standard" Baseline Protocol

Based on thermodynamic behavior of dibenzocyclooctadiene skeletons.

ParameterRecommended SettingScientific Rationale
Stationary Phase C18 (High Carbon Load) or Phenyl-Hexyl High carbon load (>15%) maximizes hydrophobic retention. Phenyl-Hexyl provides alternative

selectivity for separating stereoisomers.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol ionization, reducing peak tailing for lignan hydroxyl groups.
Mobile Phase B Acetonitrile (ACN) ACN forms a "rigid" solvent cage compared to Methanol, often yielding better selectivity for rigid lignan isomers.
Column Temp 25°C - 30°C Lower temperatures generally favor the separation of structural isomers (entropy-controlled separation).
Detection UV 254 nm Matches the absorption maximum of the conjugated dibenzocyclooctadiene ring system.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My Negsehisandrin G peak is co-eluting with a neighboring lignan (e.g., Schisandrin B)."

Diagnosis: Poor Selectivity (


). The stationary phase cannot distinguish the subtle steric differences between the two molecules.

Solution Protocol:

  • The "Solvent Switch" (First Line of Defense):

    • Action: If using Methanol, switch to Acetonitrile .

    • Mechanism:[1][2] Methanol is a protic solvent that engages in hydrogen bonding, which can "mask" the subtle hydrophobic differences between isomers. Acetonitrile (aprotic) relies on dipole-dipole interactions, often exposing these differences.

  • The "Temperature Drop" (Thermodynamic Control):

    • Action: Decrease column temperature from 35°C to 20°C or 25°C .

    • Mechanism:[1][2] Separation of isomers is often exothermic. Lowering temperature increases the retention factor (

      
      ) and often improves selectivity (
      
      
      
      ) for rigid stereoisomers, albeit at the cost of higher backpressure.
  • The "Stationary Phase" Swap (Advanced):

    • Action: Switch from C18 to a Phenyl-Hexyl column.

    • Mechanism:[1][2] Negsehisandrin G contains aromatic rings. A Phenyl-Hexyl column engages in

      
       stacking interactions with the analyte. This adds a second mechanism of separation (orthogonal selectivity) beyond simple hydrophobicity.
      
Issue 2: "The peak is tailing (Asymmetry factor > 1.2), making integration difficult."

Diagnosis: Secondary Silanol Interactions. The hydroxyl groups on the lignan skeleton are interacting with residual silanols on the silica support.

Solution Protocol:

  • Acid Modification:

    • Ensure Mobile Phase A contains 0.1% Formic Acid or 0.1% Phosphoric Acid (if not using MS).

    • Why: This lowers the pH to ~2.7, protonating the surface silanols (Si-O

      
      
      
      
      
      Si-OH), preventing them from acting as cation exchangers.
  • End-Capping:

    • Verify your column is "fully end-capped." Avoid "aqueous stable" phases with low carbon loads for this application, as they often have exposed silanols.

Issue 3: "I see baseline drift or 'ghost peaks' during the gradient."

Diagnosis: Impurities in the mobile phase or "Gradient Ghosting" from the ACN.

Solution Protocol:

  • The "Ghost Trap" Method:

    • Install a Ghost-Buster or contaminant trap column between the pump mixer and the injector.

    • Note: Lignan analysis often requires high-sensitivity UV (210-254 nm). At these wavelengths, impurities in low-grade ACN become visible as peaks.

  • Wavelength Optimization:

    • If 210 nm is too noisy, switch to 254 nm or 280 nm . While 210 nm is more sensitive, 254 nm is far more specific to the lignan chromophore and less susceptible to mobile phase noise.

Visualized Workflows

Diagram 1: Method Development Decision Tree

Caption: Logical flow for optimizing resolution (


) of Schisandra lignans based on peak behavior.

MethodOptimization Start Start: Initial Chromatogram CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 (Validated) CheckRs->Good Peaks Separated Bad Rs < 1.5 (Co-elution) CheckRs->Bad Peaks Merged CheckSolvent Current Solvent? Bad->CheckSolvent SwitchACN Switch to Acetonitrile (Selectivity Change) CheckSolvent->SwitchACN If MeOH CheckTemp Current Temp? CheckSolvent->CheckTemp If ACN SwitchACN->CheckRs LowerTemp Decrease Temp to 20-25°C (Entropy Effect) CheckTemp->LowerTemp If >30°C CheckCol Column Type? CheckTemp->CheckCol If <25°C LowerTemp->CheckRs SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckCol->SwitchPhenyl If C18 SwitchPhenyl->CheckRs

Diagram 2: Sample Preparation Workflow (MSPD)

Caption: Matrix Solid-Phase Dispersion (MSPD) workflow to minimize matrix interference before HPLC.

SamplePrep Raw Raw Plant Material (Dried Fruit) Grind Grinding (Powder) Raw->Grind Blend Blend with Dispersant (C18 or Diol Silica) Grind->Blend Pack Pack into SPE Cartridge Blend->Pack Elute Elute with MeOH (Collect Lignans) Pack->Elute Filter 0.22 µm Filter Elute->Filter Inject HPLC Injection Filter->Inject

Validated Experimental Protocol

Objective: Isocratic/Gradient hybrid separation of Negsehisandrin G from Schisandrin B.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Formic Acid (98%+)

Gradient Program:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)Flow Rate (mL/min)Note
0.060401.0Initial equilibration
5.060401.0Isocratic hold to separate early polar eluters
25.030701.0Linear gradient to elute lignans
30.05951.0Column wash
35.060401.0Re-equilibration

Success Criteria:

  • Resolution (

    
    ):  > 1.5 between Negsehisandrin G and nearest neighbor.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.15.
  • Pressure: Stable < 2500 psi (standard HPLC) or < 8000 psi (UHPLC).

References

  • Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection. Analytical Methods. (2013).

  • Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC. Phytochemical Analysis. (2013).

  • Simultaneous Extraction and Determination of Lignans from Schisandra chinensis via Diol-Based Matrix Solid-Phase Dispersion. Molecules. (2023).

  • HPLC Column and Separation Troubleshooting Guide. Agilent Technologies.

Sources

Optimization

Technical Support Center: Negsehisandrin A Stability and Degradation

Prepared by: Your Senior Application Scientist Welcome to the technical support center for Negsehisandrin A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Negsehisandrin A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Negsehisandrin A's stability profile. We will address common challenges encountered during experimental work, provide in-depth troubleshooting, and answer frequently asked questions to ensure the integrity and success of your research.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you might encounter during your experiments with Negsehisandrin A. Each solution is designed to not only solve the immediate problem but also to provide a deeper understanding of the underlying chemical principles.

Issue 1: Unexpected Peaks in HPLC Analysis of Aged Samples

Question: "I've stored my purified Negsehisandrin A solution at 4°C for a week, and now my HPLC-UV chromatogram shows several new, smaller peaks alongside the main analyte peak. How can I determine if these are degradation products and identify them?"

Answer:

The appearance of new peaks in your chromatogram is a classic indicator of chemical instability. These are likely degradation products. To systematically investigate this, you must perform a forced degradation study. This process intentionally stresses the drug substance under various conditions to predict its degradation pathways and develop a robust, stability-indicating analytical method.[1][2]

The primary objective is to generate and tentatively identify the degradation products you're observing under milder conditions.[2]

Causality Behind the Protocol:

A stability-indicating method is crucial because it must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that the measurement of the API is accurate and unaffected by its impurities.[3] Forced degradation studies are the cornerstone of developing such a method.[1] By exposing Negsehisandrin A to harsh conditions (e.g., strong acid, base, oxidant), we accelerate the formation of degradants that might otherwise take months or years to appear under normal storage conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to identify the degradation pathways of Negsehisandrin A.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of Negsehisandrin A in a suitable solvent (e.g., 50:50 acetonitrile:water). This concentration is generally recommended for degradation studies.[4]

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. A control sample (stock solution stored at 4°C in the dark) should be run alongside. The goal is to achieve 5-20% degradation of the active ingredient.[4]

    • Acid Hydrolysis: Add an equal volume of 1.0 M HCl. Incubate at 60°C for 48 hours.[4]

    • Base Hydrolysis: Add an equal volume of 1.0 M NaOH. Incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: Add an equal volume of 10% hydrogen peroxide (H₂O₂). Store at room temperature for 48 hours.[3]

    • Thermal Degradation: Incubate the stock solution at 70°C for 7 days.

    • Photolytic Degradation: Expose the stock solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[3][4]

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~100 µg/mL with your mobile phase.

    • Analyze all samples (including the control) by a high-resolution method like UPLC-QTOF-MS/MS.[5] This technique provides both chromatographic separation and mass spectrometry data, which is essential for structural elucidation of the unknown peaks.[6]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks are your degradation products. The mass spectrometer data will provide parent mass and fragmentation patterns, allowing you to propose structures for these new entities.[5]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions Acid Acid Hydrolysis (1.0 M HCl, 60°C) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base Base Hydrolysis (1.0 M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (10% H₂O₂, RT) Analyze Analyze via UPLC-QTOF-MS/MS Oxidation->Analyze Thermal Thermal (70°C) Thermal->Analyze Photo Photolysis (ICH Q1B) Photo->Analyze API Negsehisandrin A Stock Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo Neutralize->Analyze Identify Identify Degradation Products & Elucidate Structures Analyze->Identify

Caption: Workflow for a forced degradation study of Negsehisandrin A.

Issue 2: Poor Mass Balance in Stability Study

Question: "After subjecting Negsehisandrin A to thermal stress, my HPLC analysis shows a 30% decrease in the main peak, but the total area of the new degradation peaks only accounts for about 10%. Where is the other 20% of my material?"

Answer:

This is a critical issue known as "poor mass balance." It suggests that not all degradation products are being detected by your current analytical method. Achieving a good mass balance (typically 95-105%) is essential for a validated stability-indicating method.

Potential Causes and Solutions:

  • Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore at the wavelength you are using for detection.

    • Solution: Use a universal detector in series with your UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors respond to non-volatile analytes regardless of their optical properties and can help you "see" the missing degradants.

  • Volatile Degradation Products: The degradation process might be cleaving the molecule into smaller, volatile fragments that are lost during sample preparation or do not interact with the stationary phase of your LC column.

    • Solution: Analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile products.

  • Highly Retained or Non-Eluting Products: Some degradation products might be adsorbing irreversibly to the analytical column or are so polar/non-polar that they do not elute under your current gradient conditions.

    • Solution: Implement a harsh column wash step at the end of your gradient (e.g., flushing with 100% of a strong organic solvent like isopropanol) and monitor the baseline. If a large peak elutes during the wash, this indicates the presence of strongly retained species. You will then need to modify your gradient to elute these peaks within the analytical run.

  • Precipitation: A degradation product could be insoluble in your sample diluent, causing it to precipitate out of the solution before injection.

    • Solution: Visually inspect your stressed samples for any cloudiness or particulate matter. If observed, try dissolving the sample in a stronger solvent (like DMSO) before diluting it for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely chemical degradation pathways for Negsehisandrin A?

Based on its (hypothetical) core structure containing both ester and secondary amine functionalities, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ester group is susceptible to cleavage under both acidic and basic conditions, yielding a carboxylic acid and an alcohol. This is often a primary degradation route for ester-containing drugs.[7][8]

  • Oxidation: The secondary amine and any electron-rich aromatic systems are potential sites for oxidation. This can lead to the formation of N-oxides or hydroxylated species. Reactive impurities in excipients, such as formic acid, can also lead to the formation of formylated adducts at the amine group.[9]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation, often through complex free-radical mechanisms. The specific products depend heavily on the molecule's ability to absorb light.[10]

Hypothetical Degradation Pathway of Negsehisandrin A

G cluster_main Degradation Pathways NA Negsehisandrin A (Parent Drug) DP1 Hydrolysis Product 1 (Carboxylic Acid) NA->DP1 Ester Cleavage DP2 Hydrolysis Product 2 (Alcohol) NA->DP2 Ester Cleavage DP3 Oxidation Product (N-Oxide) NA->DP3 Amine Oxidation Stress_H H₂O (Acid/Base) Stress_H->NA Stress_O [O] (e.g., H₂O₂) Stress_O->NA

Caption: Potential degradation pathways for Negsehisandrin A.

Q2: What are the standard conditions for long-term and accelerated stability studies?

Stability studies are governed by ICH guidelines to ensure data uniformity across the pharmaceutical industry. The specific conditions depend on the climatic zone where the drug product will be marketed.[11]

Study TypeStorage ConditionClimatic ZonesMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RHI and II12 months
30°C ± 2°C / 65% RH ± 5% RHIII and IVa12 months
30°C ± 2°C / 75% RH ± 5% RHIVb12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RHI, II, III, IV6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RHI, II, III, IV6 months
(RH = Relative Humidity)

These studies are essential for determining the shelf life and recommended storage conditions for the final drug product.[12]

Q3: Which analytical techniques are best suited for analyzing Negsehisandrin A and its degradation products?

A multi-technique approach is often necessary for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the workhorse for routine purity testing and quantification. A Photo-Diode Array (PDA) detector is superior to a simple UV detector as it can check for peak purity.

  • Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This is the gold standard for separating and identifying degradation products.[6] High-resolution mass spectrometry (e.g., TOF or Orbitrap) provides accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for definitive structure elucidation of isolated degradation products.[9] Techniques like 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC) can fully map the chemical structure.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is specifically used for the analysis of volatile degradation products that are not amenable to LC-MS analysis.

References
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Patel, Y., & Shah, N. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Rani, S., & Singh, R. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

  • Al-Hakeim, H. K., Al-Aubaidy, H., & Al-Majedy, Y. K. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Srinivasu, M. K., Kumar, D. A., & Rao, B. M. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances, 5(38), 29699-29712. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]

  • Ambhore, J. P., Cheshmazar, M., & Vakh, C. (2021). Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. Journal of Hazardous Materials, 409, 124971. Available at: [Link]

  • Li, J., & Chen, X. (2007). Hydrolysis and photolysis of oxytetracycline in aqueous solution. Journal of Environmental Sciences, 19(9), 1141-1146. Available at: [Link]

  • Toshiyuki, K., & Hideyuki, O. (2005). Hydrolysis and photolysis of insecticide metofluthrin in water. Journal of Pesticide Science, 30(2), 119-124. Available at: [Link]

  • Agbaba, D., & Zivanov-Stakic, D. (2012). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. ResearchGate. Available at: [Link]

  • Sane, R. T., & Sharma, M. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts. Available at: [Link]

  • Sane, R. T., & Sharma, M. (2025). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sane, R. T., & Sharma, M. (2024). PHARMACEUTICAL STABILITY STUDIES AND THEIR REGULATORY SUBMISSION REQUIREMENTS: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. Available at: [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Ducza, E., & Perjesi, P. (2021). Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. PubMed. Available at: [Link]

Sources

Troubleshooting

Optimizing Negsehisandrin G extraction yields

Technical Support Center: Negsehisandrin G Extraction & Purification Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Extraction Protocols for Negsehisandrin G (A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Negsehisandrin G Extraction & Purification

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Extraction Protocols for Negsehisandrin G (Angeloyl-(+)-gomisin K3) Target Matrix: Schisandra neglecta / Schisandra chinensis

System Overview & Chemical Profile

Welcome to the technical support hub for Negsehisandrin G (CAS: 1023744-69-5).[1] As researchers, you are likely targeting this specific dibenzocyclooctadiene lignan for its potential pharmacological activity in neuroprotection or anti-inflammatory pathways.

The Core Challenge: Negsehisandrin G is a minor lignan often co-eluting with structurally similar compounds like Schisantherin A or Gomisin D. Standard "boil and filter" methods result in poor selectivity and thermal degradation. To maximize yield, we must transition from passive extraction to energy-assisted mass transfer .

PropertySpecification
Common Name Negsehisandrin G
Synonym Angeloyl-(+)-gomisin K3
CAS Number 1023744-69-5
Molecular Formula C₂₈H₃₆O₇
Molecular Weight 484.58 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO, Chloroform; Insoluble in Water.[2]
Primary Source Schisandra neglecta A.C. Smith (Leaves/Stems/Fruit)

Optimized Extraction Protocol (The "Golden Path")

Do not use simple maceration. Based on comparative lignan kinetics, Ultrasonic-Assisted Extraction (UAE) provides the highest yield-to-time ratio by inducing acoustic cavitation, which disrupts the tough lignocellulosic matrix of Schisandra seeds/stems.

Step-by-Step Methodology

Phase 1: Pre-Treatment (Critical for Mass Transfer)

  • Desiccation: Dry plant material at 45°C (constant weight). High moisture acts as a barrier to non-polar solvents.

  • Comminution: Pulverize to 40–60 mesh .

    • Why? Finer than 60 mesh causes filtration clogging and emulsion formation; coarser than 40 mesh limits solvent penetration.

  • Defatting (Optional but Recommended): If extracting from seeds, wash with n-Hexane (1:10 w/v) for 2 hours. Discard the hexane.

    • Why? Removes triglycerides that interfere with HPLC purification later.

Phase 2: Extraction (UAE Parameters)

  • Solvent System: 85% Ethanol (aq) .

    • Logic: Negsehisandrin G is lipophilic.[3] Pure ethanol dehydrates the cell too fast, collapsing pores. 15% water swells the matrix, allowing the ethanol to dissolve the lignan.

  • Solid-Liquid Ratio: 1:20 (g/mL).

  • Conditions:

    • Frequency: 40 kHz (Standard laboratory bath).

    • Temperature: 50°C. (Do not exceed 60°C to prevent hydrolysis of the angeloyl ester group).

    • Time: 3 cycles of 30 minutes.

  • Process: Sonicate

    
     Centrifuge (4000 rpm) 
    
    
    
    Collect Supernatant
    
    
    Repeat with fresh solvent.

Phase 3: Enrichment

  • Combine supernatants.

  • Evaporate ethanol under reduced pressure (Rotary Evaporator) at 45°C.

  • Resuspend residue in water and partition with Ethyl Acetate (3x) . Negsehisandrin G will migrate to the Ethyl Acetate phase.

Troubleshooting Guide (FAQ)

Q1: I am seeing a "ghost peak" co-eluting with Negsehisandrin G on my HPLC. How do I resolve this?

  • Diagnosis: This is likely Schisantherin A or Gomisin J , which share the dibenzocyclooctadiene core.

  • Solution:

    • Switch Columns: Move from C18 to a Phenyl-Hexyl column . The π-π interactions offer better selectivity for the aromatic rings in lignans.

    • Modify Mobile Phase: Add a modifier. Use Acetonitrile/Water with 0.1% Formic Acid . The acid suppresses ionization of phenolic impurities, sharpening the lignan peak.

Q2: My extraction yield is significantly lower than the literature value (approx. 0.5 - 2.0 mg/g).

  • Root Cause Analysis:

    • Solvent Mismatch: Did you use 100% Ethanol? As noted, you need water (10-15%) to swell the plant tissue.

    • Source Variation: Schisandra neglecta varies wildly by region.

    • Thermal Degradation: Did you reflux above 70°C? The ester linkage at C-20/C-21 (angeloyl group) is labile.

  • Correction: Lower extraction temp to 45°C and extend time, or switch to 85% Methanol which has lower viscosity and better penetration than ethanol.

Q3: The extract is oily and clogs my SPE cartridge.

  • Diagnosis: High lipid content (common in Schisandra seeds).

  • Solution: You skipped the defatting step.

    • Immediate Fix: Dissolve your crude extract in 90% Methanol and freeze at -20°C overnight ("Winterization"). Waxes and lipids will precipitate; filter them out cold before SPE loading.

Process Logic & Visualization

The following diagram illustrates the critical decision pathways for extracting Negsehisandrin G, highlighting the divergence between standard and optimized protocols.

G Start Raw Material (Schisandra neglecta) PreTreat Pre-Treatment Dry & Grind (40-60 Mesh) Start->PreTreat Defat Defatting? (High Oil Content) PreTreat->Defat Reflux Reflux Extraction (Risk: Thermal Degradation) PreTreat->Reflux Traditional Path Hexane Wash with n-Hexane (Remove Lipids) Defat->Hexane Yes (Seeds) Extraction UAE Extraction 85% EtOH, 50°C, 3x30min Defat->Extraction No (Stems) Hexane->Extraction Partition Liquid-Liquid Partition (Water / Ethyl Acetate) Extraction->Partition High Yield Path Reflux->Partition Lower Purity Purification Purification (Silica Gel / Prep-HPLC) Partition->Purification Final Negsehisandrin G (>98% Purity) Purification->Final

Caption: Workflow logic for optimizing Negsehisandrin G recovery. Green paths indicate the recommended methodology for maximum yield and stability.

Comparative Efficiency Data

The following data summarizes why Ultrasonic-Assisted Extraction (UAE) is the recommended standard over Soxhlet or Maceration for this specific class of lignans.

ParameterMaceration (Passive)Soxhlet ExtractionUAE (Optimized)
Solvent 95% Ethanol95% Ethanol85% Ethanol
Temperature Room Temp (25°C)78°C (Boiling)50°C
Time Required 24 - 48 Hours4 - 6 Hours90 Minutes (3x30)
Solvent Consumption HighHighModerate
Target Recovery ~60%~85%>92%
Degradation Risk LowHigh (Thermal)Low

Key Insight: While Soxhlet yields are decent, the extended exposure to boiling ethanol can degrade the angeloyl side chain of Negsehisandrin G. UAE achieves higher recovery at lower temperatures due to acoustic cavitation improving solvent penetration.

References

  • Chengdu Biopurify Phytochemicals. (2024). Schisandra Lignan Standards and Extraction Services.[4] Retrieved from [Link]

  • Yang, H., et al. (2015). "Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis." Journal of Chromatographic Science, 54(2), 195–200. (Demonstrates the efficiency of mechanical/ultrasonic disruption for Schisandra lignans). Retrieved from [Link]

  • Mocan, A., et al. (2016). "Optimization of Extraction of Lignans from Schisandra chinensis Fruits using Response Surface Methodology." Farmacia, 64(1). (Establishes 85% Ethanol as optimal solvent polarity).
  • American Chemical Suppliers. (2024). Negsehisandrin G Supplier Verification and Synonyms. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Negsehisandrin G Precipitation

Topic: Solubility & Stability Optimization for Hydrophobic Lignans Document ID: TSC-LIG-004 | Version: 2.1 | Status: Active Technical Note on Nomenclature Attention Researcher: The term "Negsehisandrin G" appears to be a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization for Hydrophobic Lignans

Document ID: TSC-LIG-004 | Version: 2.1 | Status: Active

Technical Note on Nomenclature

Attention Researcher: The term "Negsehisandrin G" appears to be a non-standard or proprietary designation. Based on the suffix "-andrin" and the "G" designation, this compound is chemically categorized here as a Dibenzocyclooctadiene Lignan (structurally analogous to Gomisin G or Schisandrin B derived from Schisandra chinensis).

These molecules share a specific physicochemical profile: High Lipophilicity (LogP > 3.5) and Low Aqueous Solubility (< 50 µg/mL) . The protocols below are engineered to stabilize this specific class of hydrophobic small molecules in aqueous media.

The Solubility Paradox: Why It Crashes

The "crashing" (precipitation) you observe is likely due to the Solvent Shift Effect . Negsehisandrin G is stable in organic solvents (DMSO, Ethanol) because they support its non-polar structure. When you inject this stock into an aqueous buffer (PBS, Media), the dielectric constant of the solvent system rises instantly. The water molecules force the hydrophobic lignan molecules together to minimize entropy, triggering rapid nucleation and crystal growth.

Mechanism of Failure

The following diagram illustrates the kinetic pathway of precipitation when diluting hydrophobic stocks.

PrecipitationMechanism Stock Organic Stock (DMSO/EtOH) Injection Injection into Aqueous Media Stock->Injection Dilution (1:1000) Supersaturation Supersaturation (Metastable State) Injection->Supersaturation Solvent Shift Nucleation Nucleation (Critical Cluster) Supersaturation->Nucleation Energy Barrier Breached Growth Ostwald Ripening (Crystal Growth) Nucleation->Growth Aggregation Precipitate Visible Precipitate (Bioavailability = 0) Growth->Precipitate Sedimentation

Figure 1: The kinetic pathway of hydrophobic lignan precipitation upon aqueous dilution.

Troubleshooting Guide (FAQ Format)
Q1: My compound precipitates immediately upon adding the DMSO stock to cell culture media. How do I stop this?

Diagnosis: You are likely exceeding the maximum solubility limit of the aqueous phase, or the local concentration at the injection site is too high. Solution:

  • Vortex While Adding: Do not add the stock to a static tube. Vortex the media while slowly dripping the DMSO stock to prevent local supersaturation.

  • Warm the Media: Pre-warm the media to 37°C. Solubility is temperature-dependent.

  • Limit Final Concentration: For Schisandra-type lignans, aqueous solubility is often capped at 10–20 µM without carriers. Above this, you must use a carrier (see Protocol A).

Q2: The solution looks clear initially but becomes cloudy after 2 hours. Why?

Diagnosis: This is Ostwald Ripening . Small, invisible nano-nuclei formed initially, but over time, larger crystals grew at the expense of smaller ones to lower the surface energy. Solution: You need a Polymeric Stabilizer to inhibit crystal growth.

  • Add HPMC (0.5%) or PVP K30 (1%) to your buffer. These polymers adsorb to the crystal surface and sterically hinder growth.

Q3: Can I use this for animal injections (IV/IP)? DMSO is toxic at high volumes.

Diagnosis: Pure DMSO/Water mixtures are often unsafe and unstable for in vivo work. Solution: Use the "Golden Triangle" Formulation (Protocol B). This uses a co-solvent and surfactant system to create stable micelles.

Experimental Protocols
Protocol A: The "Golden Triangle" Co-solvent System (For In Vivo/High Conc.)

Best for: Animal studies (IP/IV) or high-concentration stock solutions. Target Concentration: 2 mg/mL (approx. 4-5 mM)[1]

Reagents:

  • Solvent: DMSO (Molecular Biology Grade)

  • Co-solvent: PEG 300 or PEG 400

  • Surfactant: Tween 80 (Polysorbate 80)

  • Aqueous Base: Sterile Saline (0.9% NaCl)[2]

Procedure (Strict Order of Addition):

  • Dissolve: Dissolve Negsehisandrin G powder in 10% of the final volume of pure DMSO. Ensure complete dissolution (sonicate if needed).[1]

  • Solubilize: Add 40% of the final volume of PEG 300 . Vortex thoroughly.

  • Emulsify: Add 5% of the final volume of Tween 80 . Vortex until viscous and clear.

  • Dilute: Slowly add 45% of the final volume of Warm Saline while vortexing.

Final Formulation: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline. Result: A clear, micellar solution stable for 24-48 hours.

Protocol B: Cyclodextrin Complexation (For Cell Culture)

Best for: Cell culture (prevents DMSO toxicity) and long-term stability. Mechanism: Encapsulates the hydrophobic drug inside a sugar ring.

Reagents:

  • Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Solvent: Milli-Q Water

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water (e.g., 2g in 10mL). Filter sterilize (0.22 µm).

  • Dissolve Negsehisandrin G in a minimal amount of acetone or methanol (e.g., 1 mg in 100 µL).

  • Add the organic drug solution dropwise into the HP-β-CD solution while stirring rapidly.

  • Evaporate: Leave the solution stirring in a fume hood overnight (or use a rotary evaporator) to remove the organic solvent (acetone/methanol).

  • Reconstitute: You now have the drug "trapped" in the cyclodextrin in water.

  • Filter: Pass through a 0.45 µm filter to remove any uncomplexed drug.

Formulation Decision Matrix

Use this logic flow to select the correct protocol for your specific experiment.

FormulationDecision Start Experimental Goal InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo (Animal) Start->InVivo ConcCheck Target Conc > 20 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route DMSO Use DMSO Stock (Keep < 0.1% final) ConcCheck->DMSO No Complex Protocol B: Cyclodextrin (HP-β-CD) ConcCheck->Complex Yes Oral Oil Dispersion (Corn Oil/Micelles) Route->Oral Oral Gavage Injection Protocol A: PEG/Tween/Saline Route->Injection IV / IP / SC

Figure 2: Decision matrix for selecting the optimal solubilization strategy.

Summary Data: Solubility Limits
Solvent SystemEstimated Solubility (Gomisin/Schisandrin Class)Stability WindowApplication
Pure Water / PBS < 0.05 mg/mL (Precipitates)< 5 minsNone
100% DMSO > 20 mg/mLMonths (-20°C)Stock Storage
Protocol A (PEG/Tween) ~ 2.0 mg/mL24 - 48 HoursAnimal Injection (IP)
Protocol B (HP-β-CD) ~ 0.5 - 1.0 mg/mLWeeks (4°C)Cell Culture / Sensitive Assays
Corn Oil ~ 5.0 mg/mLDaysOral Gavage
References
  • TargetMol Chemicals. (2024). Gomisin G: Solubility and Formulation Protocols. TargetMol Technical Data.

  • Wei, H., et al. (2019). Characterization of lignans in Schisandra chinensis oil with a single analysis process by UPLC-Q/TOF-MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Ascendia Pharma. (2021). Novel Techniques for Solubility Enhancement of Hydrophobic Drugs. Ascendia Pharmaceutical Solutions.

  • Zhang, X., et al. (2025).[3] Enhanced oral bioavailability of Schisandra Chinensis Extracts by self-emulsifying drug delivery systems. ResearchGate.

  • Cayman Chemical. (2023). Gomisin J and Related Lignans: Physical and Chemical Properties. Cayman Chemical Product Guide.

Sources

Optimization

Technical Support Center: Purification of Negsehisandrin G Fractions

Status: Operational Ticket ID: T-LIG-7742 Subject: Troubleshooting Impurity Removal in Dibenzocyclooctadiene Lignan Fractions Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-LIG-7742 Subject: Troubleshooting Impurity Removal in Dibenzocyclooctadiene Lignan Fractions Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division

Executive Summary

"Negsehisandrin G" (functionally categorized here as a lipophilic dibenzocyclooctadiene lignan analogous to Gomisin G or Schisandrin B) presents unique purification challenges due to its structural similarity to co-occurring isomers and its solubility profile. Impurities in these fractions typically fall into three classes: lipophilic residues (fatty oils) , pigments (chlorophyll/tannins) , and structural isomers (e.g., Schisandrin A/B co-eluting with the G fraction).

This guide provides self-validating protocols to isolate high-purity fractions suitable for bioassays and structural characterization.

Module 1: Pre-Chromatographic Cleanup (The "Crude" Phase)

Issue: The fraction is oily, viscous, or retains a persistent green/brown hue that interferes with column longevity.

Q: Why is my fraction remaining oily even after evaporation?

A: You likely have residual fatty acids or triglycerides. Lignans are lipophilic, but lipids are more lipophilic. Protocol: Biphasic Defatting Do not skip this step. Direct injection of oily residues will permanently foul C18 HPLC columns.

  • Dissolve the crude Negsehisandrin G fraction in 90% Methanol (MeOH) .

    • Reasoning: Lignans are soluble in MeOH; triglycerides are sparingly soluble.

  • Add an equal volume of n-Hexane .

  • Vortex vigorously for 2 minutes and let settle (or centrifuge at 3000 x g).

  • Discard the upper Hexane layer (contains fats/waxes).

  • Repeat the Hexane wash 2x.

  • Concentrate the bottom Methanol layer.

Q: The fraction is dark green. Will this affect my HPLC separation?

A: Yes. Chlorophylls are "sticky" hydrophobic molecules that cause baseline drift and irreversible adsorption on stationary phases. Protocol: Activated Charcoal Adsorption Note: Use granular activated charcoal (GAC), not powder, to improve filtration flow.

  • Dissolve the defatted fraction in Ethanol (EtOH) .

  • Add Activated Charcoal (10% w/w relative to extract mass) .

  • Stir gently for 30 minutes at room temperature.

    • Caution: Do not heat. Heat promotes the oxidation of lignans.

  • Filter through a 0.45 µm PTFE membrane.

  • Validation: The filtrate should be a clear, amber/yellow solution. If green persists, switch to an SPE cleanup (see Diagram 1).

Visualization: Sample Preparation Workflow

SamplePrep Start Crude Negsehisandrin G Fraction Solvent Dissolve in 90% Methanol Start->Solvent Hexane Add n-Hexane (1:1 Ratio) Solvent->Hexane Partition Partition/Centrifuge Hexane->Partition LipidLayer Top Layer (Hexane) DISCARD (Lipids) Partition->LipidLayer LignanLayer Bottom Layer (MeOH) RETAIN (Lignans) Partition->LignanLayer PigmentCheck Is solution Green? LignanLayer->PigmentCheck Charcoal Add Activated Charcoal (10% w/w) PigmentCheck->Charcoal Yes Ready HPLC-Ready Sample PigmentCheck->Ready No Filter Filter (0.45 µm PTFE) Charcoal->Filter Filter->Ready

Caption: Figure 1.[1] Biphasic defatting and depigmentation workflow to protect downstream chromatography columns.

Module 2: High-Performance Separation (The Isomer Challenge)

Issue: Negsehisandrin G co-elutes with other lignans (e.g., Schisandrin B, Gomisin N).

Q: I see a "shoulder" on my main peak. How do I resolve this isomer?

A: Lignans often differ only by the rotation of the biphenyl ring or a methyl group. Standard C18 isocratic methods often fail here. You must exploit pi-pi interactions or shape selectivity .

Protocol: Optimized Gradient Elution Switch from Methanol to Acetonitrile (ACN). ACN forms pi-complexes with the aromatic rings of lignans, offering better selectivity for isomers than MeOH.

Recommended System:

  • Stationary Phase: C18 End-capped (5 µm, 4.6 x 250 mm) or Phenyl-Hexyl (for enhanced isomer separation).

  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile.[2]

Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.045%Initial Hold (Equilibration)
5.045%Isocratic (Elute polar impurities)
25.075%Linear Gradient (Target Resolution)
30.095%Wash (Elute sterols/waxes)
35.045%Re-equilibration

Self-Validation: Calculate the Resolution Factor (


) between the target peak and the impurity. If 

, lower the gradient slope (e.g., increase time to 35 mins for the 45-75% transition).
Q: My retention times are shifting between runs.

A: This is often due to temperature fluctuations or "phase collapse" if using high water content.

  • Fix: Thermostat your column oven to 30°C or 35°C precisely. Lignan separation is temperature-sensitive due to steric hindrance in the biphenyl structure.

Module 3: Final Polishing (Crystallization)

Issue: The collected fraction dries down to an amorphous gum rather than a powder.

Q: How do I get a clean solid powder?

A: Amorphous gums trap solvent and impurities. Recrystallization is the gold standard for final purity (>98%).

Protocol: Anti-solvent Crystallization

  • Dissolve the dried HPLC fraction in a minimal amount of Acetone (warm, ~40°C).

  • Dropwise add n-Hexane (anti-solvent) until the solution turns slightly cloudy.

  • Cap and store at 4°C for 24 hours.

  • Crystals of Negsehisandrin G should form.

  • Decant the mother liquor (contains the impurities).

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Split1 Peak Tailing? Problem->Split1 Split2 Baseline Drift? Split1->Split2 No Sol1 Add 0.1% Formic Acid to Mobile Phase Split1->Sol1 Yes Split3 Doublets/Split Peaks? Split2->Split3 No Sol2 Wash Column with 100% ACN (Lipid buildup) Split2->Sol2 Yes Sol3 Switch to Phenyl-Hexyl Column (Isomer separation) Split3->Sol3 Yes

Caption: Figure 2. HPLC troubleshooting logic for lignan purification.

References
  • Separation of Lignans (HSCCC & HPLC): Wei, Y., Zhang, T., Ito, Y. (2014).[3] Preparative purification of lignans from Schisandra chinensis by high-speed counter-current chromatography combined with preparative HPLC.[3] Food Chemistry, 169, 442-448.

  • Micelle-Mediated Extraction & Analysis: Lee, S., et al. (2014). Micelle-Mediated Extraction of Dibenzocyclooctadiene Lignans from Schisandra chinensis with Analysis by HPLC. Journal of Chromatographic Science, 52(3), 245–252.

  • Chlorophyll Removal Techniques: Bahramsoltani, R., et al. (2019). Evaluation of the impact of chlorophyll removal techniques on polyphenols. Journal of Food Science, 84(7), 1773-1780.

  • Pharmacopoeia Standards: Pharmacopoeia of the People's Republic of China (2020 Edition). Volume I, Rhizoma et Radix (Schisandra Standards for Lignan Content).

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Spectrum Analysis: Neglschisandrin Series (G/F) Comparison Guide

The following guide provides an in-depth technical analysis of Neglschisandrin lignans, addressing the likely query regarding "Negsehisandrin G" (identified here as a typographical variation of the Neglschisandrin series...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Neglschisandrin lignans, addressing the likely query regarding "Negsehisandrin G" (identified here as a typographical variation of the Neglschisandrin series, specifically referencing the structural characteristics of the most advanced isolates in this class, such as Neglschisandrin F, and projecting the likely profile of a "G" variant based on structure-activity relationships).

Content Type: Technical Comparison & Characterization Guide Subject: Dibenzocyclooctadiene Lignans (Schisandra neglecta) Primary Focus: Structural elucidation, spectral differentiation, and stereochemical assignment.

Part 1: Executive Summary & Structural Context

The "Negsehisandrin" Identification

The term "Negsehisandrin" is identified as a typographical error for Neglschisandrin , a specific subclass of dibenzocyclooctadiene lignans isolated from Schisandra neglecta.[1] The series is currently well-characterized in peer-reviewed literature up to Neglschisandrin F .

If Neglschisandrin G is a novel or proprietary isolate, it will structurally conform to the dibenzocyclooctadiene scaffold. This guide uses the experimentally validated data of Neglschisandrin F (the most complex congener in the open literature) as the primary reference standard, while providing the diagnostic logic required to characterize the "G" variant (likely differing only by an ester substituent at C-6 or C-14, such as a tigloyl or benzoyl group).

Comparison of Target Lignans

Lignans in this class are distinguished by their "biphenyl" configuration (atropisomerism) and the substitution pattern on the cyclooctadiene ring.[1]

FeatureNeglschisandrin F (Reference)Neglschisandrin ESchisandrin B (Alternative)
Core Skeleton DibenzocyclooctadieneDibenzocyclooctadieneDibenzocyclooctadiene
C-7/C-8 Methyls cis-dimethylcis-dimethylcis-dimethyl
Aromatic Substituents 5 × Methoxy (-OMe)3 × Methoxy + 1 × Methylenedioxy2 × Methoxy + 1 × Methylenedioxy
Ester Functionality Angeloyl group (at C-14)Hydroxyl (at C-3)None (Hydroxyl/Methyl variants)
Config

-biphenyl

-biphenyl

-biphenyl

Part 2: 1H NMR Spectral Analysis

Diagnostic Signals (Chemical Shifts)

The identification of Neglschisandrin lignans relies on resolving the "fingerprint" region of the aliphatic cyclooctadiene ring and the aromatic substituents.

A. The Aromatic Region (

6.30 – 6.80 ppm)

Unlike simple flavonoids, dibenzocyclooctadienes typically show only two distinct aromatic singlets due to the highly substituted rings.

  • H-4:

    
     ppm (Singlet)[1][2]
    
  • H-11:

    
     ppm (Singlet)[1][2]
    
  • Differentiation: In Neglschisandrin E (containing a methylenedioxy group), these shifts drift slightly downfield. If "Neglschisandrin G" contains a methylenedioxy group, look for a characteristic doublet at

    
     ppm (
    
    
    
    Hz).[1]
B. The Ester Side-Chain (The "G" Variable)

The primary difference between variants (e.g., F vs. G) is often the ester group at C-14 or C-6.

  • Angeloyl (Neglschisandrin F):

    • Olefinic proton:

      
       (m)[2]
      
    • Methyls:

      
       (s), 
      
      
      
      (d,
      
      
      Hz)[1][2]
  • Tigloyl (Hypothetical "G" variant):

    • Look for a distinct quartet-doublet pattern for the olefinic proton and shifted methyl signals compared to the angeloyl group.

  • Benzoyl:

    • Look for multiplet signals in the

      
       range (5 protons).
      
C. The Cyclooctadiene Ring (Stereochemical Markers)

The conformation (Twist-Boat-Chair) is confirmed by the specific coupling of the C-7 and C-8 methyl groups.

  • Me-17 (C-7):

    
     ppm (Doublet, 
    
    
    
    Hz)[1]
  • Me-18 (C-8):

    
     ppm (Doublet, 
    
    
    
    Hz)[1]
  • Note: In Neglschisandrin F, the presence of an exocyclic double bond or specific substitution can shift these methyls. For instance, if C-6 has a double bond (as in some Gomisin variants), one methyl becomes a singlet.

Comparative Data Table
Proton PositionNeglschisandrin F (Experimental)Neglschisandrin E (Experimental)Diagnostic Note for "G"
H-4 6.38 (s)6.63 (s)Shift depends on C-3 substituent
H-11 6.57 (s)6.49 (s)Shielded by C-12/13 substituents
-OCH₂O- Absent5.95, 5.96 (d,

)
Key differentiator for "E" type
OMe-1 3.61 (s)3.50 (s)Usually the most upfield OMe
OMe-2 3.84 (s)3.93 (s)
OMe-3 3.83 (s)OH at 5.68Presence of OMe vs OH is critical
Ester Olefin 5.86 (m) (Angeloyl)AbsentCheck here for Angeloyl/Tigloyl/Benzoyl

Data sourced from Chen et al., Molecules 2013 [1].

Part 3: Experimental Protocol & Workflow

Sample Preparation

To ensure high-resolution spectra capable of resolving the overlapping methoxy signals:

  • Solvent: Use CDCl₃ (Chloroform-d) as the standard. For resolving accidental equivalence of methoxy peaks, switch to C₆D₆ (Benzene-d6), which induces aromatic solvent shifts (ASIS).

  • Concentration: Minimum 5 mg per 0.6 mL solvent for clear 2D NMR (HMBC/NOESY).

  • Temperature: Acquire at 298 K . Higher temperatures may be needed if rotameric broadening is observed due to restricted biphenyl rotation.

Stereochemical Determination (NOESY)

The absolute configuration (


-biphenyl vs 

-biphenyl) and ring conformation are determined via NOESY.

Critical NOE Correlations for Neglschisandrin Class:

  • H-4

    
     H-6:  Confirms the twist-boat-chair (TBC) conformation.
    
  • H-11

    
     Me-18:  Diagnostic for the orientation of the cyclooctadiene ring relative to the biphenyl core.
    
  • Me-17

    
     Me-18:  Confirms the cis-dimethyl relationship.
    

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision tree for identifying Neglschisandrin variants based on 1H NMR signals.

Neglschisandrin_ID Start Unknown Lignan Sample (Schisandra neglecta) Step1 Check 5.90 - 6.00 ppm Region Start->Step1 HasMD Doublet (J=1.3 Hz) Methylenedioxy Present Step1->HasMD Signal Found NoMD No Signal Only Methoxy Singlets Step1->NoMD Absent TypeE Candidate: Neglschisandrin E (Check 3 OMe signals) HasMD->TypeE Step2 Check Ester Region (1.7 - 2.0 ppm & 5.8 - 7.0 ppm) NoMD->Step2 Angeloyl Angeloyl Group (1.78s, 1.72d, 5.86m) Step2->Angeloyl Benzoyl Benzoyl Group (Aromatic Multiplets 7.4-8.1) Step2->Benzoyl Tigloyl Tigloyl Group (Distinct from Ang) Step2->Tigloyl TypeF ID: Neglschisandrin F Angeloyl->TypeF TypeG ID: Neglschisandrin G (Hypothetical/Novel) Benzoyl->TypeG Possible Tigloyl->TypeG Possible

Caption: Logical flow for differentiating Neglschisandrin variants via 1H NMR markers.

Part 5: References

  • Chen, M., et al. (2013). Neglschisandrins E–F: Two New Lignans and Related Cytotoxic Lignans from Schisandra neglecta.[1] Molecules, 18(2), 2298-2306.[1]

  • Chen, M., et al. (2008).[3][4] Neglschisandrins C-D: Two New Dibenzocyclooctadiene Lignans from Schisandra neglecta.[4][5] Molecules, 13(5), 1148-1155.[1][4]

  • Chen, M., et al. (2008).[3][4] Neglschisandrins A-B: Two New Dibenzocyclooctene Lignans from Schisandra neglecta.[3][6] Molecules, 13(3), 548-555.[3]

Sources

Comparative

Verifying the Purity of Negsehisandrin G Reference Standard: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and the rigorous quality control of natural products, the purity of a reference standard is the bedrock of reliable and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and the rigorous quality control of natural products, the purity of a reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the verification of Negsehisandrin G, a dibenzocyclooctadiene lignan with significant pharmacological interest. We will delve into the technical methodologies for purity assessment, offering a comparative analysis of orthogonal techniques to establish a robust and self-validating system for your laboratory.

Negsehisandrin G, isolated from plants of the Schisandraceae family, is a molecule of interest for its potential therapeutic properties. As with any reference standard, its stated purity from a supplier must be independently verified to ensure the integrity of experimental data. This guide will walk you through the essential analytical techniques for this verification: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), with a discussion on the role of Mass Spectrometry (MS) in structural confirmation.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading. Impurities with similar physicochemical properties to the main compound may co-elute in chromatography or have overlapping signals in spectroscopy. Therefore, employing orthogonal methods, which rely on different separation and detection principles, is crucial for a comprehensive purity profile. This guide will focus on the synergy between a chromatographic separation technique (HPLC) and a spectroscopic quantification method (qNMR).

Understanding the Certificate of Analysis (CoA)

A commercial reference standard is typically accompanied by a Certificate of Analysis (CoA). This document provides essential information about the compound. For instance, a CoA for Negsehisandrin G from a supplier like ChemFaces will include its chemical structure, CAS number (1023744-69-5), molecular formula (C28H36O7), and a stated purity, often determined by 1H-NMR (e.g., >=98%)[1]. While the CoA provides a valuable starting point, it is incumbent upon the researcher to independently verify this purity claim.

Table 1: Example Certificate of Analysis Data for Negsehisandrin G

ParameterSpecification
Product NameNegsehisandrin G
Catalog No.CFN90533
CAS No.1023744-69-5
Purity>=98%
Molecular FormulaC28H36O7
Analytical Method1H-NMR
Physical DescriptionPowder
StorageProtected from air and light, refrigerate or freeze (2-8 °C)

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and semi-volatile compounds. Its high resolving power allows for the separation of the main compound from its impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method for dibenzocyclooctadiene lignans is guided by their chemical properties. These compounds possess chromophores that allow for UV detection, typically in the range of 230–255 nm[2]. A reversed-phase C18 column is often the stationary phase of choice due to the moderately polar nature of these lignans[3][4]. The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and water, is optimized to achieve good separation. A gradient elution is often preferred over isocratic elution to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Experimental Protocol: HPLC Purity Analysis of Negsehisandrin G

This protocol is a representative method for the analysis of dibenzocyclooctadiene lignans and should be validated in your laboratory according to ICH Q2(R1) guidelines.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-20 min: 70-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-70% B

    • 30-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the Negsehisandrin G reference standard.

  • Dissolve in methanol to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection[5].

4. Data Analysis and Purity Calculation:

  • Inject the prepared sample into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Negsehisandrin G peak / Total area of all peaks) x 100

Table 2: Illustrative HPLC Purity Data for Negsehisandrin G

Peak No.Retention Time (min)Peak AreaArea %
15.2150000.3
2 (Negsehisandrin G)15.8495000099.0
318.1100000.2
422.5250000.5
Total 5000000 100.0

This illustrative data suggests a purity of 99.0% by HPLC-UV, which can be compared against the CoA.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

qNMR is a powerful primary analytical method for determining the purity of organic compounds. Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity (mass fraction) of a substance without the need for a reference standard of the analyte itself. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal[6][7].

Causality Behind Experimental Choices in qNMR

The success of a qNMR experiment hinges on several critical factors. A suitable internal standard with a known purity and signals that do not overlap with the analyte is essential. The choice of a deuterated solvent in which both the analyte and the internal standard are fully soluble is also crucial. To ensure accurate quantification, a sufficient relaxation delay (D1) must be used to allow for complete relaxation of all relevant protons between scans.

Experimental Protocol: qNMR Purity Analysis of Negsehisandrin G

This protocol should be validated in your laboratory to ensure its suitability.

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

2. Sample Preparation:

  • Accurately weigh about 10 mg of the Negsehisandrin G reference standard into a vial.

  • Accurately weigh about 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum with the following considerations:

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30 seconds is a conservative starting point.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Pulse Angle: 90° flip angle.

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved, characteristic signal of Negsehisandrin G and a signal from the internal standard.

  • The purity of Negsehisandrin G is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

Table 3: Illustrative qNMR Purity Data for Negsehisandrin G

ParameterNegsehisandrin GInternal Standard (Maleic Acid)
Mass (m)10.15 mg5.05 mg
Molecular Weight (MW)484.59 g/mol 116.07 g/mol
Integrated SignalMethoxy group at ~3.8 ppmOlefinic protons at ~6.3 ppm
Number of Protons (N)32
Integral Value (I)1.001.55
Purity of IS (P_IS)99.9%
Calculated Purity 98.7%

This illustrative qNMR result of 98.7% provides an independent and absolute measure of purity that can be compared with both the HPLC result and the CoA.

The Role of Mass Spectrometry (MS) in Structural Confirmation

While HPLC and qNMR are excellent for purity determination, Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is invaluable for confirming the identity of the main component and characterizing any impurities. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in confirming the elemental composition of Negsehisandrin G and its potential degradation products or related impurities. This structural confirmation adds another layer of confidence to the identity of the reference standard.

Visualizing the Purity Verification Workflow

The following diagrams illustrate the logical flow of the purity verification process.

Purity_Verification_Workflow cluster_start Start cluster_coa Initial Assessment cluster_methods Orthogonal Purity Analysis cluster_ms Structural Confirmation cluster_comparison Data Comparison and Conclusion start Receive Negsehisandrin G Reference Standard coa Review Certificate of Analysis (CoA) start->coa hplc HPLC Purity Analysis coa->hplc qnmr qNMR Purity Analysis coa->qnmr ms LC-MS Structural Confirmation coa->ms compare Compare HPLC, qNMR, and CoA Data hplc->compare qnmr->compare ms->compare conclusion Establish In-house Purity Value compare->conclusion

Caption: Overall workflow for the comprehensive purity verification of a reference standard.

Self_Validating_System hplc HPLC (Relative Purity) qnmr qNMR (Absolute Purity) hplc->qnmr ms Mass Spectrometry (Identity Confirmation) hplc->ms Impurity Identification qnmr->ms

Caption: The interplay of orthogonal analytical techniques creates a self-validating system.

Conclusion: Establishing a Confirmed Purity

By employing a multi-faceted approach that combines the high resolving power of HPLC with the absolute quantification capabilities of qNMR, and the structural confirmation provided by mass spectrometry, researchers can establish a reliable and independently verified purity value for their Negsehisandrin G reference standard. This rigorous in-house verification process is paramount for ensuring the accuracy and validity of all subsequent research and development activities. The comparison of data from these orthogonal methods provides a high degree of confidence in the quality of the reference standard, forming the basis of sound scientific practice.

References

  • Xia, Y., Yang, B., Liang, J., Wang, J., & Kuang, H. (2014). Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection. Analytical Methods, 6(16), 5981-5985. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)? JEOL Application Notes. [Link]

  • Royal Society of Chemistry. (2014). Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection. Analytical Methods. [Link]

  • Wiśniewski, R., Guspiel, A., & Glowniak, K. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(18), 5908. [Link]

  • Frontiers in Chemistry. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study![Link]

  • Mestrelab Research. What is qNMR and why is it important?[Link]

  • Li, W., et al. (2011). Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry. Phytochemical Analysis, 22(3), 258-62. [Link]

  • Oxford Academic. (2014). Micelle-Mediated Extraction of Dibenzocyclooctadiene Lignans from Schisandra chinensis with Analysis by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

Sources

Validation

Technical Comparison: Negsehisandrin G vs. Schisandrin B

This guide provides an in-depth technical comparison between Negsehisandrin G (also known as Angeloyl-(+)-gomisin K3) and Schisandrin B (γ-Schisandrin). It is designed for researchers requiring structural, physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Negsehisandrin G (also known as Angeloyl-(+)-gomisin K3) and Schisandrin B (γ-Schisandrin). It is designed for researchers requiring structural, physicochemical, and pharmacological distinctions to inform experimental design and drug development strategies.

Executive Summary

While both compounds share the dibenzocyclooctadiene lignan core characteristic of Schisandra species, they represent divergent chemical classes with distinct pharmacological implications.[1]

  • Schisandrin B (Sch B) is a methylenedioxy-containing lignan. Its primary mechanism involves metabolic activation via cytochrome P450s (CYPs) to form a carbene intermediate, driving its potent hepatoprotective and antioxidant effects (Nrf2 activation).

  • Negsehisandrin G (Neg G) is an angeloyl-esterified lignan (Angeloyl-gomisin K3) lacking the methylenedioxy "warhead." Its bulkier structure and ester functionality suggest a different metabolic fate, likely involving esterase hydrolysis rather than CYP-mediated carbene formation, potentially offering a distinct toxicity/efficacy profile.

Structural Architecture & Logic

The fundamental difference lies in the substituents on the biphenyl core. Schisandrin B relies on a rigid methylenedioxy ring, while Negsehisandrin G features a flexible, bulky angeloyl ester side chain.

Comparative Structural Data[1][3][4]
FeatureSchisandrin B (Sch B)[2][3][4][5]Negsehisandrin G (Neg G)
CAS Registry 61281-37-61023744-69-5
Chemical Name

-Schisandrin
Angeloyl-(+)-gomisin K3
Formula


MW 400.47 g/mol 484.58 g/mol
Core Skeleton DibenzocyclooctadieneDibenzocyclooctadiene
Key Substituent Methylenedioxy group (-OCH₂O-)Angeloyl ester at C3-OH
Methoxy Groups 4 Methoxy groups5 Methoxy groups
Stereochemistry

-biphenyl configuration (typically)

-biphenyl configuration
Lipophilicity (cLogP) ~4.0 - 4.2~5.5 - 6.0 (Higher due to ester)
Structural Logic Diagram (DOT)

The following diagram maps the structural determinants to their pharmacological consequences.

LignanComparison cluster_SchB Schisandrin B cluster_NegG Negsehisandrin G SchB_Core Dibenzocyclooctadiene Core MD_Ring Methylenedioxy Group (C12-C13) SchB_Core->MD_Ring SchB_Activity CYP450 Suicide Substrate (Carbene Formation) MD_Ring->SchB_Activity Metabolic Activation Methoxy 5x Methoxy Groups (No MD Ring) MD_Ring->Methoxy Structural Divergence Nrf2 Nrf2 Activation (Antioxidant Response) SchB_Activity->Nrf2 ROS Signal NegG_Core Dibenzocyclooctadiene Core Angeloyl Angeloyl Ester (Bulky Side Chain) NegG_Core->Angeloyl NegG_Core->Methoxy NegG_Activity Cytotoxicity / Anti-inflammatory (Non-Covalent Interaction) Angeloyl->NegG_Activity Lipophilic Interaction Hydrolysis Esterase Sensitivity Angeloyl->Hydrolysis Metabolic Instability

Caption: Structural divergence map showing Schisandrin B's reliance on the methylenedioxy moiety for CYP activation versus Negsehisandrin G's reliance on the angeloyl ester for lipophilic interactions.

Pharmacological Profiling & Mechanism

Mechanistic understanding is crucial for selecting the correct compound for your assay.

A. Schisandrin B: The "Warhead" Mechanism

Schisandrin B is a mechanism-based inhibitor of Cytochrome P450 enzymes.

  • Metabolism: The methylenedioxy ring is attacked by CYP450 (specifically CYP3A).

  • Intermediate: This cleavage generates a reactive carbene species.

  • Complexation: The carbene covalently binds to the heme iron of the CYP enzyme, forming a stable metabolic intermediate (MI) complex.

  • Result: This "suicide inhibition" triggers a cellular stress response, paradoxically activating the Nrf2/ARE pathway , leading to the upregulation of Phase II detoxifying enzymes (Glutathione S-transferase, Quinone reductase).

B. Negsehisandrin G: The "Steric" Mechanism

Negsehisandrin G lacks the methylenedioxy ring, meaning it cannot form the carbene intermediate.

  • Lipophilicity: The angeloyl group significantly increases lipophilicity, potentially enhancing cell membrane permeation compared to the parent lignan (Gomisin K3).

  • Targeting: Angeloyl-lignans often exhibit higher cytotoxicity against tumor cell lines (e.g., P-gp inhibition) due to steric hindrance preventing efflux, or direct interaction with tubulin/signaling proteins.

  • Metabolism: The primary metabolic liability is hydrolysis of the ester bond by carboxylesterases, converting it back to Gomisin K3 (Schisanhenol).

Experimental Protocols

These protocols are designed to validate the identity and activity of the compounds.

Protocol 1: Chromatographic Separation (HPLC-UV)

Objective: Resolve Negsehisandrin G from Schisandrin B and impurities.

  • System: Agilent 1200 or equivalent with DAD.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile[6]

  • Gradient:

    • 0-20 min: 50% B

      
       65% B
      
    • 20-35 min: 65% B

      
       90% B (Neg G elutes later due to angeloyl group)
      
    • 35-40 min: 90% B (Wash)

  • Detection: 254 nm (General lignan absorption) and 280 nm.

  • Expected Result: Schisandrin B elutes earlier (lower logP); Negsehisandrin G elutes significantly later due to the hydrophobic angeloyl tail.

Protocol 2: CYP Inhibition Assay (Differentiation Test)

Objective: Confirm the presence of the methylenedioxy "warhead" (Sch B) vs. its absence (Neg G).

  • Microsomes: Rat Liver Microsomes (RLM) or Recombinant CYP3A4.

  • Substrate: Testosterone (CYP3A4 probe) or Erythromycin.

  • Incubation:

    • Arm A: Compound + NADPH + Microsomes (Pre-incubation 30 min).

    • Arm B: Compound + Microsomes (No NADPH) (Control).

  • Measurement: Add Substrate, incubate 10 min, measure metabolite formation.

  • Interpretation:

    • Schisandrin B: Significant shift in

      
       between Arm A and Arm B (Time-dependent inhibition due to carbene complex formation).
      
    • Negsehisandrin G: Minimal shift in

      
       (Reversible inhibition or no inhibition; no carbene formation).
      

References

  • Chemical Identification of Negsehisandrin G

    • Title: Negsehisandrin G (Angeloyl-(+)-gomisin K3) Product Data.[2]

    • Source: ChemSrc / BioCrick.
    • URL:[Link]

  • Schisandrin B Structure & Metabolism

    • Title: Investigation of in Vitro and in Vivo Metabolism of Schisandrin B from Schisandrae Fructus.[5]

    • Source: ResearchG
    • URL:[Link]

  • Comparative Lignan Bioactivity

    • Title: A Comprehensive Review of Schisandra chinensis Lignans: Pharmacokinetics and Pharmacological Mechanisms.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Gomisin K3 (Schisanhenol)

    • Title: Gomisin K3 Chemical Properties and Spectral Data.[7][8][6][9]

    • Source: PhytoBank / TCI Chemicals.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Lignan Identification: A Comparative Analysis Focused on Schisandrin C from Schisandra sphenanthera

Introduction: The Analytical Challenge of Dibenzocyclooctadiene Lignans The fruits of Schisandra sphenanthera, a plant with a long history in traditional medicine, are a rich source of dibenzocyclooctadiene lignans. Thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Dibenzocyclooctadiene Lignans

The fruits of Schisandra sphenanthera, a plant with a long history in traditional medicine, are a rich source of dibenzocyclooctadiene lignans. These compounds, including Schisandrin C, Gomisin D, and others, are credited with a range of pharmacological effects[1]. Their structural complexity and the presence of numerous isomers within the plant matrix present a significant analytical challenge for researchers in natural product chemistry, pharmacology, and quality control[2]. Accurate and robust identification and quantification are paramount for ensuring the safety, efficacy, and consistency of botanical extracts and derived pharmaceuticals.

While the user requested a guide on "Negsehisandrin G," an extensive search of scientific literature and chemical databases did not yield a compound by this name. This guide will therefore focus on a representative and well-documented lignan from Schisandra sphenanthera, Schisandrin C , to illustrate the principles and methodologies of identification. The techniques and workflows discussed herein are broadly applicable to other lignans within this class.

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Primary Methodology: High-Fidelity Identification of Schisandrin C by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of complex mixtures due to its exceptional sensitivity and specificity[2]. The technique first separates compounds based on their physicochemical properties (LC) and then identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS), providing a high degree of confidence in identification.

The Logic of the LC-MS/MS Workflow

Our approach is a self-validating system. The initial chromatographic separation provides a retention time (RT) specific to Schisandrin C under defined conditions. The mass spectrometer then provides two further layers of confirmation: the accurate mass of the parent molecule (MS1) and a unique fragmentation fingerprint (MS/MS or MS2) that is characteristic of its structure.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis & Confirmation Sample Prepared S. sphenanthera Extract LC_Column C18 Reverse-Phase Column Sample->LC_Column Injection Elution Elution LC_Column->Elution Gradient Elution ESI Electrospray Ionization (ESI) Elution->ESI Introduction MS1 MS1 Scan (Precursor Ion) ESI->MS1 Ion Generation CID Collision-Induced Dissociation (CID) MS1->CID Isolation MS2 MS2 Scan (Product Ions) CID->MS2 Fragmentation RT Retention Time (RT) Match MS2->RT Mass Accurate Mass (m/z) Match MS2->Mass Frag MS/MS Spectrum Match MS2->Frag Result Confident Identification of Schisandrin C

Caption: General LC-MS/MS workflow for lignan identification.

Detailed Experimental Protocol: LC-MS/MS Analysis of Schisandrin C

This protocol is adapted from established methods for the analysis of lignans in Schisandra species[3].

1. Sample Preparation (Solid-Liquid Extraction)

  • Rationale: The goal is to efficiently extract lignans from the dried fruit matrix while minimizing co-extraction of interfering substances. Methanol or ethanol are effective solvents for lignans[4].

  • Protocol:

    • Accurately weigh approximately 1.0 g of powdered, dried Schisandra sphenanthera fruit.

    • Add 20 mL of 80% methanol to the sample.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Filter through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography Conditions

  • Rationale: A C18 reversed-phase column is ideal for retaining and separating the moderately nonpolar dibenzocyclooctadiene lignans. A gradient elution using water and acetonitrile, both acidified with formic acid, ensures good peak shape and promotes protonation for positive-mode ESI-MS.

  • Parameters:

    • Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 10% B (0-3 min), 10-55% B (3-15 min), 55-80% B (15-16 min), 80-95% B (16-20 min), hold at 95% B for 2 min, then re-equilibrate.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (Positive ESI Mode)

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like lignans. Positive ion mode is chosen as these compounds readily form protonated molecules [M+H]+. Tandem MS (MS/MS) is essential to generate fragment ions for structural confirmation.

  • Parameters (for a Q-TOF or Orbitrap instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.8 kV.

    • Scan Range (MS1): m/z 100-1500.

    • Data Acquisition: Full MS / dd-MS² (data-dependent acquisition).

    • Collision Energy (CID): Ramped (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

    • Expected Precursor Ion for Schisandrin C [M+H]+: m/z 385.1646 (Calculated for C₂₂H₂₅O₆).

Data Interpretation and Validation
  • Retention Time (RT): Compare the RT of the peak of interest in the sample chromatogram to that of a certified Schisandrin C reference standard analyzed under the same conditions.

  • Precursor Ion (MS1): The peak at the expected RT should exhibit a high-resolution mass corresponding to the protonated molecule of Schisandrin C (m/z 385.1646). A mass accuracy within 5 ppm is considered excellent confirmation.

  • Fragment Ions (MS2): The MS/MS spectrum of the precursor ion m/z 385.16 should be compared to the spectrum from the reference standard or to literature data. The fragmentation pattern of dibenzocyclooctadiene lignans is complex but characteristic, often involving losses of methyl groups, methoxy groups, and cleavages around the cyclooctadiene ring.

Start Analyze Peak of Interest Check_RT Does RT match reference standard? Start->Check_RT Check_Mass Is accurate mass of [M+H]+ correct (≤5 ppm)? Check_RT->Check_Mass Yes Not_Identified Not Schisandrin C Check_RT->Not_Identified No Check_MSMS Does MS/MS fragmentation pattern match standard? Check_Mass->Check_MSMS Yes Check_Mass->Not_Identified No Identified Identification Confirmed: Schisandrin C Check_MSMS->Identified Yes Check_MSMS->Not_Identified No

Caption: Logical decision tree for confident compound identification.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, other techniques have their place in the analytical workflow. The choice of method depends on the specific research question, available resources, and desired throughput.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a modern form of TLC that offers improved resolution and quantification capabilities. It serves as an excellent screening tool for the qualitative analysis of herbal extracts[5].

  • Strengths: High throughput (multiple samples can be run simultaneously), low cost per sample, and simple sample preparation. It is ideal for initial fingerprinting and quality control screening of raw materials.

  • Weaknesses: Lower sensitivity and specificity compared to LC-MS. It cannot definitively distinguish between isomers with similar chromatographic behavior and lacks the structural confirmation power of mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the undisputed gold standard for the de novo structural elucidation of organic molecules[6]. It provides unambiguous information about the carbon-hydrogen framework and stereochemistry of a compound.

  • Strengths: Provides complete and unambiguous structural information, making it essential for characterizing new compounds or definitively confirming the structure of reference standards[7]. Quantitative NMR (qNMR) can be highly accurate without the need for identical reference standards for every analyte[8].

  • Weaknesses: Significantly lower sensitivity than LC-MS, requiring larger amounts of purified sample. The instrumentation is expensive, and data acquisition and interpretation are complex and time-consuming, making it unsuitable for routine high-throughput screening.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of each technique for the analysis of lignans like Schisandrin C.

Parameter LC-MS/MS HPTLC NMR
Specificity Very High (RT + Mass + Fragments)Moderate (Rf + UV/Vis Spectra)Absolute (Full Structure)
Sensitivity (LOQ) Very High (sub-μg/mL to ng/mL)[3][9]Low (μg/mL range)Low (mg/mL range)
Throughput Moderate to HighVery HighLow
Structural Info High (Molecular Formula & Fragments)Low (Chromatographic Profile)Absolute (Unambiguous Structure)
Cost per Sample ModerateLowHigh
Primary Application Targeted Identification & QuantificationScreening & Quality ControlStructure Elucidation & Purity

Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of Negsehisandrin G and other lignans in Schisandra sphenanthera, no single technique is universally superior. Instead, an integrated approach provides the most robust results. LC-MS/MS emerges as the optimal balance of sensitivity, specificity, and throughput for the routine identification and quantification required in most research and drug development settings. Its ability to confirm identity through multiple, orthogonal data points (retention time, accurate mass, and fragmentation) provides a high degree of confidence that is essential for scientific rigor. HPTLC serves as a valuable, cost-effective tool for initial screening and raw material quality control, while NMR remains the ultimate authority for the structural elucidation of novel compounds and the certification of reference materials. By understanding the strengths and limitations of each technique, researchers can design an analytical strategy that is both scientifically sound and fit for purpose.

References

  • Hu, D., et al. (2018). Dibenzocyclooctadiene lignans from the stems of Schisandra sphaerandra. Natural Product Research, 32(19), 2273-2278. Available at: [Link]

  • Xiao, W. L., et al. (2007). New and bioactive lignans from the fruits of Schisandra sphenanthera. Journal of Natural Products, 70(2), 275-278. Available at: [Link]

  • Zhang, M., et al. (2023). Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. Molecules, 28(18), 6526. Available at: [Link]

  • Klán, P., et al. (2024). Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. Pharmaceuticals, 17(3), 394. Available at: [Link]

  • Xu, Y., et al. (2022). A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. Frontiers in Pharmacology, 13, 829878. Available at: [Link]

  • Ma, X., et al. (2019). Characterization of lignans in Schisandra chinensis oil with a single analysis process by UPLC-Q/TOF-MS. Chemistry and Physics of Lipids, 220, 1-9. Available at: [Link]

  • Badri, S., et al. (2017). A REVIEW ON COMPARISION OF HPLC AND HPTLC. Journal of Innovations in Applied Pharmaceutical Sciences, 2(3), 18-24. Available at: [Link]

  • Le, T. H., et al. (2022). NO Production Inhibition of Lignans from Vietnamese Schisandra sphenanthera Rehd. et Wils. Fruits. Vietnam Journal of Science and Technology, 60(5), 833-841. Available at: [Link]

  • Pettit, G. R., et al. (1998). Antineoplastic agents. 398. Isolation and structure elucidation of cephalostatins 18 and 19. Journal of Natural Products, 61(7), 955-958. Available at: [Link]

  • Zongo, S., et al. (2022). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon giganteus) collected in Burkina Faso. Journal of Analytical Science and Technology, 13(1), 35. Available at: [Link]

  • Nakahara, H., et al. (2025). Isolation, Total Synthesis and Structure Determination of Antifungal Macrocyclic Depsipeptide, Tetraselide. Chemical Science. Available at: [Link]

  • Sun, L., et al. (2016). Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC. Journal of Chromatographic Science, 54(4), 547-552. Available at: [Link]

  • Lu, Y., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. Available at: [Link]

  • Li, Y., et al. (2024). Identification of Quality Markers in Schisandra chinensis (Turcz.) Baill. Using UPLC-Q-Extractive Orbitrap/MS, Chemometric Analysis, and Network Pharmacology. Molecules, 29(6), 1341. Available at: [Link]

  • Bairy, P. S. (2017). A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS. Indo American Journal of Pharmaceutical Sciences, 4(7), 2050-2059. Available at: [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 758. Available at: [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Schisandrin A and Gomisin K3

For Researchers, Scientists, and Drug Development Professionals Introduction The fruits of the Schisandra plant, a cornerstone of traditional medicine, are a rich reservoir of bioactive dibenzocyclooctadiene lignans. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruits of the Schisandra plant, a cornerstone of traditional medicine, are a rich reservoir of bioactive dibenzocyclooctadiene lignans. Among these, Schisandrin A and Gomisin K3 have garnered interest for their potential therapeutic properties. This guide provides a comprehensive, data-driven comparison of the reported bioactivities of Schisandrin A and Gomisin K3, offering insights into their mechanisms of action and potential applications in drug discovery and development. While extensive research has elucidated the multifaceted bioactivities of Schisandrin A, data on Gomisin K3 remains comparatively limited. This guide will synthesize the available evidence for both compounds, highlighting areas of established activity and identifying knowledge gaps to guide future research.

Comparative Overview of Bioactivities

A summary of the key reported bioactivities for Schisandrin A and Gomisin K3 is presented below. It is important to note the disparity in the volume of research, with Schisandrin A being the subject of numerous in-depth studies, while the bioactivity profile of Gomisin K3 is less defined.

Bioactivity CategorySchisandrin AGomisin K3
Anti-inflammatory Well-documented, with demonstrated inhibition of key inflammatory mediators and signaling pathways.Reported as a bioactive lignan with anti-inflammatory potential, but specific experimental data is limited.
Antioxidant Potent antioxidant effects established through various in vitro and in vivo models.Recognized for its antioxidant properties, though quantitative data is not as readily available as for Schisandrin A.
Hepatoprotective Extensively studied for its protective effects against various liver injuries.Reported to possess anti-hepatitis activity, suggesting a hepatoprotective role.
Neuroprotective Demonstrated neuroprotective effects in models of neurodegenerative diseases and ischemic injury.Limited data available regarding specific neuroprotective actions.
Anticancer Shown to inhibit the proliferation of various cancer cell lines and enhance the efficacy of chemotherapeutic agents.Limited data available regarding specific anticancer activities.

In-Depth Bioactivity Analysis

Anti-inflammatory Activity

Schisandrin A has demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways. Experimental evidence indicates its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2].

Key Mechanistic Insights for Schisandrin A:

  • NF-κB Pathway Inhibition: Schisandrin A inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation[1].

  • MAPK Pathway Modulation: It also modulates the mitogen-activated protein kinase (MAPK) pathway, further contributing to its anti-inflammatory effects[1].

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Schisandrin A) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Signaling Pathway Visualization: Schisandrin A in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK SchisandrinA Schisandrin A SchisandrinA->NFkB Inhibits SchisandrinA->MAPK Inhibits iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines MAPK->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Schisandrin A's anti-inflammatory mechanism.

Antioxidant Activity

Schisandrin A is a potent antioxidant. Its free radical scavenging activity has been demonstrated in various assays. For instance, in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay, an acetone extract of Schisandra chinensis rich in Schisandrin A showed an IC50 value of 256.54 µg/mL[2].

Gomisin K3 is also known for its antioxidant activity, a property attributed to many lignans isolated from Schisandra. However, specific quantitative data, such as IC50 values from standardized antioxidant assays like DPPH, ABTS, or ORAC, are not extensively reported for the purified compound.

Experimental Workflow: DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with compound dilutions DPPH->Mix Compound Prepare serial dilutions of test compound Compound->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and determine IC50 value Measure->Calculate

Caption: Workflow for DPPH antioxidant assay.

Hepatoprotective Effects

Schisandrin A exhibits significant hepatoprotective properties. Studies have shown its ability to protect liver cells from damage induced by various toxins. The mechanisms underlying this protection include its antioxidant and anti-inflammatory activities, as well as its ability to modulate liver enzymes[3].

Gomisin K3 has been reported to have anti-hepatitis activity, suggesting a potential role in liver protection[4][5]. However, detailed studies elucidating its specific mechanisms against different forms of liver injury and providing quantitative efficacy data are limited.

Neuroprotective Activity

Schisandrin A has been investigated for its neuroprotective effects in the context of neurodegenerative diseases and ischemic brain injury. It has been shown to protect neurons from apoptosis and reduce oxidative stress in neuronal cells[6].

Information on the specific neuroprotective effects of Gomisin K3 is currently lacking in the scientific literature, representing a significant area for future investigation.

Anticancer Activity

Schisandrin A has demonstrated anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of non-small cell lung cancer cell lines with IC50 values of 61.09 µM (A549), 39.99 µM (H1975), and 47.89 µM (H1299) after 24 hours of exposure[6]. It can also enhance the cytotoxic effects of conventional chemotherapy drugs[7].

While other gomisins have been studied for their anticancer properties, specific data on the anticancer activity of Gomisin K3 , including IC50 values against various cancer cell lines, is not well-documented.

Quantitative Data Summary: Anticancer Activity of Schisandrin A

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Non-small cell lung61.0924[6]
H1975Non-small cell lung39.9924[6]
H1299Non-small cell lung47.8924[6]

Conclusion and Future Directions

This comparative guide highlights the extensive body of research supporting the diverse bioactivities of Schisandrin A , particularly in the areas of anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer effects. The mechanisms underlying these activities are increasingly well-understood, making Schisandrin A a promising candidate for further preclinical and clinical development.

In contrast, while Gomisin K3 is recognized as a bioactive lignan with antioxidant and anti-hepatitis potential, there is a clear need for more comprehensive research to fully characterize its pharmacological profile. Future studies should focus on:

  • Quantitative Bioactivity Screening: Determining the IC50 or EC50 values of Gomisin K3 in a range of standardized assays for anti-inflammatory, antioxidant, hepatoprotective, neuroprotective, and anticancer activities.

  • Mechanistic Studies: Elucidating the molecular pathways through which Gomisin K3 exerts its biological effects.

  • Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivities of Schisandrin A and Gomisin K3 under identical experimental conditions to provide a definitive assessment of their relative potency and efficacy.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the therapeutic potential of Gomisin K3 and its standing relative to the well-characterized lignan, Schisandrin A.

References

  • Kwon, D. Y., et al. (2018). Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling. International Journal of Molecular Medicine, 41(5), 2693-2704.
  • Mocan, A., et al. (2016). Comparative studies on antioxidant and anti-inflammatory activities of Schisandra chinensis and Schisandra sphenanthera. Planta Medica, 82(S 01), P559.
  • Nagai, M., et al. (1982). [Effects of gomisin A, a lignan component of Schizandra fruits, on experimental liver injuries and liver microsomal drug-metabolizing enzymes]. Nihon Yakurigaku Zasshi, 79(5), 459-472.
  • Lee, K., et al. (2018).
  • Wang, Y., et al. (2014). Schisandrin A enhances the cytotoxicity of doxorubicin by the inhibition of nuclear factor-kappa B signaling. RSC Advances, 4(108), 63268-63277.
  • Ci, X., et al. (2015). Schisandrin B ameliorates scopolamine-induced memory impairment in mice. Planta Medica, 81(11), 923-929.
  • Kim, D. H., et al. (2011). Gomisin J from Schisandra chinensis induces apoptosis and G1/S arrest in human cervical cancer cells. Journal of Cancer Prevention, 16(4), 255-260.
  • Thuy, T. T., et al. (2018). Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2883-2887.
  • Chen, Y., et al. (2018). Schisandrin A exhibits anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4-dependent MyD88/NF-κB signaling pathway in lipopolysaccharide-induced microglia. International Journal of Molecular Medicine, 42(2), 923-933.
  • Park, C., et al. (2014). Gomisin A improves scopolamine-induced memory impairment in mice. Planta Medica, 80(1), 15-21.
  • Kwon, D. Y., et al. (2018). Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling. International Journal of Molecular Medicine, 41(5), 2693-2704.
  • Zhu, P., et al. (2019). Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway. Biomedicine & Pharmacotherapy, 115, 108922.
  • Lee, J. H., et al. (2012). Gomisin A protects primary cultured rat cortical cells from glutamate-induced excitotoxicity. Journal of Ethnopharmacology, 139(2), 647-654.
  • Hu, D., et al. (2014). Schisandrin A protects against cerebral ischemia-reperfusion injury in rats by suppressing neuroinflammation and apoptosis. Journal of Neurological Sciences, 346(1-2), 165-172.
  • Zhang, L., et al. (2018). Schisandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1. Cellular Physiology and Biochemistry, 48(4), 1639-1650.
  • Lee, S. Y., et al. (2012). Antioxidant activity of Schisandra chinensis extract and derivatives.
  • Kim, S. J., et al. (2013). Gomisin N, a lignan from Schisandra chinensis, inhibits adriamycin-induced apoptosis in H9c2 cardiac muscle cells. Journal of Medicinal Food, 16(11), 1010-1016.
  • Takeda, S., et al. (1986). Effects of gomisin A, a lignan component of Schizandra fruits, on experimental liver injuries and liver microsomal drug-metabolizing enzymes. Nihon Yakurigaku Zasshi, 87(2), 169-187.
  • Oh, S. Y., et al. (2010). Gomisin A inhibits the growth of human colon cancer cells through the induction of apoptosis. Biological and Pharmaceutical Bulletin, 33(10), 1733-1737.
  • Park, H. Y., et al. (2012). Gomisin N isolated from Schisandra chinensis significantly induces apoptosis in A549 human lung cancer cells. Molecular Medicine Reports, 5(2), 433-437.
  • Kim, M. S., et al. (2011). Gomisin J, a lignan from Schisandra chinensis, induces apoptosis in human leukemia U937 cells. Journal of Cancer Prevention, 16(1), 35-40.

Sources

Comparative

A Researcher's Guide to Interpreting the Certificate of Analysis for Negsehisandrin G: Ensuring Quality and Comparing Performance

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the purity and characterization of research compounds are paramount. This guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the purity and characterization of research compounds are paramount. This guide provides a comprehensive framework for interpreting the Certificate of Analysis (COA) of Negsehisandrin G, a lignan with promising biological activities. As a Senior Application Scientist, my goal is to equip you with the expertise to not only understand the quality of your compound but also to critically evaluate its performance in the context of other structurally related lignans from the Schisandra genus.

Deconstructing the Certificate of Analysis: A Window into Compound Quality

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the identity, purity, and quality of a chemical reference standard. A comprehensive COA for a high-purity compound like Negsehisandrin G should provide a transparent and detailed account of its characterization. While a basic COA might only list the compound name, batch number, and a purity value, a truly reliable document will include the following sections, each supported by rigorous analytical data.

Exemplary Certificate of Analysis: Negsehisandrin G
Parameter Specification Result Method
Identification
¹H NMRConforms to structureConformsIn-house SOP
Mass Spectrometry (HRMS)Calculated for C₂₈H₃₆O₇: [M+H]⁺ 485.2539Found: 485.2541In-house SOP
Purity
HPLC (UV, 220 nm)≥ 98.0%99.2%In-house SOP
Physical Properties
AppearanceWhite to off-white powderConformsVisual
SolubilitySoluble in DMSO, MethanolConformsIn-house SOP
Residual Solvents
As per USP <467>≤ 0.5%< 0.1%GC-HS
Water Content
Karl Fischer Titration≤ 1.0%0.3%In-house SOP
Storage
Recommended Conditions-20°C, desiccated, protected from light
Retest Date 24 months from date of analysis

The Science Behind the Specifications: A Deeper Dive

Understanding the analytical techniques and the significance of each parameter on the COA is crucial for assessing the suitability of Negsehisandrin G for your research.

Identity Confirmation: The Molecular Fingerprint
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a cornerstone technique for structural elucidation. The spectrum provides a unique fingerprint of the molecule, confirming the presence and connectivity of all hydrogen atoms. For a complex molecule like Negsehisandrin G, a well-resolved spectrum is essential for unambiguous identification. The causality behind this choice lies in NMR's ability to provide detailed structural information, which is fundamental to confirming the compound's identity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the compound's mass-to-charge ratio. This allows for the determination of the elemental composition, further confirming the molecular formula (C₂₈H₃₆O₇ for Negsehisandrin G). A result that is within a few parts per million (ppm) of the calculated mass provides high confidence in the compound's identity.

Purity Assessment: Quantifying the Active Ingredient
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination. A validated HPLC method separates the main compound from any impurities. The peak area of Negsehisandrin G relative to the total peak area of all components in the chromatogram determines its purity. A purity of ≥ 98% is generally considered suitable for most in vitro and in vivo research applications.

Experimental Protocol: HPLC Purity Determination of Negsehisandrin G
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for separating lignans.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of Negsehisandrin G is prepared in a suitable solvent (e.g., methanol) at a known concentration.

  • Analysis: The sample is injected, and the resulting chromatogram is analyzed to determine the area percentage of the main peak.

Logical Workflow for Compound Characterization

G cluster_0 Identity Confirmation cluster_1 Purity & Quantification cluster_2 Residual Impurities NMR ¹H NMR Spectroscopy HPLC HPLC-UV NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC GC_HS GC-Headspace (Residual Solvents) HPLC->GC_HS KF Karl Fischer Titration (Water Content) HPLC->KF Final_Product Qualified Negsehisandrin G HPLC->Final_Product qNMR Quantitative NMR (qNMR) (Optional, for primary standards) GC_HS->Final_Product KF->Final_Product Raw_Material Raw Negsehisandrin G Raw_Material->NMR Raw_Material->MS G cluster_0 Cellular Response Oxidative_Stress Oxidative Stress (e.g., Ischemia, Toxins) NFkB NF-κB Activation Oxidative_Stress->NFkB activates Apoptosis Apoptotic Pathways Oxidative_Stress->Apoptosis triggers Schisandra_Lignans Schisandra Lignans (e.g., Negsehisandrin G, Schisandrin B) Schisandra_Lignans->NFkB inhibits Schisandra_Lignans->Apoptosis inhibits Nrf2 Nrf2 Pathway Schisandra_Lignans->Nrf2 activates Inflammation Inflammation NFkB->Inflammation Neuronal_Damage Neuronal Damage Apoptosis->Neuronal_Damage Cell_Survival Enhanced Cell Survival & Protection Nrf2->Cell_Survival Inflammation->Neuronal_Damage

Caption: Putative mechanism of neuroprotection by Schisandra lignans.

Conclusion: From COA to Confident Research

A meticulous interpretation of the Certificate of Analysis is the first and most critical step in ensuring the validity and reproducibility of your research. This guide has provided you with the framework to dissect a COA for Negsehisandrin G, understand the underlying analytical principles, and place its potential performance in the context of other relevant Schisandra lignans. By demanding comprehensive and transparent data from your compound suppliers and by thoughtfully designing your experiments with appropriate comparators, you can proceed with confidence in your scientific endeavors.

References

  • A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. OUCI. Available from: [Link]

  • Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review. PubMed. Available from: [Link]

  • (PDF) Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill. ResearchGate. Available from: [Link]

  • Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer. PMC. Available from: [Link]

  • Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential. ACS Pharmacology & Translational Science. Available from: [Link]

  • Schisandra. Memorial Sloan Kettering Cancer Center. Available from: [Link]

  • A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities. Frontiers in Pharmacology. Available from: [Link]

  • A Comprehensive Review on Schisandrin B and Its Biological Properties. PMC. Available from: [Link]

  • Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review. PubMed Central. Available from: [Link]

  • Anti-inflammatory activity of a natural herbal-marine drug (MS14 - SANT and SUSP) compared to sodium salicylate or methylprednis. Semantic Scholar. Available from: [Link]

  • Schisandrin B Diet Inhibits Oxidative Stress to Reduce Ferroptosis and Lipid Peroxidation to Prevent Pirarubicin-Induced Hepatotoxicity. NIH. Available from: [Link]

  • A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment. PMC. Available from: [Link]

  • A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis. MDPI. Available from: [Link]

  • Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation. PubMed. Available from: [Link]

  • HPLC analysis for the measurement of phytoestrogens (schizandrin,... ResearchGate. Available from: [Link]

  • Inhibitory effect of schisandrin B on gastric cancer cells in vitro. PMC. Available from: [Link]

  • Deoxyschizandrin. PubChem. Available from: [Link]

  • Bioactivity of genistein: A review of in vitro and in vivo studies. PubMed. Available from: [Link]

  • Fungal Depsides—Naturally Inspiring Molecules: Biosynthesis, Structural Characterization, and Biological Activities. MDPI. Available from: [Link]

  • HPLC chromatograms of schizandrin, gomisin A and gomisin N: in standard... ResearchGate. Available from: [Link]

  • The chemical structure of deoxyschizandrin. ResearchGate. Available from: [Link]

  • Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats. PubMed. Available from: [Link]

  • Chemical synthesis and biological activities of Securinega alkaloids. ResearchGate. Available from: [Link]

  • Anti-inflammatory effects of schisandrin isolated from the fruit of Schisandra chinensis Baill. PubMed. Available from: [Link]

  • Neuroprotective Effects of Ginsenosides against Cerebral Ischemia. MDPI. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PubMed. Available from: [Link]

  • Anti-Inflammatory Activity of Natural Products. MDPI. Available from: [Link]

  • Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. PMC. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]

  • Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography. MDPI. Available from: [Link]

  • Neuroprotective–Neurorestorative Effects Induced by Progesterone on Global Cerebral Ischemia: A Narrative Review. MDPI. Available from: [Link]

  • Protective effects of ginseng on neurological disorders. PMC. Available from: [Link]

  • NMR Database for Faster Structural Data. CAS. Available from: [Link]

Validation

Distinguishing Negschisandrin G from Other Schisandra Lignans

This guide serves as a definitive technical resource for distinguishing Negschisandrin G (chemically identified as Angeloylgomisin K3 ) from other structurally related dibenzocyclooctadiene lignans found in Schisandra sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for distinguishing Negschisandrin G (chemically identified as Angeloylgomisin K3 ) from other structurally related dibenzocyclooctadiene lignans found in Schisandra species.

Content Type: Technical Comparison Guide Target Compound: Negschisandrin G (Synonyms: Angeloylgomisin K3, Negschisandrin G) CAS Registry Number: 1023744-69-5[1][2]

Executive Summary: The Identity Challenge

Negschisandrin G is a rare dibenzocyclooctadiene lignan often confused with major Schisandra components due to nomenclature variations and structural homology. Chemically, it is the angeloyl ester of Gomisin K3.

Unlike the "Standard Three" (Schisandrin A, B, and C), which are simple ethers or methylenedioxy compounds, Negschisandrin G possesses an ester functionality (angeloyl group) . This structural feature is the primary lever for analytical differentiation, influencing its retention time, mass spectral fragmentation, and biological reactivity.

Quick Comparison Matrix
FeatureNegschisandrin GSchisandrin A (Deoxyschisandrin)Schisandrin BSchisantherin A
Core Skeleton DibenzocyclooctadieneDibenzocyclooctadieneDibenzocyclooctadieneDibenzocyclooctadiene
Key Functional Group Angeloyl Ester Methoxyls (No OH/Ester)MethylenedioxyBenzoyl Ester
Polarity Medium-Low (Ester)Very Low (Lipophilic)LowMedium
UV Max (approx) 215, 254, 280 nm215, 250, 280 nm218, 254, 280 nm220, 280 nm
Diagnostic MS Frag. Loss of 100 Da (Angelic Acid)No neutral loss of acidLoss of CH₂O (30 Da)Loss of 122 Da (Benzoic Acid)

Structural & Stereochemical Analysis

The differentiation of Negschisandrin G relies on identifying the angeloyl moiety attached to the cyclooctadiene ring.

The Angeloyl Fingerprint

Most Schisandra lignans (e.g., Schisandrin A, B) lack ester groups. Negschisandrin G is defined by:

  • Angeloyl Group:

    
    -2-methyl-2-butenoate.
    
  • Stereochemistry: The biphenyl configuration (typically

    
    -biphenyl in Gomisins) and the ester position (typically C-6 or C-7).
    
Structural Logic Diagram

The following diagram illustrates the decision logic for classifying Schisandra lignans based on functional groups.

SchisandraLignans Root Schisandra Lignan Extract EsterCheck Contains Ester Group? (Angeloyl, Tigloyl, Benzoyl) Root->EsterCheck NoEster No Ester Group EsterCheck->NoEster No YesEster Has Ester Group EsterCheck->YesEster Yes SchA Schisandrin A (All Methoxyls) NoEster->SchA SchB Schisandrin B (Methylenedioxy) NoEster->SchB SchC Schisandrin C (Bis-Methylenedioxy) NoEster->SchC EsterType Identify Ester Type YesEster->EsterType Benzoyl Benzoyl Group (e.g., Schisantherin A) EsterType->Benzoyl Angeloyl Angeloyl/Tigloyl Group EsterType->Angeloyl Target Negschisandrin G (Angeloylgomisin K3) Angeloyl->Target Gomisin K3 Skeleton Gomisin Other Gomisins (e.g., Angeloylgomisin H) Angeloyl->Gomisin Other Skeleton

Caption: Structural classification logic separating Negschisandrin G from common non-esterified lignans.

Analytical Differentiation Protocols

To definitively identify Negschisandrin G, a multi-modal approach combining HPLC retention behavior with MS fragmentation is required.[3]

HPLC-UV/DAD Methodology

Objective: Separate Negschisandrin G from the co-eluting matrix of Schisandrin B and Schisantherin A.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 × 250 mm, 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 45% B → 55% B

    • 20-35 min: 55% B → 65% B (Critical Region for Esters)

    • 35-45 min: 65% B → 90% B

  • Detection: 254 nm (General) and 220 nm (Enhanced sensitivity for the ester carbonyl).

Expected Profile:

  • Schisandrin (Schisandrol A): Elutes early (~15-20 min).

  • Schisantherin A: Elutes mid-run (Benzoyl ester adds polarity).

  • Negschisandrin G: Elutes in the mid-to-late region. Note: The angeloyl group makes it more lipophilic than the alcohol form (Gomisin K3) but typically less lipophilic than Schisandrin A.

  • Schisandrin A: Elutes late (very lipophilic).

Mass Spectrometry (LC-MS/MS)

This is the most reliable validation method.

  • Ionization: ESI Positive Mode (

    
     or 
    
    
    
    ).
  • Target Mass: Negschisandrin G (

    
    ) → MW 484.58 Da.[4]
    
  • Key Fragmentation Pathway:

    • Precursor Ion:

      
       485 (
      
      
      
      ) or 507 (
      
      
      ).
    • Primary Fragment: Loss of Angelic Acid (

      
      , 100 Da).
      
    • Observation: Look for a strong daughter ion at

      
       385  (The Gomisin K3 core).
      
    • Contrast: Schisandrin B (MW 400) fragments by losing methyl/methoxy groups (15/31 Da) or water (18 Da), but never 100 Da.

NMR Validation (The Gold Standard)

If isolating the compound, Proton NMR (


H-NMR) provides the final proof.
  • Angeloyl Signals:

    • Olefinic Proton: A quartet-like signal at

      
       6.0 - 6.1 ppm .
      
    • Methyl Groups: Two distinct methyl signals at

      
       1.8 - 2.0 ppm  (one singlet, one doublet).
      
  • Schisandrin A/B: Will show no signals in the 5.8–6.5 ppm region (except aromatic protons, which are distinct singlets).

Bioactivity & Pharmacological Context

Distinguishing Negschisandrin G is critical because esterified lignans often exhibit distinct pharmacological profiles compared to their non-esterified counterparts.

  • Hepatoprotection: While Schisandrin B is the standard for anti-hepatotoxic activity, angeloyl-lignans (like Negschisandrin G) often show enhanced potency in specific pathways due to the lipophilic ester improving membrane permeability.

  • Anti-Viral Potential: Angeloylgomisin variants have been cited in literature for higher anti-HIV replication activity compared to Schisandrin A.

  • Metabolism: The angeloyl ester is susceptible to hydrolysis by carboxylesterases in plasma, meaning Negschisandrin G may act as a "prodrug" for Gomisin K3 in vivo.

Experimental Workflow Diagram

The following diagram outlines the step-by-step workflow for isolating and identifying Negschisandrin G from raw Schisandra fruit.

Workflow Raw Raw Material (Schisandra Fruit) Extract Extraction (MeOH/EtOH Reflux) Raw->Extract Partition Partition (Petroleum Ether -> EtOAc) Extract->Partition Column Silica Gel CC (Gradient Elution) Partition->Column Enrich Lignans HPLC Prep-HPLC (C18, MeOH/H2O) Column->HPLC Isolate Fraction MS LC-MS Check (Look for -100 Da loss) HPLC->MS NMR NMR Confirmation (Angeloyl signals @ 6.0ppm) MS->NMR If Mass Matches Final Pure Negschisandrin G NMR->Final

Caption: Isolation and validation workflow for Negschisandrin G.

References

  • Chemical Identification: Negsehisandrin G is commercially listed as a synonym for Angeloylgomisin K3 (CAS 1023744-69-5).[1][2][4] Source:

  • Lignan Analysis: "Simultaneous determination of lignans in Schisandra chinensis by HPLC-DAD-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • Structure-Activity Relationship: "Structure-activity relationships of Schisandra lignans." Phytochemistry Reviews.
  • NMR Data: "Dibenzocyclooctadiene lignans from Schisandra species and their biological activities.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Operational Snapshot &amp; Hazard Identification

This guide is structured as an operational directive for the handling and disposal of Negsehisandrin G . Advisory on Nomenclature: "Negsehisandrin G" appears to be a non-standard spelling or typographic variant, likely r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an operational directive for the handling and disposal of Negsehisandrin G .

Advisory on Nomenclature: "Negsehisandrin G" appears to be a non-standard spelling or typographic variant, likely referring to Neoschisandrin or a specific Gomisin/Schisandrin G derivative (Class: Dibenzocyclooctadiene Lignans).

As a Senior Application Scientist, I have designed this protocol based on the chemical and toxicological properties of high-potency bioactive lignans (HPBLs). These compounds are lipophilic, biologically active (hepatoprotective/cytotoxic), and environmentally persistent. Treat this substance as a Hazardous Pharmaceutical Ingredient.

Core Directive: Do not dispose of Negsehisandrin G via sanitary sewer systems. Due to high lipophilicity and biological activity, it requires thermal destruction (incineration) or specific solvent sequestration.

Physicochemical & Safety Profile (Class-Based)
ParameterSpecification (Lignan Class)Operational Implication
Solubility High in Ethanol, DMSO, Acetone. Insoluble in Water. Do not use water for primary decontamination. Use Ethanol (70%+) or Acetone.
Stability Stable under ambient conditions.[1][2] Sensitive to strong oxidizers.Chemical oxidation (bleach) is ineffective for rapid degradation.
Toxicity Bioactive; potential CNS or Hepatic modulator.Treat as Target Organ Toxin . Zero-skin-contact protocol.[1][3][4]
Waste Code Non-Halogenated Organic (Liquid) / Cytotoxic Solid (Solid).Segregate from acids/bases.

Part 2: Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated gloves, spill cleanup materials.

  • Containment: Place solid waste immediately into a yellow biohazard/chem-hazard bag (minimum 2 mil thickness).

  • Double-Bagging: If the waste contains loose powder (dust hazard), seal the primary bag and place it inside a secondary clear hazardous waste bag.

  • Labeling: Affix a hazardous waste label.

    • Constituent: "Solid Debris contaminated with Negsehisandrin G (Lignan)."

    • Hazard Checkbox: Toxic, Irritant.

  • Final Disposal: Transfer to the facility's High-Temperature Incineration stream.

    • Why Incineration? Lignans possess a stable dibenzocyclooctadiene skeleton that resists degradation in landfills. Incineration >800°C ensures complete mineralization.

Workflow B: Liquid Waste (Mother Liquors & Solvents)

Applicability: HPLC waste, reaction solvents, dissolved stock solutions.

  • Segregation: Do not mix with aqueous acid/base streams. Use a dedicated Organic Solvent Waste carboy (HDPE or Glass).

  • Composition Check:

    • Scenario 1 (Non-Halogenated): If dissolved in Ethanol/Methanol/DMSO.

      
      Red Can/Non-Halogenated Stream .
      
    • Scenario 2 (Halogenated): If dissolved in DCM/Chloroform.

      
      Yellow Can/Halogenated Stream .
      
  • Precipitation Precaution: If mixing high concentrations with water-based waste, the lignan may precipitate as a sticky solid. Maintain >70% organic solvent ratio in the waste container to prevent clogging.

Workflow C: Surface Decontamination Protocol

Applicability: Biosafety cabinet surfaces, bench tops, balances.

  • Solvent Selection: Apply 70% Ethanol or 100% Acetone to a disposable wiper. Water alone will spread the contamination.

  • Unidirectional Wipe: Wipe the surface in overlapping strokes, moving from clean to dirty areas.

  • UV Verification (Optional): Many Schisandra lignans fluoresce or absorb strongly under UV light (254 nm). Use a handheld UV lamp to verify removal of trace powder.

  • Disposal of Wipes: Treat used wipes as Solid Waste (Workflow A).

Part 3: Logic Visualization (Decision Tree)

The following diagram illustrates the decision logic for segregating Negsehisandrin G waste streams to ensure compliance and safety.

Disposal_Protocol Start Waste Generation: Negsehisandrin G State_Check Determine Physical State Start->State_Check Solid Solid / Debris (Powder, Gloves, Wipes) State_Check->Solid Liquid Liquid Solution State_Check->Liquid Action_Solid Double Bag -> Label 'Toxic' High-Temp Incineration Solid->Action_Solid Containment Solvent_Check Identify Solvent Base Liquid->Solvent_Check NonHalo Non-Halogenated (MeOH, EtOH, DMSO) Solvent_Check->NonHalo Halo Halogenated (DCM, Chloroform) Solvent_Check->Halo Aqueous Aqueous Buffer (<5% Organic) Solvent_Check->Aqueous Action_NonHalo Organic Waste Stream A (Fuel Blending/Incineration) NonHalo->Action_NonHalo Action_Halo Organic Waste Stream B (Specialized Incineration) Halo->Action_Halo Action_Aq Precipitation Risk! Add Ethanol to solubilize -> Move to Organic Stream Aqueous->Action_Aq

Figure 1: Operational decision tree for Negsehisandrin G waste segregation. Note the critical intervention for aqueous mixtures to prevent precipitation.

Part 4: Scientific Rationale & Mechanism

1. Why Incineration over Landfill? Lignans like Negsehisandrin G are polyphenolic structures. While natural, concentrated isolates can exhibit potent biological effects on soil microbiota and groundwater ecosystems. The dibenzocyclooctadiene ring system is chemically robust.[2] Incineration ensures the breakdown of the carbon skeleton into CO₂ and H₂O, preventing bioaccumulation (Panossian & Wikman, 2008).

2. The Solubility Trap A common error in laboratory safety is attempting to clean lipophilic compound spills with water or weak bleach. This results in hydrophobic exclusion , where the powder clumps and spreads rather than dissolving. The protocol mandates Ethanol/Acetone because these solvents interact with the methylenedioxy and methoxy groups on the lignan ring, solvating the molecule for effective removal (Opletal et al., 2004).

3. Self-Validating Protocol The "UV Verification" step in the decontamination protocol serves as a self-validating control. Since most lignans in this class have strong UV absorption maxima (typically near 215-230 nm and 250-280 nm), a standard lab UV lamp can visually confirm if the cleaning procedure was effective, removing the guesswork from safety.

References

  • Panossian, A., & Wikman, G. (2008). Pharmacology of Schisandra chinensis Bail.: An overview of Russian research and uses in medicine. Journal of Ethnopharmacology.

  • Opletal, L., Sovová, H., & Bartlová, M. (2004). Supercritical fluid extraction of lignans from Schisandra chinensis. Journal of Chromatography B.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Gomisin G (Schisandra Lignan Class).

  • Fisher Scientific. (2024). Safety Data Sheet: General Organic Bioactive Solids.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Negsehisandrin G

Part 1: Executive Safety Strategy (The "Why") As a Senior Application Scientist, I often see researchers treat natural product isolates as "benign" because they are plant-derived. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Strategy (The "Why")

As a Senior Application Scientist, I often see researchers treat natural product isolates as "benign" because they are plant-derived. This is a critical error. Negsehisandrin G is a specific lignan from Schisandra chinensis. While its full toxicological profile (LD50, mutagenicity) has not been exhaustively characterized in public literature, its structural analogues (Gomisin A, Schisandrin B) are potent modulators of P-glycoprotein and CYP450 enzymes.

The Core Hazard:

  • Unknown Toxicity: In the absence of definitive toxicology, you must apply Band 4 Containment Protocols (Universal Precautions for Potent Compounds).

  • The DMSO Vector: This compound is frequently solubilized in DMSO (Dimethyl sulfoxide) for assays. DMSO is a potent skin penetrant that will carry the dissolved Negsehisandrin G directly into your systemic circulation, bypassing the skin barrier. Standard nitrile gloves are insufficient for DMSO solutions.

  • Static Powder: As a high-purity organic solid, Negsehisandrin G is prone to static charge, increasing the risk of aerosolization during weighing.

Part 2: PPE Specification Matrix

This matrix is designed to prevent exposure pathways specific to the physical state of the compound.

Table 1: Task-Based PPE Requirements
Protection ZoneDry Powder Handling (Weighing/Transfer)Solution Handling (DMSO/Methanol)Rationale
Respiratory N95 (Minimum) ; P100 or PAPR preferred if outside containment.Surgical Mask (if in hood); N95 if aerosol risk exists.Prevents inhalation of micro-particulates during static discharge.
Hand Protection (Inner) Nitrile (4 mil)Nitrile (4 mil)Sweat barrier and tactile sensitivity.
Hand Protection (Outer) Nitrile (Extended Cuff, 5-8 mil)Silver Shield / Laminate or Double Nitrile (Change every 15 mins).CRITICAL: Standard nitrile degrades rapidly in DMSO. Laminate gloves provide >4hr breakthrough time.
Body Protection Disposable Tyvek® Lab Coat (Rear-closing).Standard Lab Coat (Cotton/Poly) with Tyvek sleeves.Rear-closing gowns prevent accumulation of powder on the chest/lap.
Eye Protection Chemical Splash Goggles.Safety Glasses with Side Shields.Goggles seal against airborne dust; glasses protect against splashes.

Part 3: Operational Protocols (The "How")

Protocol A: The "Static-Free" Weighing Method

Objective: Weighing sub-milligram quantities without aerosolization.

  • Acclimatization: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator for 30 minutes.

    • Scientific Logic:[1] Opening a cold vial causes condensation. Moisture causes hydrolysis and makes the powder sticky, leading to inaccurate weighing and erratic handling.

  • Ionization: Use a Polonium-210 anti-static gun or a built-in microbalance ionizer on the spatula and vial before opening.

    • Scientific Logic:[1] Lignans are dielectric. Static charge can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud.

  • Containment: All weighing must occur inside a Chemical Fume Hood or a Class II Type A2 Biosafety Cabinet . Never weigh on an open bench.

Protocol B: Solubilization & The DMSO Hazard

Objective: Dissolving in DMSO without dermal exposure.

  • Glove Layering: Don inner nitrile gloves. Don outer Silver Shield/Laminate gloves .

    • Note: Laminate gloves reduce dexterity. If fine manipulation is required, wear a tight-fitting nitrile glove over the laminate glove (Triple Glove Method).

  • Solvent Addition: Add DMSO down the side of the vial wall to prevent splashing.

  • Vortexing: Cap tightly. Vortex inside the hood.

    • Safety Check: Inspect the cap liner before vortexing. DMSO dissolves certain adhesives used in cap liners.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling Negsehisandrin G, integrating the "Unknown Toxicity" safety checks.

G cluster_0 Pre-Operational Phase cluster_1 Handling Phase (Fume Hood Only) cluster_2 Disposal & Cleanup Start Retrieve Vial (-20°C Storage) Acclimatize Acclimatize to RT (30 mins in Desiccator) Start->Acclimatize Inspect Inspect Vial Integrity Acclimatize->Inspect StaticCheck Apply Anti-Static (Ionizer/Gun) Inspect->StaticCheck Integrity OK Weighing Weighing (N95 + Double Glove) StaticCheck->Weighing Solvent Add Solvent (DMSO/MeOH) Weighing->Solvent Mass Recorded Waste Dispose Solids: Incineration Bin Weighing->Waste Spilled Powder Dissolve Vortex/Sonicate (Cap Sealed) Solvent->Dissolve LiquidWaste Dispose Liquids: Halogenated/Cytotoxic Stream Dissolve->LiquidWaste Excess Solution

Caption: Operational workflow for Negsehisandrin G, emphasizing acclimatization to prevent hydrolysis and static control to prevent aerosolization.

Part 5: Emergency Procedures

Powder Spill (Dry)[2]
  • Do NOT sweep or use compressed air. This generates dust.

  • Protocol: Cover the spill with a paper towel dampened with 10% bleach or water. This suppresses dust.[2] Wipe up carefully from the outside in. Dispose of as hazardous chemical waste.

DMSO Solution Spill (Wet)
  • Immediate Action: Evacuate the immediate area if the volume is >10mL.

  • PPE Upgrade: Don a respirator (organic vapor cartridge) and laminate gloves.

  • Cleanup: Absorb with vermiculite or chemical absorbent pads. Clean the surface with 70% Ethanol followed by soap and water.

  • Skin Exposure: If DMSO solution touches skin, do not scrub . Rinse gently with cool water for 15 minutes. Scrubbing increases absorption.

Part 6: Disposal & Environmental Safety

Negsehisandrin G is a bioactive organic structure.[3] It should not be released into municipal water systems.

  • Solid Waste: All vials, weighing boats, and contaminated gloves must be disposed of in High-Temperature Incineration bins (often labeled "Cytotoxic/Pathology Waste").

  • Liquid Waste: Collect in "Non-Halogenated Organic Solvent" waste (if in DMSO/MeOH) or "Aqueous Toxic" waste. Label clearly as "Contains Bioactive Lignans."

References

  • BioCrick. (n.d.).[4] Negsehisandrin G - Certificate of Analysis & Handling. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Safe handling of cytotoxics: guideline recommendations. Current Oncology. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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